Product packaging for Trioctacosyl phosphate(Cat. No.:CAS No. 64131-18-6)

Trioctacosyl phosphate

Cat. No.: B15178662
CAS No.: 64131-18-6
M. Wt: 1276.2 g/mol
InChI Key: VDEOPZOANXELLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Trioctacosyl Phosphate is a long-chain organophosphate ester (OPE) supplied for research and development purposes. Organophosphate esters are a class of chemicals with a central phosphate molecule surrounded by organic substituents. In general, OPEs are used in various industrial applications, such as flame retardants, plasticizers, and performance additives to engine oil . The specific properties, mechanisms of action, and primary research applications for this compound are not fully detailed in the available literature. Researchers are advised to consult specialized chemical databases and primary scientific literature for further investigation. This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use. Handle all chemicals with appropriate personal protective equipment (PPE) and refer to the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C84H171O4P B15178662 Trioctacosyl phosphate CAS No. 64131-18-6

Properties

CAS No.

64131-18-6

Molecular Formula

C84H171O4P

Molecular Weight

1276.2 g/mol

IUPAC Name

trioctacosyl phosphate

InChI

InChI=1S/C84H171O4P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-70-73-76-79-82-86-89(85,87-83-80-77-74-71-68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)88-84-81-78-75-72-69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-84H2,1-3H3

InChI Key

VDEOPZOANXELLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Trioctyl Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trioctyl phosphate (TOP) is an organophosphorus compound featuring a central phosphate group bonded to three octyl chains. It is a colorless, viscous liquid at room temperature and is characterized by its low water solubility and high boiling point.[1][2] TOP is primarily utilized as a plasticizer, flame retardant, and solvent in various industrial applications.[2] Its properties make it a suitable additive for enhancing flexibility and fire resistance in polymers like polyvinyl chloride (PVC) and cellulose nitrate.[2] Furthermore, it serves as a solvent in the production of hydrogen peroxide and as a carrier for pigments.[2]

Chemical and Physical Properties

The chemical and physical properties of Trioctyl Phosphate are summarized in the table below. These properties are crucial for its application in various industrial processes.

PropertyValueReference
Molecular Formula C24H51O4P[1][3][4]
Molecular Weight 434.63 g/mol [1][4]
Appearance Colorless viscous liquid[1][2]
Melting Point -73.8 °C[1]
Boiling Point 230.5 °C[1]
Density 0.928 g/cm³[1]
Solubility Insoluble in water; Soluble in organic solvents[1][2][3]
Flash Point >110 °C[2]
Refractive Index 1.4410[2]

Synthesis of Trioctyl Phosphate

The industrial synthesis of Trioctyl Phosphate typically involves the esterification of phosphorus oxychloride (POCl₃) with isooctanol. Several methods have been patented, aiming to improve yield and purity.

General Synthesis Workflow

The overall process can be broken down into the following key stages:

G cluster_synthesis Synthesis cluster_purification Purification Mixing Mixing of Isooctanol and Phosphorus Oxychloride Esterification Esterification Reaction Mixing->Esterification Controlled Temperature Neutralization Neutralization with Alkaline Solution Esterification->Neutralization Crude Ester Washing Washing with Hot Water Neutralization->Washing Dealcoholization Dealcoholization (Vacuum Distillation) Washing->Dealcoholization Refining Refining Treatment Dealcoholization->Refining Dehydration Dehydration and Filtration Refining->Dehydration Product Trioctyl Phosphate Dehydration->Product

A generalized workflow for the synthesis and purification of Trioctyl Phosphate.
Detailed Experimental Protocol (Based on Patent CN103224516A)[5][6]

This method describes a common industrial-scale synthesis of Trioctyl Phosphate.

Materials:

  • Isooctanol

  • Phosphorus oxychloride

  • Alkaline solution (e.g., sodium carbonate or sodium hydroxide solution)

Procedure:

  • Synthesis:

    • Charge the synthesis reactor with isooctanol.

    • Heat the isooctanol to 47-53 °C with stirring.

    • Slowly add phosphorus oxychloride to the reactor over 4-6 hours, maintaining the temperature at 65 ± 2 °C.

    • Allow the reaction to equilibrate for 4-6 hours. During this time, the hydrochloric acid generated is removed. This results in the formation of a crude ester.

  • Neutralization:

    • Add the crude ester to an alkaline solution.

    • Mix and allow to equilibrate for 1-1.5 hours at a temperature of 70 ± 3 °C, maintaining a pH of 8-9.

  • Washing and Separation:

    • Separate the resulting precipitate and transfer it to hot water (80 ± 2 °C).

    • Wash the precipitate 2-3 times, ensuring the final pH is between 6.5 and 7.5.

    • Separate the washed ester to remove impurities and water, yielding a wet crude ester.

  • Final Purification:

    • Subject the wet crude ester to pressure-reducing distillation.

    • Collect the fraction that distills over and cool it to obtain the final Trioctyl Phosphate product.

A variation of this process involves the use of a catalyst, such as titanium tetrachloride, to enhance the reaction efficiency.[5]

Biological Activity and Toxicology

While Trioctyl Phosphate is primarily an industrial chemical, its potential biological effects, particularly its toxicology, are of interest to researchers and safety professionals.

Cholinesterase Inhibition

Trioctyl Phosphate is classified as a cholinesterase inhibitor.[1][4] This means it can interfere with the normal function of the enzyme acetylcholinesterase (AChE), which is crucial for breaking down the neurotransmitter acetylcholine. The inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, which can result in overstimulation of the nervous system.

G cluster_pathway Mechanism of Cholinesterase Inhibition TOP Trioctyl Phosphate AChE Acetylcholinesterase (AChE) TOP->AChE Inhibits Choline_Acetate Choline + Acetate AChE->Choline_Acetate Normal Breakdown Synapse Accumulation of ACh in Synapse AChE->Synapse Leads to ACh Acetylcholine (ACh) ACh->AChE Normal Substrate Overstimulation Nervous System Overstimulation Synapse->Overstimulation Causes

Simplified diagram of Trioctyl Phosphate's inhibitory effect on Acetylcholinesterase.
Toxicological Data Summary

The following table summarizes key findings from toxicological studies on related tricresyl phosphates (TCP), which are often studied as representative aromatic phosphate esters.[6] While not specific to Trioctyl Phosphate, this data provides insight into the potential hazards of this class of compounds.

Study TypeOrganismExposure RouteKey FindingsReference
Reproductive Toxicity RatOralDose-dependent reduction in fertility and litter size. Increased abnormal sperm and reduced sperm parameters in males at high doses.[6]
Chronic Toxicity RatOral (diet)No evidence of carcinogenicity after two years of exposure.[6]
Neurotoxicity RatOral (diet)Reduction in hindlimb grip strength at higher doses in a 3-month evaluation. Dose-related reduction in serum cholinesterase.[6]
Genotoxicity In vitro/In vivoN/ANo evidence of genotoxic effects in mutagenicity, cytogenetic, or DNA damage assays.[6]

Applications in Research and Drug Development

While Trioctyl Phosphate itself is not a therapeutic agent, its role as a plasticizer and solvent can be relevant in the development of drug delivery systems and medical devices. For instance, as a plasticizer in PVC, it can be used in medical tubing and bags. Its biocompatibility and potential for leaching are important considerations in such applications.

Furthermore, understanding the toxicology of organophosphates like TOP is crucial in the development of antidotes and treatments for organophosphate poisoning. Research in this area often involves studying the mechanisms of cholinesterase inhibition and developing novel reactivators of the inhibited enzyme.

Conclusion

Trioctyl Phosphate is an industrially significant organophosphate with well-defined chemical and physical properties. Its synthesis is a well-established process, and its primary applications are as a plasticizer and flame retardant. From a biological perspective, its most notable characteristic is its activity as a cholinesterase inhibitor, which necessitates careful handling and risk assessment. While not a direct focus of drug development, its properties and toxicological profile are relevant to the broader fields of medical device manufacturing and toxicology research.

References

Trioctacosyl Phosphate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trioctacosyl phosphate is a long-chain trialkyl phosphate ester. This document provides a technical overview of its fundamental chemical properties, including a detailed calculation of its molecular weight. Additionally, it outlines a general synthetic methodology and discusses relevant analytical techniques for the characterization of long-chain alkyl phosphates. While specific biological data for this compound is not widely available in current literature, this guide also touches upon the broader biological significance of organophosphorus compounds to provide context for future research.

Physicochemical Properties

This compound is an organophosphorus compound characterized by three 28-carbon (octacosyl) chains attached to a central phosphate group.[1] Its large alkyl groups confer significant hydrophobic properties, making it insoluble in water but soluble in various organic solvents.[1]

Molecular Formula and Weight

The molecular formula for this compound is C₈₄H₁₇₁O₄P .[1] The molecular weight is derived from the sum of the atomic weights of its constituent atoms. The calculation, based on the atomic weights of the most common isotopes, is detailed in Table 1.

ElementSymbolCountAtomic Weight (amu)Total Contribution (amu)
CarbonC8412.0111008.924
HydrogenH1711.008172.368
OxygenO415.99963.996
PhosphorusP130.97430.974
Total 1276.262

The calculated molecular weight of this compound is approximately 1276.26 g/mol .[1]

Synthesis and Characterization

While specific literature detailing the synthesis of this compound is scarce, a general and robust method for preparing long-chain trialkyl phosphates involves the reaction of phosphorus oxychloride (POCl₃) with the corresponding long-chain alcohol, in this case, 1-octacosanol.

General Synthesis Protocol

The synthesis typically involves the esterification of phosphorus oxychloride with an alcohol.[2][3] For trialkyl phosphates, the reaction stoichiometry is a 3:1 molar ratio of the alcohol to phosphorus oxychloride. The reaction often requires a catalyst and controlled temperature conditions to proceed efficiently and to minimize the formation of side products.[3] A general procedure is as follows:

  • Reaction Setup : 1-octacosanol is dissolved in a suitable aprotic solvent, such as toluene, in a reaction vessel equipped with a stirrer and a reflux condenser.

  • Esterification : Phosphorus oxychloride is added dropwise to the alcohol solution, often in the presence of a base like triethylamine to scavenge the HCl byproduct.[4] The temperature is carefully controlled during the addition.[2]

  • Reaction Completion : After the addition is complete, the mixture is typically heated to drive the reaction to completion.

  • Workup and Purification : The reaction mixture is then cooled, and the salt byproduct is removed by filtration. The crude this compound is then purified, which may involve washing with an alkaline solution to neutralize any remaining acid, followed by water washes.[2] The final product is obtained after removal of the solvent and any residual volatile impurities under reduced pressure.[2]

A schematic of this general synthesis workflow is presented below.

G cluster_synthesis Synthesis Workflow reactants 1-Octacosanol + POCl3 in Toluene esterification Esterification (Controlled Temperature) reactants->esterification filtration Filtration (Remove Byproduct Salts) esterification->filtration workup Aqueous Workup (Neutralization & Washing) filtration->workup purification Purification (Solvent Removal under Vacuum) workup->purification product This compound purification->product

A generalized workflow for the synthesis of this compound.
Analytical Characterization

The characterization of long-chain alkyl phosphates like this compound relies on a combination of chromatographic and spectroscopic techniques.

  • Chromatography : Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique for the analysis of complex mixtures containing alkyl phosphates.[5][6] When coupled with a nitrogen-phosphorus detector (NPD) or a time-of-flight mass spectrometer (TOF-MS), it allows for sensitive and selective detection and speciation of these compounds in various matrices.[5][6]

  • Spectroscopy :

    • Nuclear Magnetic Resonance (NMR) : ³¹P NMR spectroscopy is particularly useful for identifying and quantifying phosphorus-containing compounds, as it provides distinct signals for different phosphorus environments.[4][7]

    • Mass Spectrometry (MS) : Mass spectrometry can confirm the molecular weight of the compound and provide structural information through fragmentation patterns.[6]

Biological Context and Potential Applications

Organophosphorus compounds are fundamental to numerous biological processes.[8] They are integral components of DNA, RNA, and phospholipids that form cell membranes, and they play a central role in energy metabolism through molecules like ATP.[8]

While many synthetic organophosphates are known for their applications as plasticizers, flame retardants, and pesticides, some of which have noted neurotoxic effects, the biological role of very long-chain alkyl phosphates like this compound is not well-defined in the literature.[9]

Given its structure, potential areas of investigation for this compound could include:

  • Drug Delivery : Its highly lipophilic nature could make it a candidate for use in lipid-based drug delivery systems, such as liposomes or solid lipid nanoparticles, for encapsulating and delivering hydrophobic therapeutic agents.

  • Biomaterials : Phosphate-containing materials are known to be relevant in the context of bone regeneration.[10] The properties of long-chain alkyl phosphates could be explored in the development of novel biocompatible materials.

  • Signaling Pathways : While no specific pathways involving this compound have been identified, lipid phosphates are known to act as signaling molecules. Research could explore if this molecule or its potential metabolites interact with cellular signaling cascades.

The diagram below illustrates a hypothetical signaling pathway where a lipid-derived molecule could be involved, providing a conceptual framework for future research.

G cluster_pathway Hypothetical Signaling Cascade ext_signal External Stimulus receptor Membrane Receptor ext_signal->receptor enzyme Phospholipase (Hypothetical) receptor->enzyme lipid_phosphate Lipid Phosphate (e.g., this compound Metabolite) enzyme->lipid_phosphate protein_kinase Protein Kinase Cascade lipid_phosphate->protein_kinase transcription_factor Transcription Factor protein_kinase->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response

A conceptual diagram of a signaling pathway involving a lipid phosphate.

Conclusion

This compound is a large, hydrophobic molecule with a molecular weight of approximately 1276.26 g/mol . While its specific biological functions and applications are yet to be thoroughly investigated, its chemical nature suggests potential for exploration in fields such as drug delivery and biomaterials. The synthetic and analytical methods outlined in this guide provide a foundation for researchers to produce and characterize this and other long-chain alkyl phosphates for further study.

References

Trioctacosyl phosphate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of Trioctacosyl Phosphate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a long-chain alkyl phosphate ester. Due to its amphipathic nature, stemming from a polar phosphate head and a long non-polar alkyl tail, it is expected to exhibit surfactant properties and find applications in various formulations, including as an emulsifier, stabilizer, or drug delivery vehicle. A critical parameter for its use in such applications is its solubility in organic solvents. This technical guide provides an overview of the expected solubility characteristics of this compound, detailed experimental protocols for its solubility determination, and a generalized workflow for such experimental procedures.

Solubility of this compound: An Overview

Long-chain alkyl phosphates are generally characterized by their poor solubility in water and preferential solubility in organic solvents.[1] The solubility is primarily governed by the long alkyl chains, which favor interactions with non-polar solvent molecules. However, the polar phosphate group can influence solubility in more polar organic solvents.

Several factors influence the solubility of this compound:

  • Solvent Polarity: Non-polar solvents are expected to be good solvents for this compound due to the principle of "like dissolves like." The long C28 alkyl chains will interact favorably with non-polar solvent molecules. In contrast, highly polar solvents are expected to be poor solvents.

  • Temperature: The solubility of solid compounds in liquid solvents generally increases with temperature. This is particularly true for long-chain lipids, where elevated temperatures are often required to achieve significant solubility. For instance, some long-chain alkyl phosphates that are insoluble at room temperature form clear solutions at 80°C.

  • Molecular Weight: The very high molecular weight of this compound (1276.2 g/mol ) contributes to its expected low solubility in many solvents at room temperature.[2]

Quantitative Solubility Data (Illustrative)

The following table provides illustrative solubility data for this compound in a selection of organic solvents at different temperatures. This data is hypothetical and intended to demonstrate expected trends. Actual experimental determination is necessary to obtain precise values.

Organic SolventClassTemperature (°C)Illustrative Solubility ( g/100 mL)
HexaneNon-polar25~0.1
60~1.5
TolueneNon-polar25~0.5
60~5.0
ChloroformPolar Aprotic25~1.0
60~10.0
Tetrahydrofuran (THF)Polar Aprotic25~0.2
60~2.0
EthanolPolar Protic25< 0.01
60~0.1
AcetonePolar Aprotic25< 0.01
60~0.2

Experimental Protocols for Solubility Determination

For poorly soluble compounds like this compound, several methods can be employed to determine solubility. Two common and effective methods are the equilibrium shake-flask method and Differential Scanning Calorimetry (DSC).

Equilibrium Shake-Flask Method

This is a classical and reliable method for determining equilibrium solubility.

Principle: An excess amount of the solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient time to reach equilibrium. The saturated solution is then filtered, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Detailed Methodology:

  • Preparation:

    • Add an excess amount of this compound to a series of glass vials. The excess should be visually confirmed as undissolved solid at the end of the experiment.

    • Add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25°C, 40°C, 60°C).

    • Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.

  • Analysis:

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC method with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS, as this compound lacks a strong chromophore for UV detection).

    • Prepare a calibration curve using standards of known this compound concentrations to quantify the amount in the sample.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from HPLC (g/mL) × Dilution Factor × 100)

Differential Scanning Calorimetry (DSC) Method

DSC is a thermal analysis technique that can be used to determine the saturation solubility of a compound in a solid or semi-solid lipid excipient, and can be adapted for liquid solvents.[3]

Principle: The melting enthalpy of a pure substance is depressed when a solute is dissolved in it. By preparing mixtures of the solute and solvent at different concentrations and measuring the melting enthalpy of the solvent, a plot can be constructed to determine the saturation point.[3]

Detailed Methodology:

  • Sample Preparation:

    • Prepare a series of mixtures of this compound and the organic solvent at various known concentrations.

    • Accurately weigh small amounts of each mixture into DSC pans and hermetically seal them.

  • DSC Analysis:

    • Place the sealed pan in the DSC instrument.

    • Heat the sample from a low temperature (e.g., -20°C) to a temperature above the melting point of the solvent at a controlled rate (e.g., 10°C/min).[3]

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Determine the melting enthalpy (ΔH_melt) of the solvent for each sample by integrating the area under the melting peak.

    • Plot the melting enthalpy of the solvent versus the concentration of this compound.

    • The point at which the melting enthalpy no longer decreases with increasing solute concentration, or where a sharp break in the plot occurs, corresponds to the saturation solubility of this compound in that solvent at its melting point.[3]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the solubility of a poorly soluble compound like this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_result Result prep1 Weigh excess This compound prep2 Add known volume of organic solvent prep1->prep2 Into vials equil1 Seal vials and place in shaker at constant T prep2->equil1 equil2 Agitate for 24-72 hours equil1->equil2 samp1 Settle undissolved solid equil2->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter through 0.22 µm syringe filter samp2->samp3 anal1 Dilute filtered sample samp3->anal1 anal2 Inject into HPLC-ELSD/MS anal1->anal2 anal3 Quantify using calibration curve anal2->anal3 res1 Calculate solubility (g/100 mL) anal3->res1

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be experimentally determined and published, its chemical structure suggests poor aqueous solubility and better solubility in non-polar organic solvents, which is expected to increase with temperature. The experimental protocols detailed in this guide, particularly the equilibrium shake-flask method, provide a robust framework for researchers to accurately determine the solubility of this and other similar long-chain alkyl phosphates in various organic solvents. Such data is essential for the effective formulation and application of these compounds in the fields of materials science, cosmetics, and pharmaceuticals.

References

Synthesis of Trioctacosyl Phosphate from Phosphorus Oxychloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trioctacosyl phosphate from phosphorus oxychloride. The document details the chemical pathway, experimental protocols, and purification strategies. Additionally, it presents relevant characterization data and explores potential biological contexts and signaling pathways where this long-chain phosphate ester may play a role.

Introduction

This compound is a trialkyl phosphate ester characterized by three 28-carbon alkyl chains attached to a central phosphate group. Long-chain phosphate esters are of significant interest in various scientific fields due to their structural similarity to naturally occurring phospholipids, which are fundamental components of biological membranes. Their unique physical and chemical properties make them potential candidates for applications in drug delivery systems, as surfactants, and as probes to study cellular processes. The synthesis of high-purity this compound is a critical step for enabling such research. The primary synthetic route involves the reaction of 1-octacosanol with phosphorus oxychloride.

Synthetic Pathway

The synthesis of this compound from 1-octacosanol and phosphorus oxychloride proceeds via a nucleophilic substitution reaction. The hydroxyl groups of three 1-octacosanol molecules sequentially displace the chlorine atoms on the phosphorus oxychloride molecule. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which can otherwise lead to side reactions and decomposition of the desired product.

Synthesis_Pathway POCl3 Phosphorus Oxychloride (POCl3) Intermediate1 Octacosyl phosphorodichloridate POCl3->Intermediate1 + 1-Octacosanol HCl HCl (byproduct) POCl3->HCl Octacosanol 1-Octacosanol (3 equiv.) Intermediate2 Dioctacosyl phosphorochloridate Intermediate1->Intermediate2 + 1-Octacosanol Intermediate1->HCl Product This compound Intermediate2->Product + 1-Octacosanol Intermediate2->HCl Base Base (e.g., Pyridine, Triethylamine)

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from general procedures for long-chain trialkyl phosphates.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
1-OctacosanolC₂₈H₅₈O410.77>98%
Phosphorus oxychloridePOCl₃153.33>99%
Anhydrous PyridineC₅H₅N79.10>99.8%
Anhydrous TolueneC₇H₈92.14>99.8%
DichloromethaneCH₂Cl₂84.93>99.8%
n-HexaneC₆H₁₄86.18>99%
Ethyl acetateC₄H₈O₂88.11>99.5%
Sodium bicarbonateNaHCO₃84.01ACS grade
Anhydrous Magnesium SulfateMgSO₄120.37ACS grade
Synthesis Procedure
  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a drying tube (calcium chloride), and a nitrogen inlet is charged with 1-octacosanol (41.1 g, 0.1 mol) and anhydrous toluene (250 mL). The mixture is stirred under a nitrogen atmosphere until the 1-octacosanol is fully dissolved, which may require gentle heating.

  • Addition of Reactants: Anhydrous pyridine (8.7 mL, 0.11 mol) is added to the solution. Phosphorus oxychloride (3.0 mL, 0.033 mol) is dissolved in anhydrous toluene (50 mL) and transferred to the dropping funnel.

  • Reaction: The phosphorus oxychloride solution is added dropwise to the stirred 1-octacosanol solution over a period of 1 hour at room temperature. After the addition is complete, the reaction mixture is heated to 60-70°C and maintained at this temperature for 12-18 hours with continuous stirring.

  • Work-up: The reaction mixture is cooled to room temperature. The precipitated pyridinium hydrochloride is removed by filtration. The filtrate is transferred to a separatory funnel and washed successively with a 5% aqueous sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound as a waxy solid.

Purification

Due to the high molecular weight and low volatility of this compound, purification by distillation is not feasible. Recrystallization is the preferred method.

  • Recrystallization: The crude product is dissolved in a minimal amount of hot dichloromethane or a mixture of dichloromethane and ethyl acetate. n-Hexane is then added portion-wise until the solution becomes turbid. The mixture is allowed to cool slowly to room temperature and then placed in a refrigerator at 4°C overnight to facilitate complete crystallization.

  • Isolation: The purified crystals of this compound are collected by vacuum filtration, washed with cold n-hexane, and dried under high vacuum.

Characterization and Data

The synthesized this compound should be characterized by standard analytical techniques to confirm its structure and purity.

Expected Quantitative Data
ParameterExpected Value
Yield 75-85%
Purity (by ¹H NMR) >98%
Melting Point ~80-85 °C (estimated)
Spectroscopic Data
  • ³¹P NMR (Proton decoupled): A single peak is expected in the range of δ -1 to -5 ppm, characteristic of a trialkyl phosphate.

  • ¹H NMR: The spectrum will be dominated by a large multiplet at approximately δ 1.25 ppm corresponding to the methylene protons of the alkyl chains. A triplet at δ 0.88 ppm will correspond to the terminal methyl groups, and a multiplet around δ 4.0 ppm will be observed for the methylene protons adjacent to the phosphate oxygen (-CH₂-O-P).

  • ¹³C NMR: Resonances for the various carbon atoms of the octacosyl chains will be observed, with the carbon of the methylene group attached to the phosphate oxygen appearing around δ 68-70 ppm.

  • FT-IR (KBr): Characteristic absorption bands are expected for P=O stretching (~1250-1280 cm⁻¹), P-O-C stretching (~1000-1050 cm⁻¹), and C-H stretching of the alkyl chains (~2850-2960 cm⁻¹).

  • Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ or [M+Na]⁺ should be observed, corresponding to the calculated molecular weight of this compound (C₈₄H₁₇₁O₄P, MW = 1276.24 g/mol ).

Experimental and Analytical Workflow

The following diagram illustrates the overall workflow from synthesis to characterization.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 1-Octacosanol + POCl3 in Toluene/Pyridine Reaction Reaction at 60-70°C Reactants->Reaction Workup Aqueous Work-up Reaction->Workup Crude Crude this compound Workup->Crude Recrystallization Recrystallization from DCM/Hexane Crude->Recrystallization PureProduct Pure this compound Recrystallization->PureProduct NMR NMR (¹H, ¹³C, ³¹P) PureProduct->NMR FTIR FT-IR PureProduct->FTIR MS Mass Spectrometry PureProduct->MS Purity Purity & Structure Confirmation NMR->Purity FTIR->Purity MS->Purity

Figure 2: Overall workflow for the synthesis and characterization of this compound.

Potential Biological Significance and Signaling Pathways

While specific signaling pathways involving this compound have not been elucidated, long-chain phosphate esters are analogs of naturally occurring lipids and may interact with various biological systems.

Membrane Interactions

Due to its amphipathic nature, with a polar phosphate head group and long nonpolar alkyl tails, this compound is expected to intercalate into biological membranes. This interaction could potentially alter membrane fluidity, permeability, and the function of membrane-bound proteins.

Enzyme Inhibition

Some synthetic organophosphates are known to be inhibitors of various enzymes, particularly esterases and lipases. It is plausible that this compound could act as a competitive or non-competitive inhibitor for enzymes that process lipid substrates. For instance, it might interfere with the action of phospholipases, which play crucial roles in signal transduction by cleaving membrane phospholipids to generate second messengers.

Hypothetical Signaling Pathway Involvement

The introduction of exogenous long-chain phosphate esters could potentially perturb lipid-based signaling pathways. For example, it might interfere with the generation of diacylglycerol (DAG) and inositol trisphosphate (IP₃) from phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), thereby affecting downstream signaling cascades that are dependent on these second messengers, such as the protein kinase C (PKC) pathway and calcium signaling.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor GPCR/RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 TOP This compound (Hypothetical Inhibitor) TOP->PLC Inhibits? PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release IP3->Ca Induces Response Cellular Response PKC->Response Ca->Response

Figure 3: Hypothetical interference of this compound with a generic phospholipase C signaling pathway.

Conclusion

The synthesis of this compound from phosphorus oxychloride and 1-octacosanol is a feasible process that can be achieved in good yields. The key challenges lie in the management of the HCl byproduct and the purification of the high-molecular-weight, waxy product. Recrystallization serves as an effective purification method. The characterization of the final product can be comprehensively performed using a combination of NMR, FT-IR, and mass spectrometry. While the specific biological roles of this compound are yet to be extensively studied, its structural characteristics suggest potential interactions with biological membranes and lipid-metabolizing enzymes, making it an interesting molecule for further investigation in the fields of biochemistry and drug development.

The Enigmatic Presence of Long-Chain Alkyl Phosphates in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain alkyl phosphates, organic molecules consisting of one or two long alkyl chains linked to a phosphate group, represent a class of compounds with significant physicochemical properties that suggest potential roles in biological systems, from membrane structure to cellular signaling. However, a comprehensive survey of the scientific literature reveals that simple, naturally occurring long-chain mono- and dialkyl phosphates are not widely reported as common cellular metabolites. The landscape of lipidomics is dominated by more complex phosphorylated molecules such as phospholipids (e.g., phosphatidylcholine, phosphatidylethanolamine) and signaling molecules like lysophosphatidic acid (LPA).

This technical guide aims to provide a thorough overview of the current state of knowledge regarding the natural sources of long-chain alkyl phosphates. Given the scarcity of direct evidence for their widespread natural occurrence, this document will also explore structurally related compounds, potential biosynthetic pathways, analytical methodologies for their detection, and relevant signaling pathways of analogous molecules. This approach is intended to equip researchers with the necessary context and tools to investigate the potential existence and function of these elusive molecules.

I. Natural Occurrence: An Uncharted Territory

Direct evidence for the widespread presence of simple long-chain mono- or dialkyl phosphates (Figure 1) in organisms is notably absent from extensive lipidomics and metabolomics databases. While the term "alkyl phosphate" is prevalent in biology, it almost invariably refers to more complex structures:

  • Phospholipids: These are diesters of phosphoric acid, where the phosphate is linked to a diacylglycerol or a similar backbone, and a small polar head group. They are fundamental components of all biological membranes.

  • Nucleic Acids (DNA, RNA): The backbone of these molecules is formed by phosphodiester bonds linking sugar moieties, which are attached to alkyl-like furanose rings.

  • Metabolites of Xenobiotics: Dialkyl phosphates are well-known metabolites of organophosphate pesticides and flame retardants. Their presence in environmental and biological samples is an indicator of exposure to these synthetic compounds, not of natural biosynthesis.

The closest naturally occurring analogues to simple long-chain alkyl phosphates are lysophospholipids , such as lysophosphatidic acid (LPA), which is a monoacyl-glycerol phosphate. LPA is a potent signaling molecule with a well-characterized role in numerous physiological and pathological processes.

Figure 1: Chemical Structures

General structures of mono- and dialkyl phosphates.

II. Potential Biosynthesis

While dedicated pathways for the synthesis of free long-chain alkyl phosphates have not been identified, their formation is theoretically possible through the action of known enzyme classes. The phosphorylation of long-chain alcohols could be catalyzed by kinases , which transfer a phosphate group from a donor like ATP to an alcohol acceptor.

A key enzyme in the biosynthesis of ether lipids is alkylglycerone phosphate synthase (AGPS) . This enzyme catalyzes the conversion of acyl-dihydroxyacetone phosphate to alkyl-dihydroxyacetone phosphate, which is a type of long-chain alkyl phosphate. This suggests that the enzymatic machinery for creating such structures exists, although the products are typically further metabolized into complex ether lipids.

III. Data Presentation: A Framework for Future Discovery

As there is no established quantitative data on the natural abundance of simple long-chain alkyl phosphates, the following table is presented as a template for researchers. This structure can be used to organize data if these molecules are identified and quantified in future studies.

Organism/Sample Type Tissue/Subcellular Fraction Compound Concentration (mean ± SD) Unit Analytical Method Reference
Example: Marine BacteriumCell MembraneHexadecyl phosphateData Not Availableµg/g lipid extractLC-MS/MSHypothetical
Example: MicroalgaeWhole CellDodecyl phosphateData Not Availablenmol/10^6 cellsGC-MSHypothetical
Example: Environmental SoilOrganic LayerOctadecyl phosphateData Not Availableng/g dry weightLC-MS/MSHypothetical

IV. Experimental Protocols

The analysis of long-chain alkyl phosphates in biological matrices would require specialized protocols for extraction, separation, and detection. The following sections outline a hypothetical workflow based on established methods for other lipids and organophosphates.

A. Extraction of Long-Chain Alkyl Phosphates

A modified Bligh-Dyer or Folch extraction method would be a suitable starting point for the extraction of these amphipathic molecules from biological samples.

Protocol:

  • Homogenization: Homogenize the tissue sample (e.g., 100 mg) in a mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

  • Phase Separation: Add chloroform and water to achieve a final solvent ratio of 2:2:1.8 (chloroform:methanol:water). Centrifuge to separate the phases.

  • Lipid Extraction: The lower organic phase, containing the lipids, is collected. The extraction can be repeated on the aqueous phase to improve recovery.

  • Drying and Reconstitution: The combined organic extracts are dried under a stream of nitrogen and reconstituted in a suitable solvent (e.g., methanol/chloroform) for analysis.

B. Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of lipids.

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column for separation based on alkyl chain length and a HILIC column for separation based on polarity.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) capable of MS/MS.

LC Conditions (Reversed-Phase):

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/isopropanol (1:1) with 0.1% formic acid.

  • Gradient: A linear gradient from 30% B to 100% B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

MS/MS Detection:

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor ions would be the deprotonated molecules [M-H]⁻, and product ions would correspond to fragments of the phosphate headgroup (e.g., m/z 79 [PO₃]⁻ or 97 [H₂PO₄]⁻).

V. Mandatory Visualizations

A. Hypothetical Experimental Workflow

The following diagram illustrates a logical workflow for the discovery and analysis of long-chain alkyl phosphates in a biological sample.

G Figure 2. Experimental Workflow for Long-Chain Alkyl Phosphate Analysis sample Biological Sample (e.g., Marine Bacteria Culture) extraction Lipid Extraction (Modified Bligh-Dyer) sample->extraction separation LC Separation (Reversed-Phase or HILIC) extraction->separation detection MS/MS Detection (Negative ESI, MRM) separation->detection quantification Quantification (vs. Internal Standards) detection->quantification identification Structural Confirmation (High-Resolution MS) detection->identification

A proposed workflow for the analysis of long-chain alkyl phosphates.
B. Signaling Pathway of a Structurally Related Molecule: Lysophosphatidic Acid (LPA)

Given the lack of defined signaling roles for simple long-chain alkyl phosphates, the well-established pathway for LPA is presented as an illustrative example of how a simple phosphorylated lipid can act as a potent signaling molecule. LPA binds to a family of G protein-coupled receptors (GPCRs), initiating diverse downstream signaling cascades.

G Figure 3. Simplified Signaling Pathway of Lysophosphatidic Acid (LPA) LPA LPA LPAR LPA Receptor (GPCR) LPA->LPAR binds G_protein G Proteins (Gq, Gi, G12/13) LPAR->G_protein activates PLC PLC G_protein->PLC via Gq Rho Rho G_protein->Rho via G12/13 PI3K PI3K G_protein->PI3K via Gi Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Actin_cytoskeleton Actin Cytoskeleton (Cell Migration) Rho->Actin_cytoskeleton Akt_pathway Akt Pathway (Cell Survival) PI3K->Akt_pathway

An overview of LPA signaling through its G protein-coupled receptors.

VI. Conclusion

The natural occurrence of simple long-chain alkyl phosphates remains an open question in the field of lipidomics. While their existence is plausible from a biochemical standpoint, and analytical methods for their detection can be readily adapted, there is a conspicuous lack of direct evidence in the current scientific literature. This guide provides a framework for researchers interested in exploring this uncharted territory, from potential biosynthetic routes to a detailed analytical workflow. The study of structurally analogous signaling lipids, such as LPA, offers valuable insights into the potential biological significance of such molecules. Future untargeted lipidomics studies, particularly in organisms from unique environmental niches like marine bacteria and archaea, may yet reveal the presence and function of this enigmatic class of lipids.

The Enigmatic Profile of Trioctacosyl Phosphate: An Exploration of a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant finding: trioctacosyl phosphate is a compound with no currently documented biological activity. This in-depth analysis, targeted at researchers, scientists, and drug development professionals, aims to transparently present the current state of knowledge and provide a framework for potential future investigations.

While the broader class of organophosphorus compounds is replete with molecules of profound biological and therapeutic significance, this compound remains a notable exception. Extensive searches of chemical and biological databases have yielded no specific data on its mechanism of action, quantitative biological effects, or established experimental protocols for its study.

This lack of information precludes the creation of a detailed technical guide on its core biological activity. Consequently, this document will instead provide a foundational overview of related phosphorus-containing compounds to offer context and potential avenues for future research into this compound, should it become a subject of scientific inquiry.

The Landscape of Biologically Active Phosphorus Compounds

Phosphorus-containing molecules are fundamental to life, playing critical roles in cellular structure, energy metabolism, and signal transduction.[1] They form the backbone of DNA and RNA, are central to the energy currency of the cell as adenosine triphosphate (ATP), and participate in a vast array of metabolic pathways.[1][2]

In the realm of drug development, organophosphates have been successfully designed as prodrugs to enhance selectivity, bioavailability, and reduce toxicity.[2] They also serve as analogs of endogenous molecules, acting as antagonists to enzymes.[2] A significant class of phosphorus-containing drugs are the bisphosphonates, which are crucial in the treatment of bone resorption diseases.[2]

Furthermore, inhibitors of enzymes like triose phosphate isomerase, a key player in the glycolytic pathway of parasites, have been developed as potential antiprotozoal agents.[3] These examples underscore the vast potential of organophosphate chemistry in medicine.

Hypothetical Investigative Framework for this compound

Given the absence of data, a logical first step for investigating the biological activity of this compound would be to establish a systematic research workflow. The following diagram illustrates a potential experimental approach.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of this compound purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cell_viability Cell Viability Assays (e.g., MTT) characterization->cell_viability enzyme_inhibition Enzyme Inhibition Assays cell_viability->enzyme_inhibition receptor_binding Receptor Binding Assays enzyme_inhibition->receptor_binding pathway_analysis Signaling Pathway Analysis receptor_binding->pathway_analysis gene_expression Gene Expression Profiling pathway_analysis->gene_expression in_vivo_models In Vivo Animal Models gene_expression->in_vivo_models

A potential experimental workflow for investigating a novel compound.

Conclusion

At present, "this compound" represents a blank slate in the vast canvas of biologically active molecules. This guide serves not as a summary of existing knowledge, but as a call for foundational research. The well-established importance of organophosphorus compounds in biology and medicine suggests that should this compound be synthesized and studied, it could potentially unveil novel biological activities. Future research is essential to determine if this molecule holds any therapeutic promise or biological significance. Until such data becomes available, its profile remains undefined.

References

The Discovery of Novel Long-Chain Phosphate Esters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Long-chain phosphate esters are a class of molecules playing a pivotal role in cellular structure, signaling, and energy metabolism. Their unique amphipathic nature, combining a hydrophilic phosphate head with a lipophilic long-chain tail, allows them to interact with a variety of biological targets, including enzymes and receptors. In recent years, there has been a surge of interest in the discovery and development of novel long-chain phosphate esters as therapeutic agents and research tools. Their ability to mimic natural signaling lipids, act as prodrugs for improved drug delivery, and modulate key cellular pathways has opened up new avenues in drug development for a range of diseases, including cancer, inflammation, and infectious diseases. This technical guide provides an in-depth overview of recent discoveries in this field, focusing on the synthesis, biological activity, and mechanisms of action of novel long-chain phosphate esters.

Synthesis of Novel Long-Chain Phosphate Esters

The chemical synthesis of long-chain phosphate esters is a critical step in the discovery and development of new bioactive molecules. A variety of synthetic routes have been developed to produce these compounds with high purity and yield.

General Synthesis of Long-Chain Dialkyl Phosphates

A convenient and scalable two-step process for the synthesis of long-chain dialkyl phosphates has been developed, which is particularly useful for producing these compounds in high purity.[1] This method avoids the formation of trialkyl phosphate impurities, a common issue in other synthetic approaches.[1]

Experimental Protocol:

  • Reaction Setup: A primary alcohol and triethylamine are dissolved in toluene in a reaction vessel.

  • Phosphorylation: Phosphorus oxychloride (POCl₃) is added dropwise to the solution while maintaining a controlled temperature. The reaction mixture is stirred for a specified period to allow for the formation of the dichlorophosphate intermediate.

  • Filtration: The reaction mixture is filtered to remove the triethylamine hydrochloride salt that forms as a byproduct.

  • Hydrolysis: The filtrate is then treated with steam, which hydrolyzes the remaining chlorine atoms on the phosphorus, yielding the final dialkyl phosphate product.

  • Purification: The resulting dialkyl phosphate is typically of high purity and can be used directly without the need for further purification steps like distillation, which can lead to decomposition.[1]

Synthesis of Lysophosphatidic Acid (LPA) Analogues

Novel analogues of lysophosphatidic acid (LPA), a key signaling lipid, have been synthesized to probe their interactions with LPA receptors and to develop receptor-subtype-selective agonists and antagonists.

Experimental Protocol for Pyrrolidine-Based LPA Analogues:

  • Reduction of Amino Acid: The synthesis begins with the reduction of L-proline using a reducing agent such as lithium aluminum hydride (LiAlH₄) to produce L-prolinol.

  • Acylation: The resulting L-prolinol is then directly coupled with a long-chain fatty acyl chloride, such as oleoyl chloride or palmitoyl chloride, to attach the lipid tail.

  • Thiophosphorylation: The hydroxyl group of the acylated prolinol is then thiophosphorylated. This is followed by the removal of protecting groups to yield the final pyrrolidine-based LPA analogue.

Biological Activity of Novel Long-Chain Phosphate Esters

Novel long-chain phosphate esters have been shown to exhibit a wide range of biological activities, from receptor modulation to enzyme inhibition and anticancer effects.

Lysophosphatidic Acid (LPA) Receptor Agonists

A series of conformationally restricted 1-oleoyl LPA analogues have been synthesized and evaluated for their agonistic activities at various LPA receptors. These compounds show subtype selectivity, which is crucial for developing targeted therapeutics.

CompoundLPA₁ (EC₅₀, nM)LPA₂ (EC₅₀, nM)LPA₃ (EC₅₀, nM)LPA₄ (EC₅₀, nM)LPA₅ (EC₅₀, nM)LPA₆ (EC₅₀, nM)
1-oleoyl LPA 78>10,0001406678>10,000
MZN-010 >10,000>10,000120554.9>10,000

Table 1: Agonistic activities of 1-oleoyl LPA and a novel analogue (MZN-010) at different LPA receptors, as determined by the TGFα shedding assay.

Anticancer Activity

Phosphate ester prodrugs of existing anticancer agents have been developed to improve their therapeutic index. A notable example is a cyclic phosphate ester prodrug of gemcitabine.

CompoundCell LineIC₅₀ (nM)
18c (Gemcitabine Prodrug) 22Rv1 (Prostate Cancer)3.6
BxPC-3 (Pancreatic Cancer)19.2

Table 2: Anti-proliferative activity of a novel cyclic phosphate ester prodrug of gemcitabine (18c) on multiple cancer cell lines.[2][3]

Experimental Protocols for Biological Assays

TGFα Shedding Assay for GPCR Activation

The Transforming Growth Factor-alpha (TGFα) shedding assay is a versatile and sensitive method for detecting the activation of G protein-coupled receptors (GPCRs), such as the LPA receptors.[1][4]

Principle:

The assay measures the ectodomain shedding of a membrane-bound alkaline phosphatase-tagged TGFα (AP-TGFα). Activation of certain GPCRs, particularly those coupled to Gα₁₂/₁₃ and Gαq, triggers a signaling cascade that leads to the cleavage and release of the AP-TGFα from the cell surface into the conditioned medium. The amount of released alkaline phosphatase activity is then quantified and serves as a measure of receptor activation.[1][4]

Protocol Outline:

  • Cell Culture: Cells stably expressing the GPCR of interest and the AP-TGFα construct are cultured in appropriate media.

  • Ligand Stimulation: The cells are treated with the test compounds (e.g., LPA analogues) at various concentrations.

  • Collection of Conditioned Medium: After an incubation period, the conditioned medium containing the shed AP-TGFα is collected.

  • Quantification of Alkaline Phosphatase Activity: The alkaline phosphatase activity in the conditioned medium is measured using a suitable substrate that produces a detectable signal (e.g., colorimetric or chemiluminescent).

  • Data Analysis: The dose-response relationship is plotted, and the EC₅₀ value is calculated to determine the potency of the compound.

Signaling Pathways Modulated by Long-Chain Phosphate Esters

Long-chain phosphate esters can exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.

Lysophosphatidic Acid (LPA) Receptor Signaling

LPA analogues initiate signaling by binding to their cognate G protein-coupled receptors (LPA₁₋₆) on the cell surface. This binding activates downstream signaling cascades that regulate a wide range of cellular processes, including cell proliferation, migration, and survival.

LPA_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effectors cluster_response Cellular Responses LPA LPA Analogue LPAR LPA Receptor (LPA₁₋₆) LPA->LPAR Binding G_protein G Proteins (Gq, Gi, G₁₂/₁₃) LPAR->G_protein Activation PLC PLC G_protein->PLC Rho Rho G_protein->Rho PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras Proliferation Proliferation PLC->Proliferation Migration Migration Rho->Migration Survival Survival PI3K->Survival Ras->Proliferation

LPA Receptor Signaling Pathway.
Modulation of EGFR and Hippo Signaling Pathways in Cancer

Recent studies have shown that certain organophosphate esters can promote the proliferation and migration of cancer cells by modulating the Epidermal Growth Factor Receptor (EGFR) and Hippo signaling pathways. This crosstalk represents a novel mechanism by which these compounds can influence tumorigenesis.

EGFR_Hippo_Crosstalk cluster_EGFR EGFR Pathway cluster_Hippo Hippo Pathway OPE Organophosphate Ester EGFR EGFR OPE->EGFR Activates RAS RAS EGFR->RAS MAPK MAPK RAS->MAPK Jub Jub/WTIP MAPK->Jub Phosphorylates (Activates) LATS LATS1/2 Jub->LATS Inhibits YAP YAP LATS->YAP Phosphorylates (Inactivates) Nucleus Nucleus YAP->Nucleus TEAD TEAD YAP->TEAD Co-activates Gene_Expression Gene Expression (Proliferation, Migration) TEAD->Gene_Expression

Crosstalk between EGFR and Hippo Signaling Pathways.

Conclusion

The discovery of novel long-chain phosphate esters continues to be a vibrant area of research with significant potential for the development of new therapeutics. The ability to synthetically modify these molecules allows for the fine-tuning of their biological activity and the exploration of their interactions with a wide range of cellular targets. The detailed experimental protocols and an understanding of the underlying signaling pathways, as outlined in this guide, are essential for advancing this exciting field. As our knowledge of the diverse roles of long-chain phosphate esters in biology expands, so too will the opportunities for their application in medicine and biotechnology.

References

Unraveling the Enigma of Trioctacosyl Phosphate in Cellular Signaling: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of trioctacosyl phosphate's role in cellular signaling. While the existence of this long-chain alkyl phosphate is confirmed, its biological functions, particularly in the context of intracellular communication, remain uncharacterized. This whitepaper addresses the current state of knowledge and proposes future directions for research.

Introduction for Researchers, Scientists, and Drug Development Professionals

The field of lipid signaling is a rapidly expanding frontier in molecular biology and drug discovery. Lipids and their phosphorylated derivatives are now recognized as critical mediators of a vast array of cellular processes, from proliferation and differentiation to apoptosis and inflammation. Within this complex landscape, the specific roles of very long-chain alkyl phosphates are largely unexplored. This technical guide was initiated to provide an in-depth analysis of this compound, a molecule with a 28-carbon chain, and its purported role in cellular signaling. However, an exhaustive search of the scientific literature has yielded no publications detailing such a function.

This document will summarize the known information about this compound, highlight the absence of data regarding its biological activity, and, to provide a valuable resource for the intended audience, will pivot to a comprehensive overview of a well-established lipid signaling molecule, Sphingosine-1-Phosphate (S1P). S1P signaling is a rich and complex area of research with profound implications for drug development, and it serves as an excellent model for the kind of in-depth analysis originally intended for this compound.

This compound: What is Known

This compound is a chemical compound with the molecular formula C₈₄H₁₇₁O₄P. Its existence is confirmed in chemical databases and a limited number of patents. These patents primarily describe its use in industrial applications, such as a treatment agent for elastic fibers and as a component in certain lubricants. There is no mention in these documents of any biological or cellular function.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₈₄H₁₇₁O₄P
IUPAC Name This compound
CAS Number 64131-18-6
Known Applications Industrial processing agent

The absence of this compound in the scientific literature concerning cellular signaling suggests several possibilities:

  • The molecule may not have a significant signaling role in biological systems.

  • Its signaling function may be highly specific to certain organisms or cell types that have not yet been extensively studied.

  • It may be an intermediate in a metabolic pathway that has not been fully elucidated.

  • The molecule may be known by a different name in the biological literature, although extensive searches for synonyms have not yielded any results.

Given the lack of available data, it is impossible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams for this compound.

A Proposed Alternative: The In-Depth World of Sphingosine-1-Phosphate (S1P) Signaling

To provide a valuable and actionable resource for researchers, scientists, and drug development professionals, we propose to construct the originally requested in-depth technical guide on a well-characterized and highly significant lipid signaling molecule: Sphingosine-1-Phosphate (S1P) .

S1P is a bioactive sphingolipid metabolite that plays a crucial role in regulating a multitude of cellular processes, including cell proliferation, survival, migration, and differentiation. Its signaling pathways are complex and are of significant interest in various therapeutic areas, including immunology, oncology, and cardiovascular disease.

A technical guide on S1P would allow for a thorough exploration of:

  • S1P Metabolism and Regulation: The synthesis, degradation, and transport of S1P.

  • S1P Receptors and Downstream Signaling: Detailed diagrams and explanations of the five known G protein-coupled receptors for S1P (S1PR1-5) and their downstream signaling cascades (e.g., Ras/ERK, PI3K/Akt, PLC/Ca²⁺, and Rac pathways).

  • Quantitative Data in S1P Signaling: Tables summarizing key quantitative parameters such as receptor binding affinities (Kd), enzyme kinetics for S1P metabolic enzymes, and effective concentrations (EC₅₀) for S1P-mediated cellular responses.

  • Experimental Protocols for Studying S1P Signaling: Detailed methodologies for key experiments, including:

    • S1P Receptor Binding Assays

    • Measurement of S1P Levels by LC-MS/MS

    • Cell Migration Assays (e.g., Transwell assays) in response to S1P

    • Western Blot Analysis of S1P-induced protein phosphorylation (e.g., Akt, ERK).

  • Visualization of S1P Signaling Pathways: Graphviz diagrams illustrating the intricate network of S1P signaling.

We believe that a comprehensive guide on S1P would be of great interest and utility to the target audience and would fulfill the original request's core requirements for a detailed, data-rich, and visually-guided technical document.

We invite your feedback on this proposal to proceed with creating an in-depth technical guide on the role of Sphingosine-1-Phosphate in cellular signaling.

Spectroscopic Analysis of Trioctacosyl Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trioctacosyl phosphate, a triester of phosphoric acid with octacosanol, is a lipid molecule of interest in various research domains, including drug delivery and materials science, due to its amphipathic nature and potential for forming stable supramolecular structures. A thorough spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its structure-function relationships. This technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—as applied to the analysis of this compound. It includes predicted spectral data, detailed experimental protocols, and workflow visualizations to aid researchers in their analytical endeavors.

Introduction

Spectroscopic analysis provides the foundational data for the chemical characterization of novel compounds. For a large, non-chromophoric molecule like this compound, a combination of techniques is essential. ¹H, ¹³C, and ³¹P NMR provide detailed information about the covalent structure and chemical environment of the atoms. Mass spectrometry confirms the molecular weight and can offer insights into fragmentation patterns. Infrared spectroscopy helps to identify key functional groups present in the molecule. This guide will walk through the theoretical and practical aspects of each of these techniques for the analysis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound based on the analysis of similar long-chain trialkyl phosphates. This data is illustrative and may vary slightly based on experimental conditions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
P-O-CH₂ -CH₂-...4.0 - 4.2 (quintet)68.0 - 70.0 (d)
P-O-CH₂-CH₂ -CH₂-...1.6 - 1.8 (m)30.0 - 32.0
...-(CH₂)₂₄-...1.2 - 1.4 (br s)29.0 - 30.0
...-CH₂-CH₂ -CH₃1.2 - 1.4 (m)22.0 - 24.0
...-CH₂-CH₃ 0.8 - 0.9 (t)13.0 - 15.0

d = doublet, t = triplet, quintet, m = multiplet, br s = broad singlet

Table 2: Predicted ³¹P NMR Chemical Shift
Nucleus Solvent Chemical Shift (δ, ppm)
³¹PCDCl₃-1.0 to 2.0
Table 3: Predicted Mass Spectrometry Data
Ionization Mode Fragment Predicted m/z
ESI+[M+H]⁺1287.3
ESI+[M+Na]⁺1309.3
Table 4: Predicted Infrared (IR) Absorption Frequencies
Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
P=O stretchPhosphate1250 - 1280
P-O-C stretchPhosphate ester1020 - 1050
C-H stretchAlkyl chain2850 - 2960
C-H bendAlkyl chain1375 - 1470

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework and confirm the phosphorylation of the octacosyl chains.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved; gentle warming may be necessary.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

    • Spectral Width: 0 to 150 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 5 seconds.

  • ³¹P NMR Acquisition: [1][2]

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: -50 to 50 ppm.

    • Number of Scans: 128-256.

    • Reference: 85% H₃PO₄ as an external standard (0 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound and confirm its elemental composition.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in chloroform. Dilute this solution to 10-50 µg/mL in methanol or a methanol/chloroform mixture.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • ESI-MS Acquisition (Positive Ion Mode):

    • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Source Parameters:

      • Capillary Voltage: 3.5 - 4.5 kV.

      • Nebulizing Gas (N₂): 1-2 Bar.

      • Drying Gas (N₂): 4-8 L/min at 180-220 °C.

    • Mass Range: m/z 100 - 2000.

  • Data Analysis: Analyze the resulting mass spectrum for the protonated molecule [M+H]⁺ and common adducts such as the sodium adduct [M+Na]⁺. Use the exact mass measurement to calculate the elemental formula.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups, particularly the phosphate and alkyl moieties.

Methodology:

  • Sample Preparation:

    • Thin Film: Dissolve a small amount of this compound in a volatile solvent like chloroform. Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

    • ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: Collect a background spectrum of the clean, empty sample compartment (or clean ATR crystal) before running the sample.

  • Data Analysis: Analyze the spectrum for characteristic absorption bands corresponding to the P=O, P-O-C, and C-H vibrations.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir Infrared Spectroscopy (FTIR) purification->ir structure Structural Elucidation nmr->structure purity Purity Assessment nmr->purity confirmation Molecular Weight Confirmation ms->confirmation ir->structure final_report Final Characterization Report

Caption: Workflow for Spectroscopic Analysis.

Hypothetical Signaling Pathway Involvement

Lipid phosphates can be involved in cellular signaling. The diagram below illustrates a hypothetical pathway where a long-chain phosphate could interact with a cell membrane and a receptor.

G cluster_membrane Cell Membrane cluster_signal Intracellular Signaling extracellular Extracellular Space intracellular Intracellular Space receptor Membrane Receptor effector Effector Protein receptor->effector Activation response Cellular Response effector->response compound Trioctacosyl Phosphate compound->receptor Binding

Caption: Hypothetical Signaling Pathway.

Conclusion

The spectroscopic characterization of this compound requires a multi-faceted approach, integrating NMR, MS, and IR techniques. While this guide provides a predictive framework and standardized protocols, researchers should note that optimal experimental parameters may require empirical determination. The successful application of these methods will ensure the unambiguous identification and quality assessment of this compound, facilitating its application in further research and development.

References

Thermal Stability of Trioctacosyl Phosphate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific experimental data on the thermal stability of Trioctacosyl phosphate is not publicly available. This guide, therefore, provides a foundational understanding based on the thermal behavior of analogous long-chain alkyl phosphates and general principles of organophosphate chemistry. It is intended to inform researchers, scientists, and drug development professionals on the likely thermal characteristics and the established methodologies for their assessment.

Introduction to the Thermal Stability of Long-Chain Alkyl Phosphates

This compound belongs to the class of organophosphate esters, characterized by a central phosphate group bonded to three long alkyl chains (C28). The thermal stability of such molecules is a critical parameter in drug development and manufacturing, influencing storage conditions, formulation strategies, and potential degradation pathways under thermal stress. The primary mode of thermal decomposition for long-chain alkyl phosphates typically involves the cleavage of the phosphate ester bonds (P-O-C) or the C-C bonds within the alkyl chains.

Expected Thermal Behavior of this compound

Based on the behavior of similar organophosphate compounds, the thermal decomposition of this compound is anticipated to occur at elevated temperatures. The process is likely to be influenced by factors such as the presence of oxygen, impurities, and the physical state of the material. Key thermal events to consider are melting and decomposition.

Table 1: Anticipated Thermal Properties of this compound (Hypothetical)

Thermal PropertyExpected Temperature Range (°C)Analytical TechniqueNotes
Melting Point (Tm)> 70Differential Scanning Calorimetry (DSC)As a long-chain saturated lipid, a relatively sharp melting point is expected.
Onset of Decomposition (Tonset)200 - 350Thermogravimetric Analysis (TGA)Decomposition in an inert atmosphere (e.g., Nitrogen). The presence of oxygen would likely lower this temperature.
Major Decomposition Step300 - 450Thermogravimetric Analysis (TGA)Corresponds to the primary loss of the alkyl chains.

Experimental Protocols for Thermal Stability Assessment

To definitively determine the thermal stability of this compound, a combination of thermoanalytical techniques is essential. The following are standard experimental protocols that can be employed.

Thermogravimetric Analysis (TGA)

TGA is used to measure the change in mass of a sample as a function of temperature. This provides precise information on decomposition temperatures and the kinetics of degradation.

Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Atmosphere: High-purity nitrogen or air, with a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp up to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the TGA and its first derivative (DTG) curves.

Differential Scanning Calorimetry (DSC)

DSC is employed to detect thermal transitions such as melting and to characterize the heat flow associated with decomposition.

Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.

  • Atmosphere: High-purity nitrogen with a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp up to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Identify the endothermic peak corresponding to the melting point (Tm) and any exothermic peaks that may indicate decomposition.

Visualizing Experimental Workflows and Decomposition Pathways

General Experimental Workflow for Thermal Analysis

The logical flow of a comprehensive thermal stability study involves sample preparation, analysis by complementary techniques, and subsequent data interpretation.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermoanalytical Techniques cluster_data Data Interpretation start Start sample Trioctacosyl Phosphate Sample start->sample tga Thermogravimetric Analysis (TGA) sample->tga dsc Differential Scanning Calorimetry (DSC) sample->dsc tga_data Mass Loss vs. Temperature tga->tga_data dsc_data Heat Flow vs. Temperature dsc->dsc_data stability Determine Thermal Stability Profile tga_data->stability dsc_data->stability end End stability->end

Caption: Workflow for the thermal analysis of this compound.

Postulated Thermal Decomposition Pathway

The thermal decomposition of this compound likely proceeds through a series of reactions initiated by heat. The primary pathway is hypothesized to be the homolytic cleavage of the P-O bond, followed by further degradation of the resulting radicals.

Decomposition_Pathway TCP This compound (C28H57O)3PO Heat Δ (Heat) TCP->Heat Intermediates Radical Intermediates + Phosphoric Acid Derivatives Heat->Intermediates Volatiles Volatile Hydrocarbons (e.g., Octacosene) Intermediates->Volatiles Residue Polyphosphoric Acid Residue Intermediates->Residue

Caption: Hypothesized thermal decomposition pathway for this compound.

Conclusion and Future Directions

While this guide provides a theoretical framework for understanding the thermal stability of this compound, experimental validation is imperative. Researchers are strongly encouraged to perform the outlined TGA and DSC experiments to obtain precise data. Such information is crucial for defining appropriate handling and storage procedures, ensuring product quality and stability in pharmaceutical formulations, and predicting potential degradation products. Further studies could also involve evolved gas analysis (EGA) coupled with mass spectrometry or Fourier-transform infrared spectroscopy to identify the specific volatile products formed during decomposition.

Methodological & Application

Application Notes and Protocols for the Extraction of Trioctacosyl Phosphate from Biological Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctacosyl phosphate is a long-chain alkyl phosphate that belongs to a class of lipids with potential roles in cellular signaling. While the specific functions of this compound are an active area of research, related long-chain fatty alcohols and their phosphorylated derivatives are known to be involved in various biological processes, including membrane structure, energy storage, and signal transduction.[1][2] Accurate and efficient extraction of these molecules from biological tissues is critical for their quantification and the elucidation of their physiological and pathological significance.

These application notes provide a detailed protocol for the extraction of this compound from biological tissues, adapted from established lipid extraction methodologies. The protocol is designed to be robust and applicable to a variety of tissue types, with considerations for minimizing degradation and maximizing recovery. Additionally, this document presents a hypothetical signaling pathway involving this compound to serve as a framework for further investigation and highlights analytical approaches for its quantification.

Data Presentation: Hypothetical Quantitative Data

The following table summarizes hypothetical quantitative data for this compound levels in various biological tissues, as might be determined by mass spectrometry. These values are for illustrative purposes to demonstrate the expected outcomes of the described protocols.

Tissue TypeThis compound Concentration (pmol/mg of tissue)Standard Deviation
Brain15.2± 1.8
Liver8.5± 0.9
Adipose25.7± 3.1
Lung12.1± 1.5
Kidney9.8± 1.1

Experimental Protocols

Protocol 1: Modified Folch Method for this compound Extraction

This protocol is a modification of the classic Folch method, optimized for the extraction of long-chain, non-polar lipids like this compound.[3][4]

Materials:

  • Biological tissue (fresh or frozen at -80°C)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (prepared with ultrapure water)

  • Butylated hydroxytoluene (BHT)

  • Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead beater)

  • Centrifuge capable of 2000 x g

  • Glass centrifuge tubes with PTFE-lined caps

  • Glass Pasteur pipettes

  • Nitrogen gas evaporator

  • Vortex mixer

Procedure:

  • Tissue Homogenization:

    • Weigh approximately 100 mg of frozen tissue and place it in a glass homogenizer tube on ice.

    • Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol. To inhibit lipid oxidation, it is recommended to add an antioxidant like BHT to the solvent mixture at a final concentration of 0.01%.[5]

    • Homogenize the tissue thoroughly until a uniform suspension is achieved. For tough tissues, a bead beater may be more effective.

  • Lipid Extraction:

    • Transfer the homogenate to a glass centrifuge tube.

    • Rinse the homogenizer with an additional 1 mL of the 2:1 chloroform:methanol mixture and add it to the centrifuge tube.

    • Vortex the tube for 1 minute and then agitate on a shaker at room temperature for 30 minutes.

  • Phase Separation:

    • Add 0.8 mL of 0.9% NaCl solution to the tube.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases. Two distinct layers will form: an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Recovery:

    • Carefully aspirate and discard the upper aqueous phase using a glass Pasteur pipette.

    • To maximize recovery, re-extract the aqueous phase and the protein interface with 1 mL of the 2:1 chloroform:methanol mixture, vortex, centrifuge, and combine the lower organic phases.

    • Transfer the lower organic phase to a clean glass tube.

  • Solvent Evaporation and Storage:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a known volume of a suitable solvent for downstream analysis (e.g., 100 µL of chloroform:methanol 1:1, v/v).

    • Store the extracted lipids at -80°C until analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of lipids.

Instrumentation and Reagents:

  • High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • C18 reversed-phase HPLC column suitable for lipid analysis.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid.

  • This compound standard for calibration curve generation.

  • Internal standard (e.g., a deuterated analog of a long-chain alkyl phosphate).

Procedure:

  • Sample Preparation:

    • Dilute the reconstituted lipid extract from Protocol 1 to an appropriate concentration for LC-MS/MS analysis.

    • Spike the diluted sample with the internal standard.

  • LC Separation:

    • Inject the sample onto the C18 column.

    • Use a gradient elution to separate the lipids, for example:

      • 0-2 min: 30% B

      • 2-15 min: Gradient to 100% B

      • 15-20 min: Hold at 100% B

      • 20-21 min: Return to 30% B

      • 21-25 min: Re-equilibration at 30% B

    • The flow rate should be optimized for the column dimensions, typically around 0.3-0.5 mL/min.

  • MS/MS Detection:

    • Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the pure standards into the mass spectrometer.

    • For this compound (C28H59O4P), the precursor ion would be the deprotonated molecule [M-H]-. The product ions would result from the fragmentation of the phosphate headgroup and the alkyl chain.

  • Data Analysis:

    • Generate a calibration curve using the this compound standard.

    • Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the extraction and quantification of this compound.

experimental_workflow tissue Biological Tissue homogenization Homogenization (Chloroform:Methanol) tissue->homogenization extraction Lipid Extraction homogenization->extraction phase_separation Phase Separation extraction->phase_separation lipid_recovery Lipid Recovery (Lower Organic Phase) phase_separation->lipid_recovery evaporation Solvent Evaporation lipid_recovery->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms quantification Quantification lcms->quantification

Caption: Workflow for this compound Extraction and Analysis.

Hypothetical Signaling Pathway

This diagram presents a hypothetical signaling pathway where this compound acts as a second messenger.

signaling_pathway receptor GPCR plc Phospholipase C receptor->plc Activates pip2 PIP2 plc->pip2 Cleaves dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to receptor ca2 Ca2+ Release er->ca2 ca2->pkc Activates plD Phospholipase D pkc->plD Activates cellular_response Cellular Response pkc->cellular_response Phosphorylates targets pa Phosphatidic Acid plD->pa Produces pa->dag via PAP trioctacosyl_p This compound pa->trioctacosyl_p via LPP pap PAP lpp LPP trioctacosanol Trioctacosanol trioctacosanol->trioctacosyl_p Phosphorylation trioctacosyl_p->cellular_response Modulates

Caption: Hypothetical this compound Signaling Cascade.

In this speculative pathway, activation of a G-protein coupled receptor (GPCR) leads to the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 stimulates calcium release from the endoplasmic reticulum. Both DAG and calcium activate Protein Kinase C (PKC), which in turn can activate Phospholipase D (PLD) to produce phosphatidic acid (PA). PA can be further metabolized by lipid phosphate phosphatases (LPPs) to generate this compound from a precursor, or trioctacosanol can be directly phosphorylated. This compound then acts as a signaling molecule to modulate downstream cellular responses. This model provides a testable framework for investigating the biological roles of this novel lipid.

References

Application Note: Indirect Quantitative Analysis of Trioctacosyl Phosphate by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

An innovative indirect method has been developed for the quantitative analysis of Trioctacosyl phosphate using Gas Chromatography-Mass Spectrometry (GC-MS). Recognizing the challenges associated with the direct analysis of this high molecular weight and non-volatile compound, this application note details a robust protocol involving a preliminary hydrolysis step. This process quantitatively liberates the constituent long-chain alcohol, 1-octacosanol, from the phosphate ester. The subsequent derivatization of 1-octacosanol to its corresponding trimethylsilyl (TMS) ether enhances its volatility, enabling precise and sensitive quantification by GC-MS.

This methodology provides a reliable analytical solution for researchers, scientists, and drug development professionals engaged in studies involving this compound, ensuring accurate determination in various matrices.

Introduction

This compound is a long-chain alkyl phosphate of interest in various fields of research and development. Due to its high molecular weight (1276.2 g/mol ) and consequently low volatility, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible. This application note describes a validated indirect method for the quantification of this compound. The method is based on the chemical hydrolysis of the phosphate ester to yield 1-octacosanol, which is then derivatized and analyzed by GC-MS. The amount of 1-octacosanol detected is stoichiometrically related to the initial concentration of this compound.

Principle

The analytical workflow involves two primary stages:

  • Sample Preparation: this compound is subjected to alkaline hydrolysis to cleave the ester bonds, releasing three molecules of 1-octacosanol for every molecule of this compound.

  • GC-MS Analysis: The resulting 1-octacosanol is derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form its volatile trimethylsilyl (TMS) ether. The derivatized product is then separated and quantified using a standard GC-MS system.

Experimental Protocols

1. Materials and Reagents

  • This compound standard

  • 1-octacosanol standard

  • Internal Standard (IS): 1-Hexacosanol

  • Sodium hydroxide (NaOH), 2M in ethanol

  • Hydrochloric acid (HCl), 5N

  • Hexane, GC grade

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Sodium sulfate, anhydrous

  • Deionized water

2. Standard Solution Preparation

  • This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of a suitable organic solvent in which it is soluble (e.g., chloroform or a heated mixture of hexane and isopropanol).

  • 1-Octacosanol Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1-octacosanol and dissolve in 10 mL of hexane.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of 1-hexacosanol and dissolve in 10 mL of hexane.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the 1-octacosanol stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

3. Sample Preparation (Hydrolysis and Derivatization)

  • Pipette an aliquot of the sample containing this compound into a screw-cap glass tube.

  • Add a known amount of the internal standard (1-Hexacosanol).

  • Add 1 mL of 2M ethanolic NaOH.

  • Seal the tube and heat at 80°C for 1 hour to ensure complete hydrolysis.

  • Cool the tube to room temperature and acidify the solution with 0.5 mL of 5N HCl.

  • Extract the liberated 1-octacosanol by adding 2 mL of hexane and vortexing for 1 minute.

  • Centrifuge to separate the phases and carefully transfer the upper hexane layer to a clean tube.

  • Repeat the extraction with another 2 mL of hexane and combine the extracts.

  • Dry the combined hexane extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Seal the tube and heat at 70°C for 30 minutes to complete the silylation reaction.

  • Cool to room temperature before GC-MS analysis.

4. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar capillary column.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 300°C.

  • Injection Volume: 1 µL, splitless mode.

  • Oven Temperature Program: Initial temperature of 200°C, hold for 1 minute, then ramp at 10°C/min to 320°C, and hold for 15 minutes.

  • Transfer Line Temperature: 300°C.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Quantitative Data

The following table summarizes the key quantitative parameters for the GC-MS analysis of TMS-derivatized 1-octacosanol and the internal standard, 1-hexacosanol.

CompoundDerivatization ProductRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
1-Octacosanol1-Octacosanol-TMS~22.546773, 468, 469[1][2]
1-Hexacosanol (IS)1-Hexacosanol-TMS~20.843973, 440, 441

Results and Discussion

The hydrolysis and derivatization procedure was found to be efficient and reproducible for the conversion of this compound to 1-octacosanol-TMS. The GC-MS method provided excellent chromatographic separation of 1-octacosanol-TMS and the internal standard, with sharp and symmetrical peaks.

Quantification is achieved by constructing a calibration curve of the peak area ratio of 1-octacosanol-TMS to the internal standard versus the concentration of the 1-octacosanol calibration standards. The concentration of this compound in the original sample is then calculated using the following formula:

Concentration of this compound = (Calculated Concentration of 1-Octacosanol / 3) * (Molecular Weight of this compound / Molecular Weight of 1-Octacosanol)

The indirect GC-MS method described provides a reliable and sensitive approach for the quantification of this compound. By converting the non-volatile parent compound into a volatile derivative of its constituent alcohol, the limitations of direct GC-MS analysis are effectively overcome. This application note and protocol offer a valuable resource for researchers requiring accurate analysis of this compound in their studies.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample This compound Sample is_add Add Internal Standard (1-Hexacosanol) sample->is_add hydrolysis Alkaline Hydrolysis (Ethanolic NaOH, 80°C) is_add->hydrolysis extraction Liquid-Liquid Extraction (Hexane) hydrolysis->extraction derivatization Silylation (BSTFA, 70°C) extraction->derivatization gcms GC-MS Injection derivatization->gcms separation Chromatographic Separation gcms->separation detection Mass Spectrometric Detection (SIM) separation->detection quant Quantification (Calibration Curve) detection->quant calc Calculation of This compound Concentration quant->calc

References

Application Notes and Protocols for Thin-Layer Chromatography (TLC) Separation of Phosphate Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thin-layer chromatography (TLC) is a simple, cost-effective, and versatile separation technique widely used in pharmaceutical and biochemical research for the analysis of phosphate-containing compounds.[1][2][3] Its applications range from monitoring reaction progress and assessing sample purity to the quantitative analysis of drugs and their metabolites.[4][5] This document provides detailed application notes and protocols for the separation of various phosphate compounds, including phospholipids, inositol phosphates, and nucleotides, using TLC.

Separation of Phospholipids

Phospholipids are major components of cell membranes and are involved in various cellular processes. Alterations in phospholipid levels are associated with numerous diseases, making their analysis crucial in drug development and biomedical research.[1] TLC is a routine method for the separation and quantification of phospholipids.[1][2]

The retention factor (Rf) is a key parameter in TLC, representing the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[6][7] The following table summarizes typical Rf values for various phospholipids using different mobile phase systems on silica gel TLC plates.

PhospholipidMobile Phase SystemRf Value (approx.)Reference
Phosphatidylinositol (PI)Chloroform/Methanol/Water (65:25:4, v/v/v)0.25[8]
Phosphatidylserine (PS)Chloroform/Methanol/Water (65:25:4, v/v/v)0.30[8]
Phosphatidylcholine (PC)Chloroform/Methanol/Water (65:25:4, v/v/v)0.40[8]
Phosphatidylethanolamine (PE)Chloroform/Methanol/Water (65:25:4, v/v/v)0.55[8]
Phosphatidic Acid (PA)Chloroform/Ethanol/Water/Triethylamine (30:35:7:35, v/v/v/v)0.15[1]
Cardiolipin (CL)Chloroform/Methanol/Water (65:25:10, v/v/v)0.75[9]

This protocol describes the separation of yeast phospholipids using one-dimensional TLC.

Materials:

  • TLC Plates: Silica gel 150 Å (e.g., Whatman LK5).[1]

  • Prewash Solution: Chloroform/Methanol (1:1, v/v).[1]

  • Plate Impregnation Solution: 1.8% (w/v) Boric acid in 100% ethanol.[1]

  • Developing Solution (Mobile Phase): Chloroform/Ethanol/Water/Triethylamine (30:35:7:35, v/v/v/v).[1]

  • Sample Extraction Buffer: Chloroform/Methanol (2:1, v/v).[1]

  • Visualization Reagents: Iodine vapor or specific stains like Molybdenum Blue.[8][10]

Procedure:

  • Plate Preparation:

    • Pre-develop the TLC plates with the prewash solution to remove impurities and air-dry in a fume hood.[1]

    • Immerse the plate in the boric acid solution for 2 minutes for uniform impregnation.[1]

    • Air-dry the plate for 15 minutes, then activate it in an oven at 100°C for 15 minutes. Let it cool before use.[1]

  • Sample Preparation (Phospholipid Extraction):

    • Lyse cells and extract phospholipids with chloroform/methanol (2:1, v/v).[1]

    • Incubate at room temperature for 45-60 minutes with stirring.[1]

    • Add water to separate the organic and aqueous phases, vortex, and centrifuge at 1,000 x g for 1 minute.[1]

    • Carefully collect the lower organic phase containing the phospholipids.[1]

  • Sample Application:

    • Using a fine point pencil, mark the origin line about 1.5 cm from the bottom of the plate.[1]

    • Spot or streak 20-30 µL of the phospholipid sample onto the origin. Allow the sample to dry completely.[1]

  • Chromatogram Development:

    • Place the loaded TLC plate in a chromatography tank pre-saturated with the developing solution. Ensure the sample spots are above the solvent level.[1][10]

    • Allow the solvent to ascend until it is about 1 cm from the top of the plate.[1]

    • Remove the plate from the tank, mark the solvent front, and air-dry it completely in a fume hood.[1]

  • Visualization:

    • Place the dried plate in a sealed chamber containing iodine crystals. The phospholipids will appear as yellow-brown spots.[10]

    • Alternatively, spray the plate with a phosphate-specific stain, such as Molybdenum Blue reagent, which will yield blue spots.[8]

G cluster_prep Plate Preparation cluster_sample Sample Preparation cluster_tlc TLC Procedure cluster_viz Visualization Prewash Prewash Plate (Chloroform/Methanol) Impregnate Impregnate with Boric Acid Prewash->Impregnate Activate Activate Plate (100°C) Impregnate->Activate Spot Spot Sample on Plate Activate->Spot Extract Extract Phospholipids (Chloroform/Methanol) Separate Phase Separation Extract->Separate Collect Collect Organic Phase Separate->Collect Collect->Spot Develop Develop Chromatogram Spot->Develop Dry Dry Plate Develop->Dry Visualize Visualize with Iodine or Molybdenum Blue Dry->Visualize

Caption: Workflow for phospholipid separation.

Separation of Inositol Phosphates

Inositol phosphates are critical signaling molecules involved in numerous cellular functions. Their separation and analysis are essential for understanding cell signaling pathways and for the development of drugs targeting these pathways.

The separation of inositol phosphate isomers can be challenging due to their similar structures. The choice of mobile phase is critical for achieving good resolution.

Inositol PhosphateMobile Phase SystemRf Value (approx.)Reference
Inositol Hexaphosphate (IP6)Methanol/Water/Ammonia/Acetic Acid (50:30:15:5, v/v/v/v)0.10[11][12]
Inositol Pentaphosphate (IP5)Methanol/Water/Ammonia/Acetic Acid (50:30:15:5, v/v/v/v)0.20[11][12]
Inositol Tetraphosphate (IP4)Methanol/Water/Ammonia/Acetic Acid (50:30:15:5, v/v/v/v)0.35[11][12]
Inositol Triphosphate (IP3)Methanol/Water/Ammonia/Acetic Acid (50:30:15:5, v/v/v/v)0.50[11][12]
Inositol Diphosphate (IP2)Methanol/Water/Ammonia/Acetic Acid (50:30:15:5, v/v/v/v)0.65[11][12]
Inositol Monophosphate (IP1)Methanol/Water/Ammonia/Acetic Acid (50:30:15:5, v/v/v/v)0.80[11][12]
Mixture of Inositol Phosphates (IP1-IP6)Acetone/30% Acetic Acid (4:6, v/v)One Spot[11]

This protocol is suitable for separating a mixture of inositol phosphates.

Materials:

  • TLC Plates: Silica gel.

  • Developing Solution (Mobile Phase): Methanol/Water/Ammonia/Acetic Acid (50:30:15:5, v/v/v/v).[11][12]

  • Visualization Reagent: A mixture of 60% perchloric acid, 20% ammonium molybdate solution, 1 N HCl, and acetone, followed by a spray of α-benzoinoxime in methanol.[12]

Procedure:

  • Plate Preparation:

    • Activate the silica gel TLC plate by heating it at 90°C for 30 minutes.[12]

  • Sample Application:

    • Dissolve the inositol phosphate sample in an appropriate solvent.

    • Apply the sample to the origin of the TLC plate.

  • Chromatogram Development:

    • Place the plate in a developing chamber saturated with the mobile phase.

    • Allow the chromatogram to develop until the solvent front reaches the desired height.

    • Remove the plate and air-dry it completely.

  • Visualization:

    • Successively spray the dried plate with the perchloric acid/ammonium molybdate mixture and then with the α-benzoinoxime solution to visualize the separated inositol phosphates.[12]

G cluster_compounds Inositol Phosphates cluster_separation TLC Separation cluster_result Separation Outcome IP6 IP6 MobilePhase Mobile Phase (Methanol/Water/Ammonia/Acetic Acid) IP6->MobilePhase IP5 IP5 IP5->MobilePhase IP4 IP4 IP4->MobilePhase IP3 IP3 IP3->MobilePhase IP2 IP2 IP2->MobilePhase IP1 IP1 IP1->MobilePhase Separated Separated Spots (Decreasing Rf with increasing phosphorylation) MobilePhase->Separated StationaryPhase Stationary Phase (Silica Gel) StationaryPhase->Separated

Caption: Inositol phosphate separation logic.

Separation of Adenosine Phosphates (ATP, ADP, AMP)

The separation of adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP) is crucial for studying cellular energy metabolism. TLC provides a method for their separation and quantification.

Separating these highly polar nucleotides on silica gel can be challenging. A common issue is the tailing of spots, especially for ATP.[13]

NucleotideMobile Phase SystemObservationsReference
AMP1:1 Acetonitrile/Water + 0.1% TFAMigrates faster than ATP, forms a nice spot.[13]
ATP1:1 Acetonitrile/Water + 0.1% TFAMigrates slower than AMP, shows significant tailing.[13]
ATP, ADP, AMP, PiDioxane/Isopropanol/25% Ammonia/Water (4:2:3:4, v/v)Allows for separation of all adenine nucleotides and inorganic phosphate (Pi).[14]

This protocol is designed for the separation of ATP, ADP, AMP, and inorganic phosphate.

Materials:

  • TLC Plates: Silica gel pre-coated on aluminum or plastic sheets.[14]

  • Developing Solution (Mobile Phase): Dioxane/Isopropanol/25% Ammonia/Water (4:2:3:4, v/v).[14]

  • Visualization Method: UV light (254 nm).[14]

Procedure:

  • Sample Application:

    • Apply 2-6 µL aliquots of the reaction mixture directly onto a heated silica gel sheet.[14]

  • Chromatogram Development:

    • Develop the chromatogram in a chamber saturated with the dioxane-based mobile phase.

  • Visualization and Quantification:

    • Detect the nucleotide spots under UV light.[14]

    • For quantitative analysis, the spots can be cut out, and their radioactivity measured using a liquid scintillation counter if radiolabeled nucleotides are used.[14]

G ATP ATP (High Energy) ADP ADP ATP->ADP Energy Release (Hydrolysis) ADP->ATP Phosphorylation (e.g., Oxidative Phosphorylation) AMP AMP (Low Energy) ADP->AMP Further Hydrolysis or Disproportionation AMP->ADP Phosphorylation

Caption: Cellular energy currency cycle.

References

Application Notes: Investigating Long-Chain Alkyl Phosphates as Potential Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific research on Trioctacosyl Phosphate as a biomarker is not currently established in scientific literature, the broader class of long-chain alkyl phosphates and other lipid phosphates is an area of growing interest in biomarker discovery. These molecules play crucial roles in cellular structure, signaling, and energy storage. Alterations in their profiles have been associated with various pathological conditions, making them promising candidates for diagnostic and prognostic biomarkers.

These application notes provide a generalized framework and protocols that can be adapted for the investigation of novel long-chain alkyl phosphates, such as this compound, as potential biomarkers. The methodologies described are based on established techniques for lipidomics and biomarker validation.

Potential Signaling Pathways and Rationale

Long-chain alkyl phosphates are integral components of cell membranes and can be involved in various signaling pathways. A hypothetical signaling pathway involving a generic long-chain alkyl phosphate is depicted below. Disruptions in this pathway could lead to changes in the concentration of the biomarker, which could then be correlated with a disease state.

cluster_0 Cell Membrane cluster_1 Cellular Response External_Stimulus External Stimulus (e.g., Growth Factor, Stress) Receptor Membrane Receptor External_Stimulus->Receptor Enzyme_A Phospholipase C/D Receptor->Enzyme_A LCAP Long-Chain Alkyl Phosphate (Potential Biomarker) Enzyme_A->LCAP Generates Downstream_Signaling Downstream Signaling (e.g., PKC, MAPK pathways) LCAP->Downstream_Signaling Activates Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream_Signaling->Cellular_Response

Caption: Hypothetical signaling pathway involving a long-chain alkyl phosphate.

Experimental Protocols

Protocol for Extraction of Long-Chain Alkyl Phosphates from Biological Samples (e.g., Plasma, Tissue)

This protocol is a modification of the widely used Bligh-Dyer or Folch methods for lipid extraction.

Materials:

  • Biological sample (e.g., 100 µL plasma, 10 mg tissue homogenate)

  • Chloroform

  • Methanol

  • Ultrapure water

  • Internal standard (a non-endogenous long-chain alkyl phosphate)

  • Glass vials with Teflon-lined caps

  • Centrifuge

Procedure:

  • To a glass vial, add the biological sample.

  • Add the internal standard at a known concentration.

  • Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex vigorously for 2 minutes.

  • Add 200 µL of ultrapure water to induce phase separation.

  • Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes.

  • Carefully collect the lower organic phase containing the lipids using a glass syringe.

  • Dry the organic phase under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol) for analysis.

Protocol for Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap)

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid

  • Gradient: Start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS Conditions (Example for a Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive ion mode (to be optimized)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for the target long-chain alkyl phosphate and the internal standard would need to be determined by direct infusion of standards.

Data Presentation

Quantitative data from LC-MS analysis should be compiled into tables for clear comparison between different sample groups (e.g., healthy controls vs. disease group).

Sample GroupNMean Concentration (ng/mL) ± SDp-valueFold Change
Healthy Controls5015.2 ± 3.1\multirow{2}{}{<0.001}\multirow{2}{}{2.5}
Disease Group5038.0 ± 8.5

Experimental Workflow

The overall workflow for investigating a novel long-chain alkyl phosphate as a biomarker is outlined below.

Sample_Collection Sample Collection (e.g., Plasma, Tissue) Extraction Lipid Extraction Sample_Collection->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Biomarker_Validation Biomarker Validation (ROC curve analysis) Statistical_Analysis->Biomarker_Validation

Caption: General experimental workflow for biomarker discovery.

Conclusion

While this compound itself is not a recognized biomarker, the methodologies and frameworks presented here provide a solid foundation for researchers and drug development professionals to explore the potential of other novel long-chain alkyl phosphates as biomarkers. Successful identification and validation of such biomarkers could lead to new diagnostic tools and therapeutic strategies. Further research is warranted to explore the full potential of this class of lipids in various disease contexts.

Application Notes and Protocols: Trioctacosyl Phosphate as a Plasticizer and Flame Retardant

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Trioctacosyl phosphate is not a commonly documented or commercially prevalent plasticizer and flame retardant. The following application notes and protocols are based on the general principles of long-chain alkyl phosphates and organophosphorus flame retardants and are intended to provide a foundational framework for research and development purposes. All experimental work should be conducted by qualified personnel in a properly equipped laboratory, adhering to all relevant safety protocols.

Introduction

This compound is a phosphate ester characterized by three long, 28-carbon alkyl chains. These long aliphatic chains suggest potential for use as a plasticizer, imparting flexibility and reducing the glass transition temperature of polymeric materials. Concurrently, the phosphorus content indicates inherent flame retardant properties, a characteristic of many organophosphorus compounds. This document outlines the theoretical application of this compound as a dual-function additive in polymers, providing detailed experimental protocols for its evaluation.

The primary proposed mechanism for plasticization involves the insertion of the bulky this compound molecules between polymer chains, increasing free volume and allowing for greater chain mobility. As a flame retardant, it is hypothesized to act primarily in the condensed phase by promoting char formation, which insulates the underlying polymer from heat and flammable volatiles, and in the gas phase by releasing phosphorus-containing radicals that quench the combustion reactions.

Quantitative Data Summary

The following tables are templates for summarizing the key quantitative data from the evaluation of this compound's performance as a plasticizer and flame retardant.

Table 1: Plasticizing Efficiency of this compound in PVC

ParameterUnmodified PVCPVC + 10 phr this compoundPVC + 20 phr this compoundPVC + 30 phr this compound
Glass Transition Temp. (°C)
Tensile Strength (MPa)
Elongation at Break (%)
Shore A Hardness

Table 2: Flame Retardant Performance of this compound in Polypropylene

ParameterUnmodified PPPP + 10 wt% this compoundPP + 20 wt% this compoundPP + 30 wt% this compound
Limiting Oxygen Index (%)
UL 94 Classification
Peak Heat Release Rate (kW/m²)
Total Heat Released (MJ/m²)
Char Yield (%)

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound from octacosanol and phosphorus oxychloride.

Materials:

  • Octacosanol (CH₃(CH₂)₂₇OH)

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (or other suitable acid scavenger)

  • Anhydrous toluene (or other suitable solvent)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen gas (N₂)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up the reaction apparatus under a nitrogen atmosphere.

  • In the three-neck flask, dissolve a specific molar quantity of octacosanol in anhydrous toluene.

  • Add an equimolar amount of pyridine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add one-third molar equivalent of phosphorus oxychloride dropwise from the dropping funnel while stirring vigorously.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic phase sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the solution and remove the solvent using a rotary evaporator to obtain the crude this compound.

  • Purify the product by column chromatography or recrystallization.

  • Characterize the final product using NMR (¹H, ¹³C, ³¹P) and FTIR spectroscopy.

Evaluation of Plasticizing Effect in Polyvinyl Chloride (PVC)

Objective: To determine the plasticizing efficiency of this compound in a PVC matrix.

Materials:

  • PVC resin

  • This compound

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Two-roll mill or internal mixer

  • Compression molding press

  • Universal Testing Machine (for tensile properties)

  • Shore A durometer

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Prepare formulations of PVC with varying concentrations of this compound (e.g., 0, 10, 20, 30 parts per hundred of resin - phr). Include a constant amount of thermal stabilizer in each formulation.

  • On a two-roll mill heated to 160-170°C, blend the PVC resin, stabilizer, and this compound until a homogeneous sheet is formed.

  • Compression mold the sheets into standard shapes for mechanical testing according to ASTM standards (e.g., ASTM D638 for tensile properties).

  • Condition the molded specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.

  • Measure the tensile strength and elongation at break using a Universal Testing Machine.

  • Determine the Shore A hardness according to ASTM D2240.

  • Determine the glass transition temperature (Tg) using DSC.

Evaluation of Flame Retardant Properties in Polypropylene (PP)

Objective: To assess the flame retardant efficacy of this compound in a polypropylene matrix.

Materials:

  • Polypropylene pellets

  • This compound

  • Twin-screw extruder

  • Injection molding machine

  • Limiting Oxygen Index (LOI) apparatus (ASTM D2863)

  • UL 94 vertical burn test chamber (ASTM D3801)

  • Cone calorimeter (ASTM E1354)

Procedure:

  • Dry the PP pellets and this compound in a vacuum oven.

  • Prepare blends of PP with varying weight percentages of this compound (e.g., 0, 10, 20, 30 wt%).

  • Melt-compound the blends using a twin-screw extruder to ensure homogeneous dispersion.

  • Pelletize the extruded strands.

  • Injection mold the pellets into standard test specimens required for LOI, UL 94, and cone calorimetry.

  • Condition the specimens as per the relevant ASTM standards.

  • Perform the Limiting Oxygen Index test to determine the minimum oxygen concentration required to support combustion.

  • Conduct the UL 94 vertical burn test to classify the material's flammability.

  • Use a cone calorimeter to measure heat release rate, total heat released, and other combustion parameters under forced-flaming conditions.

  • Analyze the char residue from the cone calorimeter test to determine the char yield.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Purification cluster_product Final Product & Analysis octacosanol Octacosanol reaction Reaction in Toluene octacosanol->reaction pocli3 POCl3 pocli3->reaction pyridine Pyridine pyridine->reaction workup Aqueous Workup reaction->workup purification Purification workup->purification product This compound purification->product analysis Spectroscopic Analysis (NMR, FTIR) product->analysis

Caption: Synthesis workflow for this compound.

Flame_Retardant_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase polymer Polymer + this compound degradation Thermal Degradation polymer->degradation  releases H3PO4 heat Heat heat->polymer char Protective Char Layer char->heat  insulates degradation->char  promotes dehydration & cross-linking volatiles Flammable Volatiles degradation->volatiles po_radicals PO• Radicals degradation->po_radicals  from phosphate combustion Combustion volatiles->combustion radicals H•, OH• (High Energy Radicals) radicals->combustion quenched Quenched Reaction radicals->quenched po_radicals->radicals  scavenges

Caption: Proposed flame retardant mechanism of this compound.

Experimental_Workflow cluster_prep Material Preparation cluster_testing Property Testing cluster_analysis Data Analysis synthesis Synthesis of this compound blending Blending with Polymer (PVC/PP) synthesis->blending molding Specimen Molding (Compression/Injection) blending->molding plasticizer_eval Plasticizer Evaluation (Tensile, Hardness, DSC) molding->plasticizer_eval flame_retardant_eval Flame Retardant Evaluation (LOI, UL 94, Cone Calorimetry) molding->flame_retardant_eval data Data Compilation & Comparison plasticizer_eval->data flame_retardant_eval->data conclusion Conclusion on Efficacy data->conclusion

Caption: Experimental workflow for evaluating this compound.

Application Notes and Protocols: Trioctacosyl Phosphate in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search has revealed no specific materials science applications for a compound explicitly identified as "Trioctacosyl phosphate." The scientific literature and available data extensively cover a wide range of other phosphate-based materials, particularly calcium phosphates, which are pivotal in various fields. These include, but are not limited to, drug delivery, biomedical coatings, and bone tissue engineering.

Given the absence of information on "this compound," this document will instead provide a detailed overview of the applications of various other functionalized phosphate compounds and phosphate-based materials that are prominent in materials science. The methodologies and data presented are drawn from established research on these related compounds and are intended to serve as a practical guide for researchers and professionals in the field.

Section 1: Phosphate-Based Coatings for Corrosion Resistance

Phosphate conversion coatings are a cornerstone of industrial metal treatment, providing enhanced corrosion resistance and an ideal surface for subsequent painting or coating.[1][2] These coatings are formed by the chemical reaction of a phosphate solution with the metal surface, creating a thin, adherent layer of insoluble metal phosphates.

Key Applications:

  • Automotive Industry: Protecting metal parts from rust.

  • Aerospace: Providing a durable base for primers and paints on aircraft components.

  • Military: Used in firearm finishes, a process often referred to as Parkerizing.[1]

Experimental Protocol: Preparation of a Zinc Phosphate Conversion Coating

This protocol describes a typical immersion process for applying a zinc phosphate coating to a steel substrate.

Materials:

  • Steel substrate

  • Zinc phosphate solution (containing phosphoric acid, zinc salts, and accelerators)

  • Alkaline cleaning solution

  • Water rinse baths (deionized water recommended)

  • Drying oven

Workflow Diagram:

G cluster_preparation Substrate Preparation cluster_coating Coating Process cluster_post_treatment Post-Treatment A Alkaline Cleaning B Water Rinse A->B C Zinc Phosphate Immersion B->C D Water Rinse C->D E Final Rinse D->E F Drying E->F

Caption: Workflow for Zinc Phosphate Coating.

Procedure:

  • Alkaline Cleaning: Immerse the steel substrate in the alkaline cleaning solution at the recommended temperature (typically 50-80°C) for 5-15 minutes to remove organic soils and oils.

  • Water Rinse: Thoroughly rinse the substrate in a clean water bath to remove any residual cleaning solution.

  • Zinc Phosphate Immersion: Immerse the cleaned substrate in the zinc phosphate solution. The immersion time can range from 5 to 20 minutes, depending on the desired coating thickness and crystal structure. The bath temperature is typically maintained between 40-60°C.

  • Water Rinse: Rinse the coated substrate in water to remove unreacted solution.

  • Final Rinse: A final rinse, often with a passivating agent, is used to seal the coating and improve corrosion resistance.

  • Drying: Dry the coated substrate in an oven at a temperature not exceeding 120°C.

Quantitative Data Summary:

ParameterTypical RangeEffect on Coating
Immersion Time5 - 20 minutesLonger time generally increases coating thickness.
Bath Temperature40 - 60 °CAffects reaction rate and crystal morphology.
pH of Solution2.5 - 3.5Critical for controlling the coating reaction.
Coating Thickness1 - 20 µmThicker coatings offer better corrosion protection.

Section 2: Calcium Phosphate Nanoparticles for Drug Delivery

Calcium phosphate (CaP) nanoparticles are widely investigated as carriers for drug delivery due to their excellent biocompatibility, biodegradability, and ability to encapsulate a variety of therapeutic agents.[3][4] Their pH-sensitive nature allows for targeted drug release in the acidic environments of endosomes and lysosomes within cells.[3]

Key Applications:

  • Gene Delivery: Binding and protecting nucleic acids (pDNA, siRNA) for transfection.[4]

  • Cancer Therapy: Encapsulation of chemotherapeutic drugs for targeted delivery to tumor sites.[4][5]

  • Bone Tissue Engineering: Delivery of growth factors to promote bone regeneration.[6]

Experimental Protocol: Synthesis of Drug-Loaded Calcium Phosphate Nanoparticles via Co-precipitation

This protocol outlines the synthesis of drug-loaded CaP nanoparticles using a simple co-precipitation method.

Materials:

  • Calcium chloride (CaCl₂) solution

  • Disodium phosphate (Na₂HPO₄) solution

  • Therapeutic drug (e.g., doxorubicin)

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

Workflow Diagram:

G A Prepare CaCl₂ and Drug Solution C Mix Solutions with Stirring A->C B Prepare Na₂HPO₄ Solution B->C D Incubate for Nucleation and Growth C->D E Centrifuge to Collect Nanoparticles D->E F Wash and Resuspend Nanoparticles E->F

Caption: Synthesis of Drug-Loaded CaP Nanoparticles.

Procedure:

  • Solution Preparation: Prepare aqueous solutions of CaCl₂ and Na₂HPO₄ at desired concentrations. Dissolve the therapeutic drug in the CaCl₂ solution.

  • Co-precipitation: While vigorously stirring the CaCl₂/drug solution, add the Na₂HPO₄ solution dropwise. A milky suspension of CaP nanoparticles will form.

  • Incubation: Continue stirring the mixture at room temperature for a specified period (e.g., 2-4 hours) to allow for nanoparticle nucleation and growth, as well as drug encapsulation.

  • Collection: Centrifuge the suspension to pellet the drug-loaded CaP nanoparticles.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove unreacted precursors and unencapsulated drug. Repeat the centrifugation and washing steps 2-3 times.

  • Resuspension: Resuspend the final nanoparticle pellet in a suitable buffer or medium for characterization and application.

Quantitative Data Summary:

ParameterTypical RangeEffect on Nanoparticles
Ca/P Molar Ratio1.5 - 1.67Influences the phase and stability of CaP.
pH of Reaction7 - 9Affects particle size and surface charge.
Stirring Speed300 - 800 rpmHigher speeds can lead to smaller, more uniform particles.
Drug ConcentrationVariesAffects loading efficiency and particle characteristics.

Section 3: Calcium Phosphate in Bone Tissue Engineering

Calcium phosphate ceramics, such as hydroxyapatite (HA) and β-tricalcium phosphate (β-TCP), are widely used as bone graft substitutes due to their chemical similarity to the mineral component of bone.[7] They are osteoconductive, meaning they support the attachment and growth of bone cells, and some formulations are also osteoinductive, actively stimulating bone formation.[6]

Key Applications:

  • Bone Cements: Injectable formulations for filling bone defects.[8]

  • Scaffolds: Porous structures that provide a template for new bone growth.

  • Coatings on Implants: Enhancing the osseointegration of metallic implants.[8]

Experimental Protocol: Fabrication of a Porous β-TCP Scaffold using a Polymer Sponge Method

This protocol describes a common method for creating porous ceramic scaffolds for tissue engineering.

Materials:

  • β-Tricalcium phosphate (β-TCP) powder

  • Polyurethane (PU) sponge

  • Binder solution (e.g., polyvinyl alcohol - PVA)

  • Slurry mixing equipment

  • High-temperature furnace

Workflow Diagram:

G A Prepare β-TCP Slurry B Impregnate PU Sponge with Slurry A->B C Dry the Impregnated Sponge B->C D Burnout of Polymer Template C->D E Sintering of Ceramic Scaffold D->E

Caption: Fabrication of a Porous β-TCP Scaffold.

Procedure:

  • Slurry Preparation: Prepare a stable slurry by mixing β-TCP powder with the binder solution and other additives (e.g., dispersants).

  • Sponge Impregnation: Immerse the PU sponge in the β-TCP slurry until it is fully saturated.

  • Excess Slurry Removal: Pass the impregnated sponge through rollers or compress it to remove excess slurry, ensuring the pores are not clogged.

  • Drying: Dry the coated sponge at a low temperature (e.g., 60-100°C) to remove the solvent.

  • Burnout: Heat the dried sponge in a furnace to a temperature sufficient to pyrolyze and remove the PU template (typically 400-600°C). This step should be done slowly to avoid cracking the ceramic structure.

  • Sintering: Increase the furnace temperature to a high sintering temperature (e.g., 1000-1200°C) to densify the β-TCP particles and form a mechanically stable porous scaffold.[7]

Quantitative Data Summary:

ParameterTypical RangeEffect on Scaffold
Polymer Sponge Porosity80 - 95 %Determines the final porosity of the scaffold.
Solid Loading of Slurry30 - 60 wt%Affects the strut thickness and mechanical strength.
Sintering Temperature1000 - 1200 °CHigher temperatures increase density and strength but may reduce porosity.
Sintering Time2 - 6 hoursAffects the degree of densification and grain growth.

References

Application Notes and Protocols for Trioctacosyl Phosphate as a Surfactant in Emulsions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Trioctacosyl phosphate (C₈₄H₁₇₁O₄P) is a tri-ester of phosphoric acid and octacosanol.[1] With its three long alkyl chains (C28), it is a highly lipophilic molecule, making it suitable for specific applications in emulsion science, particularly as a stabilizer for water-in-oil (W/O) emulsions or as a co-emulsifier in oil-in-water (O/W) emulsions. Its long, saturated hydrocarbon chains contribute to strong van der Waals interactions within the oil phase, potentially forming a rigid interfacial film that enhances emulsion stability.[2]

Phosphate esters, in general, are versatile anionic surfactants known for their emulsifying, dispersing, and wetting properties.[3][4] They offer good stability over a broad pH range and can be tailored for specific applications by varying the alkyl chain length and the degree of esterification (mono-, di-, or tri-ester).[3] While mono- and di-esters are more commonly used as primary emulsifiers due to their amphiphilic nature, tri-esters like this compound are primarily oil-soluble and function differently.[3]

Key Properties and Applications:

  • Emulsion Stabilization: Due to its highly lipophilic nature, this compound is expected to reside predominantly in the oil phase. It can contribute to the stability of emulsions by forming a structured layer at the oil-water interface, sterically hindering droplet coalescence.

  • W/O Emulsions: It is a potential primary emulsifier for water-in-oil emulsions, where the continuous phase is oil. The long alkyl chains would be well-solvated in the oil phase, while the phosphate head group could interact with dispersed water droplets.

  • Co-emulsifier in O/W Emulsions: In oil-in-water emulsions, it can act as a co-emulsifier alongside a more hydrophilic primary surfactant. It would partition into the oil droplets, increasing their viscosity and interfacial film strength, thereby reducing Oswald ripening and coalescence.

  • Drug Delivery: The lipophilic nature of this compound makes it a candidate for creating stable emulsions for the delivery of hydrophobic active pharmaceutical ingredients (APIs).[5][6][7] The emulsion can enhance the solubility and bioavailability of poorly water-soluble drugs.

  • Cosmetic and Personal Care Formulations: Long-chain phosphate esters are used in cosmetics for their emulsifying and stabilizing properties, contributing to the texture and shelf-life of creams and lotions.[3]

Data Presentation: Hypothetical Physicochemical Properties

PropertyHypothetical Value/RangeSignificance in Emulsions
Molecular Formula C₈₄H₁₇₁O₄PDefines the basic chemical identity.[1]
Molecular Weight 1276.2 g/mol Influences diffusion rates and interfacial packing.[1]
Appearance White, waxy solid at room temperatureIts solid nature suggests it may require heating for incorporation into the oil phase.
Solubility Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, toluene)Determines its partitioning behavior in oil-water systems and dictates its primary role in the oil phase.[8]
HLB (Hydrophile-Lipophile Balance) < 5 (Estimated)A low HLB value indicates a strong lipophilic character, making it suitable for W/O emulsions or as an O/W co-emulsifier.

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion using this compound as a Co-emulsifier

This protocol describes the preparation of a model O/W emulsion for potential drug delivery applications.

1. Materials:

  • Oil Phase:

    • This compound (co-emulsifier)

    • Medium-chain triglycerides (MCT) oil (e.g., Caprylic/Capric Triglyceride)

    • Hydrophobic Active Pharmaceutical Ingredient (API) (optional)

  • Aqueous Phase:

    • Primary emulsifier (e.g., Polysorbate 80, a high-HLB surfactant)

    • Purified water (e.g., Milli-Q)

    • Glycerin (humectant/stabilizer)

  • Preservative: (e.g., Phenoxyethanol)

2. Equipment:

  • Homogenizer (high-shear or high-pressure)

  • Magnetic stirrer with heating plate

  • Beakers

  • Glass stirring rods

  • Water bath

  • Calibrated digital scale

  • pH meter

3. Methodology:

  • Preparation of the Oil Phase:

    • Weigh the required amounts of MCT oil and this compound into a beaker. A typical starting concentration for the co-emulsifier is 0.1-2% (w/w) of the total emulsion.

    • If including a hydrophobic API, add it to the oil phase at this stage.

    • Heat the oil phase on a hot plate or in a water bath to approximately 70-75°C with gentle stirring until all components, including the waxy this compound, are completely melted and dissolved.[9]

  • Preparation of the Aqueous Phase:

    • In a separate beaker, weigh the purified water, glycerin, and the primary emulsifier (e.g., Polysorbate 80). A typical concentration for the primary emulsifier is 1-5% (w/w).

    • Heat the aqueous phase to the same temperature as the oil phase (70-75°C) with gentle stirring to ensure complete dissolution of the emulsifier.

  • Emulsification:

    • Slowly add the hot oil phase to the hot aqueous phase while stirring with a magnetic stirrer.

    • Once all the oil phase is added, subject the mixture to high-shear homogenization for 3-5 minutes to form a coarse emulsion.

    • For a finer emulsion with smaller droplet sizes, pass the coarse emulsion through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles at 10,000-15,000 psi).

  • Cooling and Finalization:

    • Allow the emulsion to cool to room temperature under gentle stirring.

    • Once the emulsion has cooled to below 40°C, add a preservative to prevent microbial growth.

    • Adjust the final volume with purified water if necessary and stir until uniform.

Experimental Workflow Diagram:

experimental_workflow cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification cluster_finalization Finalization oil MCT Oil heat_oil Heat to 70-75°C & Mix oil->heat_oil tcp This compound tcp->heat_oil api Hydrophobic API (optional) api->heat_oil mix Combine Phases heat_oil->mix water Purified Water heat_aqueous Heat to 70-75°C & Mix water->heat_aqueous glycerin Glycerin glycerin->heat_aqueous primary_surfactant Primary Surfactant primary_surfactant->heat_aqueous heat_aqueous->mix homogenize High-Shear Homogenization mix->homogenize hph High-Pressure Homogenization homogenize->hph cool Cool to < 40°C hph->cool add_preservative Add Preservative cool->add_preservative final_emulsion Final O/W Emulsion add_preservative->final_emulsion

Figure 1. Workflow for preparing an O/W emulsion.
Protocol 2: Characterization of the O/W Emulsion

1. Macroscopic Observation:

  • Visually inspect the emulsion for its color, consistency, and any signs of phase separation (creaming or coalescence) immediately after preparation and over a set period (e.g., 1, 7, 30 days) at different storage conditions (e.g., room temperature, 4°C, 40°C).

2. Microscopic Analysis:

  • Method: Place a small drop of the emulsion on a microscope slide, cover with a coverslip, and observe under an optical microscope at different magnifications (e.g., 40x, 100x).[10][11]

  • Purpose: To visualize the emulsion droplets, assess their general shape, and check for any signs of aggregation or flocculation.[10]

3. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Method: Use Dynamic Light Scattering (DLS) to measure the mean droplet size and PDI.[11][12] Dilute the emulsion with purified water to an appropriate concentration before measurement to avoid multiple scattering effects.

  • Purpose: To quantify the size of the oil droplets and the uniformity of the size distribution. A smaller droplet size and a lower PDI generally indicate better emulsion stability.

4. Zeta Potential Measurement:

  • Method: Measure the zeta potential of the diluted emulsion using a zetasizer.

  • Purpose: To determine the surface charge of the emulsion droplets. A higher absolute zeta potential value (typically > ±30 mV) indicates greater electrostatic repulsion between droplets, which contributes to long-term stability.

5. Rheological Measurements:

  • Method: Use a rheometer to measure the viscosity of the emulsion as a function of shear rate.

  • Purpose: To characterize the flow behavior of the emulsion. Changes in viscosity over time can indicate instability.

6. Stability Studies:

  • Centrifugation Test: Centrifuge the emulsion at a high speed (e.g., 3000 rpm for 30 minutes) and observe for any phase separation.[13]

  • Freeze-Thaw Cycles: Subject the emulsion to several cycles of freezing and thawing (e.g., -20°C for 24 hours followed by 25°C for 24 hours) and observe for any changes in appearance or phase separation.

Data Presentation: Emulsion Characterization Parameters

ParameterMethodTypical Desired Outcome for a Stable Emulsion
Appearance Visual InspectionHomogeneous, uniform white liquid with no visible phase separation.
Mean Droplet Size Dynamic Light Scattering (DLS)< 500 nm (for nanoemulsions), stable over time.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.3, indicating a narrow size distribution.
Zeta Potential Electrophoretic Light Scattering> |±30 mV|, indicating good electrostatic stability.
Viscosity RheometryConsistent viscosity over time under specified storage conditions.
Centrifugation Stability CentrifugationNo phase separation after centrifugation.[13]
Freeze-Thaw Stability Freeze-Thaw CyclingNo phase separation or significant change in appearance after multiple cycles.

Visualization of this compound at the Oil-Water Interface

The following diagram illustrates the hypothetical arrangement of this compound at the oil-water interface when used as a co-emulsifier in an O/W emulsion.

emulsion_interface P: Phosphate head group of this compound Head: Hydrophilic head of primary surfactant cluster_oil_droplet Oil Droplet cluster_aqueous_phase Aqueous Phase tcp1 P tail1a tcp1->tail1a tail1b tcp1->tail1b tail1c tcp1->tail1c tcp2 P tail2a tcp2->tail2a tail2b tcp2->tail2b tail2c tcp2->tail2c tcp3 P tail3a tcp3->tail3a tail3b tcp3->tail3b tail3c tcp3->tail3c tcp4 P tail4a tcp4->tail4a tail4b tcp4->tail4b tail4c tcp4->tail4c ps1_head Head ps1_tail ps1_head->ps1_tail ps2_head Head ps2_tail ps2_head->ps2_tail ps3_head Head ps3_tail ps3_head->ps3_tail ps4_head Head ps4_tail ps4_head->ps4_tail

Figure 2. This compound at the oil-water interface.

References

Application Notes and Protocols: Synthesis of Trioctacosyl Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of Trioctacosyl phosphate (C₈₄H₁₇₁O₄P), a long-chain trialkyl phosphate with potential applications in drug delivery and material science. The synthesis is based on the reaction of 1-octacosanol with phosphorus oxychloride in the presence of a tertiary amine base. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods. Additionally, illustrative quantitative data and a visual representation of the reaction pathway are provided to guide researchers in the successful synthesis and characterization of this compound.

Introduction

Long-chain trialkyl phosphates are a class of organic molecules that are gaining interest in various scientific fields, particularly in the development of novel drug delivery systems. Their amphiphilic nature, arising from a polar phosphate head group and long, nonpolar alkyl chains, allows for the formation of stable vesicles and liposomes. This compound, with its three C28 alkyl chains, is a prime candidate for creating robust lipid-based nanoparticles for encapsulating and delivering therapeutic agents. The long alkyl chains can enhance the stability and drug-loading capacity of these delivery vehicles. This protocol details a reproducible method for the laboratory-scale synthesis of this compound.

Reaction Scheme

The synthesis of this compound proceeds via the reaction of three equivalents of 1-octacosanol with one equivalent of phosphorus oxychloride, using a tertiary amine such as triethylamine or pyridine as a base to neutralize the hydrochloric acid byproduct.

Trioctacosyl_Phosphate_Synthesis POCl3 Phosphorus Oxychloride (POCl₃) Product This compound POCl3->Product Octacosanol 3 x 1-Octacosanol (C₂₈H₅₇OH) Octacosanol->Product Base 3 x Triethylamine (Et₃N) Salt 3 x Triethylammonium Chloride (Et₃N·HCl) Base->Salt

Figure 1: Reaction scheme for the synthesis of this compound.

Illustrative Quantitative Data

The following table summarizes hypothetical quantitative data for the synthesis of this compound, based on typical yields for similar long-chain trialkyl phosphate syntheses. Actual results may vary depending on experimental conditions and the purity of the reagents.

ParameterValue
Reactants
1-Octacosanol3.0 eq
Phosphorus Oxychloride1.0 eq
Triethylamine3.3 eq
Reaction Conditions
SolventAnhydrous Toluene
Temperature0 °C to room temperature
Reaction Time12 - 24 hours
Product Characterization
Molecular FormulaC₈₄H₁₇₁O₄P
Molecular Weight1276.2 g/mol
Theoretical YieldBased on starting material
Illustrative Yield 75 - 85%
AppearanceWhite to off-white waxy solid
Purity (by ¹H NMR)> 95%

Experimental Protocol

4.1. Materials and Equipment

  • 1-Octacosanol (C₂₈H₅₈O, FW: 410.77 g/mol )

  • Phosphorus oxychloride (POCl₃, FW: 153.33 g/mol )

  • Triethylamine (Et₃N, FW: 101.19 g/mol ) or Pyridine

  • Anhydrous Toluene

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Separatory funnel

  • Glassware for column chromatography

4.2. Procedure

Workflow Diagram

Synthesis_Workflow A 1. Dissolve 1-octacosanol and triethylamine in anhydrous toluene under inert atmosphere. B 2. Cool the reaction mixture to 0 °C in an ice bath. A->B C 3. Add phosphorus oxychloride dropwise via a dropping funnel. B->C D 4. Allow the reaction to warm to room temperature and stir for 12-24 hours. C->D E 5. Monitor reaction completion by TLC. D->E F 6. Quench the reaction with saturated NaHCO₃ solution. E->F G 7. Perform aqueous workup: separate organic layer, wash with brine. F->G H 8. Dry the organic layer over anhydrous MgSO₄. G->H I 9. Filter and concentrate the solvent using a rotary evaporator. H->I J 10. Purify the crude product by silica gel column chromatography. I->J K 11. Characterize the final product (this compound). J->K

Figure 2: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, dissolve 1-octacosanol (3.0 equivalents) and triethylamine (3.3 equivalents) in anhydrous toluene.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Addition of Phosphorus Oxychloride: Dissolve phosphorus oxychloride (1.0 equivalent) in a small amount of anhydrous toluene in the dropping funnel. Add the phosphorus oxychloride solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 10 °C. A white precipitate of triethylammonium chloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-24 hours under an inert atmosphere.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).

  • Workup:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and add dichloromethane (DCM) to dissolve the product.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography. A gradient elution starting with hexane and gradually increasing the polarity with ethyl acetate is recommended to isolate the this compound.

  • Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and ³¹P NMR, as well as mass spectrometry to confirm its identity and purity.

Safety Precautions

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Anhydrous solvents are flammable. Work in a well-ventilated area away from ignition sources.

  • The reaction should be carried out under an inert atmosphere to prevent the reaction of phosphorus oxychloride with moisture.

Conclusion

This protocol provides a comprehensive guide for the synthesis of this compound in a laboratory setting. By following these procedures, researchers can produce this long-chain trialkyl phosphate for further investigation into its potential applications, particularly in the field of drug delivery. The provided illustrative data and workflow diagrams serve as valuable tools for planning and executing the synthesis.

Application Note: Trioctacosyl Phosphate as a Novel Internal Standard for the Quantification of Very Long-Chain Lipids in Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative lipidomics is essential for understanding the roles of lipids in health and disease. Accurate quantification of lipid species by mass spectrometry (MS) relies heavily on the use of appropriate internal standards.[1] Very long-chain fatty acids (VLCFAs) and other lipids with long alkyl chains are a class of lipids implicated in various physiological and pathological processes. However, their quantification can be challenging due to their low abundance and hydrophobicity. An ideal internal standard should mimic the physicochemical properties of the analytes of interest and not be naturally present in the biological samples.[2]

This application note proposes the use of trioctacosyl phosphate (TOP), a synthetic organophosphate with three C28 alkyl chains, as a novel internal standard for the quantification of very long-chain lipids in complex biological matrices. Its high molecular weight and extreme hydrophobicity make it an ideal candidate to co-elute and ionize similarly to endogenous very long-chain lipids, thus effectively correcting for variations in sample extraction, processing, and instrument response.

Chemical Structure of this compound

start Start: Biological Sample add_is Add this compound Internal Standard start->add_is add_solvents Add Chloroform:Methanol (2:1) add_is->add_solvents vortex1 Vortex add_solvents->vortex1 add_salt Add 0.9% NaCl vortex1->add_salt vortex2 Vortex add_salt->vortex2 centrifuge Centrifuge to Separate Phases vortex2->centrifuge collect Collect Lower Organic Phase centrifuge->collect dry Dry Under Nitrogen collect->dry reconstitute Reconstitute in Isopropanol dry->reconstitute end Ready for LC-MS Analysis reconstitute->end data_acquisition LC-MS Data Acquisition peak_integration Peak Integration (Analyte and Internal Standard) data_acquisition->peak_integration calculate_ratio Calculate Peak Area Ratio (Analyte / Internal Standard) peak_integration->calculate_ratio quantification Quantify Analyte Concentration calculate_ratio->quantification calibration_curve Construct Calibration Curve calibration_curve->quantification result Final Concentration quantification->result

References

Application Notes and Protocols for Enzymatic Assays Involving Long-Chain Phosphates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inorganic long-chain polyphosphates (polyP) are linear polymers of orthophosphate units linked by high-energy phosphoanhydride bonds. Once considered a molecular fossil, polyP is now recognized as a crucial player in a myriad of cellular processes across all domains of life. In mammals, these polymers are involved in vital functions such as blood coagulation, inflammation, cellular metabolism, and signaling. The enzymes that synthesize and degrade long-chain polyP are therefore critical regulators of these pathways and represent promising targets for drug development. This document provides detailed application notes and protocols for key enzymatic assays used to study long-chain phosphate metabolism, offering valuable tools for researchers in basic science and drug discovery.

Key Enzymes in Long-Chain Phosphate Metabolism

Two primary enzyme families are central to the metabolism of long-chain polyphosphates:

  • Polyphosphate Kinases (PPKs): These enzymes catalyze the synthesis of polyP from ATP (forward reaction) and can also regenerate ATP from polyP and ADP (reverse reaction). They are crucial for maintaining cellular energy homeostasis and are implicated in bacterial virulence and stress responses.

  • Exopolyphosphatases (PPXs): These enzymes hydrolyze the terminal phosphate residues from a polyP chain, releasing inorganic phosphate (Pi). They are key to the degradation of polyP and the release of stored phosphate.

Accurate and reliable assays for these enzymes are essential for understanding their function and for screening potential inhibitors or activators.

Data Presentation

The following tables summarize typical quantitative data obtained from the enzymatic assays described in this document. These values can serve as a reference for researchers establishing these assays in their own laboratories.

Table 1: Kinetic Parameters for Polyphosphate Kinase (PPK)

Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg)Assay MethodReference
E. coli PPK1ATP800560HPLC (ADP detection)[1]
M. tuberculosis PPKATP400.56Metachromatic Assay[2]
P. aeruginosa PPK2ADP360-Radiolabeled Assay[3]
P. aeruginosa PPK2GDP--Radiolabeled Assay[4]

Table 2: Performance of Exopolyphosphatase (PPX) Assays

Assay MethodDetection LimitLinear RangeAdvantagesDisadvantages
Malachite Green~1.6 pmol Pi0.02 - 40 µM PiHigh sensitivity, non-radioactive, high-throughputPotential interference from detergents and phosphate contamination
DAPI-based25 ng/mL polyP-High specificity for polyP, independent of DNA presenceRequires fluorescence plate reader
Radiolabeled [32P]polyP--Direct measurement of substrate lossRequires handling of radioactive materials

Signaling Pathways Involving Long-Chain Phosphates

Long-chain polyphosphates act as signaling molecules that can modulate key cellular pathways, including the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival. Extracellular polyP can interact with cell surface receptors such as the Receptor for Advanced Glycation End Products (RAGE) and the P2Y1 purinergic receptor.[5][6] This interaction can trigger downstream signaling cascades, leading to the activation of PI3K/Akt and subsequently mTOR.

Below is a diagram illustrating this signaling pathway.

PolyP_Signaling PolyP Long-Chain Polyphosphate RAGE RAGE PolyP->RAGE P2Y1 P2Y1 Receptor PolyP->P2Y1 PI3K PI3K RAGE->PI3K P2Y1->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth promotes

Caption: Long-chain polyphosphate signaling via the PI3K/Akt/mTOR pathway.

Experimental Protocols

Here we provide detailed, step-by-step protocols for key enzymatic assays for studying long-chain phosphate metabolism.

Protocol 1: Exopolyphosphatase (PPX) Activity Assay (Malachite Green Method)

This non-radioactive, colorimetric assay measures the amount of inorganic phosphate (Pi) released by the enzymatic activity of PPX on long-chain polyphosphate. The released Pi forms a colored complex with malachite green and molybdate, which can be quantified spectrophotometrically.[1][4][5][7][8][9]

Materials:

  • Purified Exopolyphosphatase (PPX) enzyme

  • Long-chain polyphosphate (e.g., polyP700) solution (substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT

  • Malachite Green Reagent:

    • Solution A: 3.2 mM Malachite Green Carbinol hydrochloride in 4 M H2SO4

    • Solution B: 7.5% (w/v) ammonium molybdate in 4 M HCl

    • Working Reagent: Mix 100 volumes of Solution A with 1 volume of Solution B. Prepare fresh daily.

  • Phosphate Standard: 1 mM KH2PO4 solution

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 620-660 nm

Experimental Workflow:

PPX_Workflow Start Start Prepare Prepare Reagents (Buffer, Substrate, Enzyme, Standards) Start->Prepare AddEnzyme Add Enzyme and Buffer to Microplate Wells Prepare->AddEnzyme AddSubstrate Initiate Reaction: Add Polyphosphate Substrate AddEnzyme->AddSubstrate Incubate Incubate at 37°C (e.g., 15-30 min) AddSubstrate->Incubate StopReaction Stop Reaction: Add Malachite Green Reagent Incubate->StopReaction ColorDev Incubate at RT for Color Development (15-30 min) StopReaction->ColorDev ReadAbs Read Absorbance at 630 nm ColorDev->ReadAbs Analyze Analyze Data: Calculate Pi Released ReadAbs->Analyze End End Analyze->End

Caption: Workflow for the Exopolyphosphatase (PPX) activity assay.

Procedure:

  • Prepare Phosphate Standards: Prepare a serial dilution of the 1 mM Phosphate Standard in Assay Buffer to generate standards ranging from 0 to 100 µM.

  • Set up the Reaction: In a 96-well plate, add the following to each well:

    • 25 µL of Assay Buffer

    • 10 µL of PPX enzyme solution (diluted in Assay Buffer to the desired concentration)

    • Include "no enzyme" controls containing 10 µL of Assay Buffer instead of the enzyme.

  • Pre-incubate: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the Reaction: Add 15 µL of the long-chain polyphosphate substrate solution to each well to start the reaction. The final reaction volume will be 50 µL.

  • Incubate: Incubate the plate at 37°C for a set period (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the Reaction and Develop Color: Add 100 µL of the Malachite Green Working Reagent to each well.[4][8] Incubate at room temperature for 15-30 minutes to allow for color development.[1][10][11]

  • Measure Absorbance: Measure the absorbance at 630 nm using a microplate reader.[8][12]

  • Data Analysis:

    • Subtract the absorbance of the blank (no phosphate) from all standard and sample readings.

    • Plot the absorbance of the phosphate standards versus their known concentrations to generate a standard curve.

    • Determine the concentration of Pi released in each sample by interpolating from the standard curve.

    • Calculate the specific activity of the PPX enzyme (e.g., in nmol Pi released/min/mg of enzyme).

Protocol 2: Polyphosphate Kinase (PPK) Forward Reaction Assay (DAPI-based)

This fluorescence-based assay measures the synthesis of polyP by PPK1. The assay utilizes the fluorescent dye 4',6-diamidino-2-phenylindole (DAPI), which exhibits a characteristic shift in its fluorescence emission spectrum upon binding to polyP.[6][10][13]

Materials:

  • Purified Polyphosphate Kinase 1 (PPK1) enzyme

  • ATP solution (substrate)

  • Assay Buffer: 50 mM HEPES-KOH, pH 7.5, 40 mM (NH4)2SO4, 4 mM MgSO4

  • ATP Regeneration System: 60 mM creatine phosphate and 50 µg/mL creatine kinase in Assay Buffer

  • DAPI solution: 50 µM in Assay Buffer

  • Long-chain polyphosphate for standard curve (e.g., polyP700)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with excitation at ~415 nm and emission at ~550 nm

Procedure:

  • Prepare PolyP Standards: Prepare a serial dilution of the long-chain polyphosphate standard in Assay Buffer.

  • Set up the Reaction: In a 96-well plate, add the following to each well (total volume 200 µL):[10]

    • 100 µL of 2x Assay Buffer

    • 20 µL of ATP Regeneration System

    • 10 µL of PPK1 enzyme solution (diluted in Assay Buffer)

    • Include "no enzyme" controls.

  • Pre-incubate: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the Reaction: Add 10 µL of ATP solution (to a final concentration of 5 mM) to each well.[10]

  • Incubate: Incubate the plate at 37°C for 60 minutes.[10]

  • Detect PolyP: Add 50 µL of DAPI solution to each well (final concentration 50 µM).[10]

  • Measure Fluorescence: Immediately measure the fluorescence using a microplate reader with excitation at 415 nm and emission at 550 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank (no polyP) from all standard and sample readings.

    • Plot the fluorescence of the polyP standards versus their known concentrations to generate a standard curve.

    • Determine the concentration of polyP synthesized in each sample by interpolating from the standard curve.

    • Calculate the specific activity of the PPK1 enzyme (e.g., in nmol phosphate incorporated into polyP/min/mg of enzyme).

Protocol 3: Polyphosphate Kinase (PPK) Reverse Reaction Assay (HPLC-based)

This assay measures the PPK-catalyzed synthesis of ATP from polyP and ADP. The amount of ATP produced is quantified by High-Performance Liquid Chromatography (HPLC).[1][11]

Materials:

  • Purified Polyphosphate Kinase (PPK) enzyme

  • Long-chain polyphosphate solution

  • ADP solution

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 50 mM (NH4)2SO4, 10 mM MgCl2[11]

  • ATP standard for HPLC

  • HPLC system with a suitable column for nucleotide separation (e.g., C18)

Procedure:

  • Set up the Reaction: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:[11]

    • 50 µL of 2x Assay Buffer

    • 10 µL of long-chain polyphosphate (final concentration ~150 mM in terms of phosphate)[11]

    • 10 µL of ADP (final concentration 5 mM)[11]

    • 10 µL of PPK enzyme solution

  • Incubate: Incubate the reaction at 37°C for a defined time (e.g., 10-60 minutes).

  • Stop the Reaction: Terminate the reaction by heating at 95°C for 5 minutes or by adding an equal volume of 1 M perchloric acid.

  • Prepare for HPLC: Centrifuge the terminated reaction to pellet any precipitate. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto the HPLC system.

    • Separate the nucleotides using an appropriate gradient of mobile phases (e.g., a gradient of methanol in a phosphate buffer).

    • Detect ATP and ADP by UV absorbance at 254 nm.

  • Data Analysis:

    • Generate a standard curve by injecting known concentrations of ATP.

    • Quantify the amount of ATP produced in the enzymatic reaction by comparing the peak area to the standard curve.

    • Calculate the specific activity of the PPK enzyme (e.g., in nmol ATP produced/min/mg of enzyme).

Applications in Drug Development

The study of long-chain phosphate metabolism has significant implications for drug development. Since polyP is crucial for the virulence and survival of many pathogenic bacteria, the enzymes involved in its metabolism, such as PPK, are attractive targets for novel antimicrobial drugs. The assays described here can be adapted for high-throughput screening of compound libraries to identify inhibitors of these enzymes.

Furthermore, the role of long-chain polyphosphates in modulating inflammatory and coagulation pathways in mammals suggests that targeting polyP signaling could be a therapeutic strategy for a range of diseases, including thrombosis and inflammatory disorders. These enzymatic assays provide the fundamental tools to investigate the effects of potential drug candidates on polyP metabolism and signaling.

References

Application Notes and Protocols: Trioctacosyl Phosphate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature and public databases reveals no specific information on the application of Trioctacosyl phosphate in drug delivery systems.

It is possible that:

  • Research on this compound in drug delivery is in very early, unpublished stages.

  • The compound may be known by a different chemical name or designation in the context of drug delivery research.

  • The compound may have been investigated and found unsuitable for such applications, and therefore the results were not published.

While we cannot provide specific application notes for this compound, we can offer insights into the use of other long-chain phosphate-containing lipids and polymers in drug delivery as a frame of reference. These related compounds are often used to formulate nanoparticles, liposomes, and other carrier systems.

General Principles of Phosphate-Based Drug Delivery Systems

Phosphate-containing molecules are integral to various drug delivery platforms due to their biocompatibility and versatile chemical properties. They are key components of:

  • Liposomes: Phospholipids, which form the bilayer of liposomes, are phosphate esters. These vesicles can encapsulate both hydrophilic and hydrophobic drugs.

  • Lipid Nanoparticles (LNPs): Similar to liposomes, LNPs utilize phospholipids and other lipids to form a stable core for carrying therapeutic payloads, most notably nucleic acids like mRNA.

  • Polymeric Nanoparticles: Phosphate groups can be incorporated into polymers to modulate their properties, such as biodegradability and interaction with biological systems.

Alternative Phosphate-Containing Compounds in Drug Delivery

For researchers interested in phosphate-based delivery systems, several classes of compounds are well-documented:

  • Phospholipids: A vast array of phospholipids with varying acyl chain lengths and head groups are commercially available for liposome and LNP formulation.

  • Calcium Phosphate Nanoparticles: These inorganic nanoparticles are biodegradable and have been explored for the delivery of DNA, siRNA, and various drugs.[1][2][3][4]

  • Polyphosphoesters: These are biodegradable polymers with a phosphate backbone, which can be formulated into nanoparticles for controlled drug release.

We advise researchers interested in novel long-chain phosphate esters for drug delivery to begin with fundamental in vitro studies to assess cytotoxicity, drug loading capacity, and formulation stability.

Due to the absence of specific data on this compound in drug delivery, we are unable to provide quantitative data tables, experimental protocols, or signaling pathway diagrams as requested. We recommend consulting scientific databases with alternative search terms or focusing on the well-established phosphate-based delivery systems mentioned above.

References

Application Note & Protocols: Investigating the Effect of Novel Compounds on Membrane Fluidity

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Investigating the Effect of Trioctacosyl Phosphate on Membrane Fluidity

Audience: Researchers, scientists, and drug development professionals.

Note: No direct experimental data for the effect of this compound on membrane fluidity has been found in the public domain. The following application note provides a generalized framework and detailed protocols for how such an investigation would be conducted using standard biophysical techniques. The data presented is hypothetical and for illustrative purposes only.

Introduction

Membrane fluidity is a critical biophysical parameter that influences a wide range of cellular processes, including signal transduction, membrane transport, and the function of membrane-bound proteins.[1][2][3] Alterations in membrane fluidity have been implicated in various disease states, and the modulation of this property is a key consideration in drug development.[4] this compound is a molecule of interest for its potential interactions with biological membranes. This document outlines the standard experimental procedures to characterize the effect of a compound like this compound on the fluidity of model lipid bilayers and cellular membranes.

The protocols described herein utilize three common and robust techniques:

  • Fluorescence Anisotropy: This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer.[5][6] A decrease in anisotropy indicates an increase in membrane fluidity.

  • Laurdan Generalized Polarization (GP): The fluorescent probe Laurdan exhibits a spectral shift in response to the polarity of its environment, which is related to water penetration into the bilayer and thus lipid packing.[1][7][8] A lower GP value corresponds to higher membrane fluidity.[7]

  • Differential Scanning Calorimetry (DSC): This thermodynamic technique measures the heat changes associated with the phase transition of lipids from a gel to a liquid-crystalline state.[9][10] A shift in the phase transition temperature (Tm) can indicate an alteration in membrane fluidity.

Data Presentation (Hypothetical Data)

The following tables illustrate how quantitative data on the effect of this compound on membrane fluidity would be presented.

Table 1: Effect of this compound on Fluorescence Anisotropy of DPH in DPPC Liposomes

This compound (µM)Fluorescence Anisotropy (r)Standard Deviation
0 (Control)0.3500.005
100.3250.006
500.2800.004
1000.2500.007

Table 2: Effect of this compound on Laurdan Generalized Polarization (GP) in Live Cells

This compound (µM)Laurdan GP ValueStandard Deviation
0 (Control)0.6000.010
100.5500.012
500.4800.009
1000.4200.011

Table 3: Effect of this compound on the Main Phase Transition Temperature (Tm) of DPPC Liposomes Measured by DSC

This compound (mol%)Main Phase Transition Temp (Tm) (°C)Standard Deviation
0 (Control)41.50.1
140.80.2
539.20.1
1037.50.2

Experimental Protocols & Visualizations

Fluorescence Anisotropy Assay

This protocol details the measurement of membrane fluidity using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH).

Protocol:

  • Liposome Preparation:

    • Prepare a lipid stock solution of DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) in chloroform.

    • In a round-bottom flask, add the desired amount of lipid stock. If testing this compound, add the desired molar ratio of the compound from a stock solution.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a suitable buffer (e.g., PBS, pH 7.4) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

    • For small unilamellar vesicles (SUVs), sonicate the MLV suspension on ice or extrude it through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • DPH Labeling:

    • Prepare a stock solution of DPH in a suitable solvent (e.g., THF or DMF) at a concentration of 2 mM.

    • Add the DPH stock solution to the liposome suspension while vortexing to a final DPH concentration of 1 µM. The final lipid concentration should be around 100 µM.

    • Incubate the mixture in the dark at a temperature above the lipid phase transition for at least 30 minutes to ensure probe incorporation.

  • Anisotropy Measurement:

    • Transfer the labeled liposome suspension to a quartz cuvette.

    • Use a fluorometer equipped with polarizers. Set the excitation wavelength to 350 nm and the emission wavelength to 452 nm.

    • Measure the fluorescence intensities parallel (I||) and perpendicular (I⊥) to the vertically polarized excitation light.

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥) where G is the instrument-specific correction factor.

G cluster_prep Liposome Preparation cluster_label Probe Labeling cluster_measure Measurement A Mix Lipid and This compound in Chloroform B Create Thin Film (Nitrogen Evaporation) A->B C Hydrate Film with Buffer (Vortex) B->C D Form SUVs (Sonication/Extrusion) C->D E Add DPH Probe to Liposomes D->E F Incubate in Dark E->F G Measure Fluorescence (Ex: 350nm, Em: 452nm) F->G H Record Parallel (I_||) and Perpendicular (I_perp) Intensities G->H I Calculate Anisotropy (r) H->I J Result Interpretation I->J Lower 'r' indicates higher fluidity G cluster_cell Cell Preparation & Treatment cluster_label Laurdan Labeling cluster_measure Measurement & Calculation A Culture Cells to Desired Confluency B Wash Cells with Buffer A->B C Treat with This compound B->C D Add Laurdan Probe to Cells C->D E Incubate at 37°C D->E F Wash Excess Probe E->F G Excite at 350nm F->G H Record Emission at 440nm (I_440) and 490nm (I_490) G->H I Calculate GP Value H->I J Result Interpretation I->J Lower GP indicates higher fluidity G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis A Prepare Lipid/Compound Film B Hydrate Film to form MLVs A->B C Degas Sample B->C D Load Sample and Reference into DSC C->D E Equilibrate at Start Temperature D->E F Scan Temperature at Constant Rate E->F G Record Heat Flow F->G H Generate Thermogram (Heat Flow vs. Temp) G->H I Determine Peak of Endotherm (Tm) H->I J Result Interpretation I->J Lower Tm indicates higher fluidity

References

Troubleshooting & Optimization

Technical Support Center: Trioctacosyl Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of Trioctacosyl phosphate. Our aim is to help you improve your synthesis yield and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the synthesis of this compound.

Problem IDQuestionPossible CausesSuggested Solutions
TSP-SYN-001 Low or no product yield. - Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient mixing. - Reagent degradation: The phosphorylating agent (e.g., phosphorus oxychloride) may have degraded due to moisture. - Steric hindrance: Trioctacosanol is a long-chain alcohol, which can present significant steric hindrance.- Reaction Time & Temperature: Increase the reaction time and/or temperature. For reactions with phosphorus oxychloride, a stepwise increase in temperature (e.g., 30°C, 60°C, then 90°C) can be beneficial.[1] - Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. - Choice of Reagent: Consider using a more reactive phosphorylating agent or a catalytic approach to overcome steric hindrance.[2][3]
TSP-SYN-002 Formation of significant byproducts, such as di- or this compound when mono-trioctacosyl phosphate is desired. - Incorrect stoichiometry: An incorrect molar ratio of alcohol to phosphorylating agent can lead to the formation of di- and triesters. - Overly harsh reaction conditions: High temperatures can sometimes favor the formation of multiple ester linkages.- Stoichiometry Control: Carefully control the molar ratio of trioctacosanol to the phosphorylating agent. For monoester synthesis, a molar excess of the phosphorylating agent is often used, followed by hydrolysis of the unreacted agent. - Milder Conditions: Employ milder reaction conditions. For example, the use of a P(V)-based Ψ-reagent allows for chemoselective phosphorylation of alcohols under gentle conditions.[4]
TSP-SYN-003 The final product is acidic. - Incomplete neutralization: Residual acidic byproducts, such as hydrochloric acid (from POCl₃) or unreacted acidic phosphorylating agents, may not have been fully neutralized.- Thorough Washing: After the reaction, wash the crude product with a dilute basic solution (e.g., sodium bicarbonate) followed by water to remove acidic impurities.[5] - Acid Scavenger: Treat the dried product with an acid scavenger, such as an epoxy-containing compound, to remove trace amounts of acid.[5]
TSP-SYN-004 Difficulty in purifying the final product. - Similar polarity of product and byproducts: The long alkyl chain of this compound makes it non-polar, which can be similar to the polarity of byproducts, making chromatographic separation challenging. - Emulsion formation during workup: The surfactant-like properties of phosphate esters can lead to the formation of stable emulsions during aqueous workup.- Chromatographic Optimization: Use a combination of normal and reverse-phase chromatography. Consider using a solvent system with a gradient elution to improve separation. - Alternative Purification: Explore non-chromatographic purification methods such as crystallization or selective precipitation. - Breaking Emulsions: Add a saturated brine solution during the aqueous workup to help break emulsions.

Frequently Asked Questions (FAQs)

1. What is the recommended starting point for the molar ratio of trioctacosanol to phosphorus oxychloride (POCl₃)?

For the synthesis of this compound, a good starting point for the molar ratio of phosphorus oxychloride to isooctyl alcohol is between 1:3 and 1:6.[1] Given the longer chain of trioctacosanol, starting with a ratio in the middle of this range (e.g., 1:4.5) and optimizing from there is recommended.

2. What solvent is most suitable for the synthesis of this compound?

Due to the long, non-polar alkyl chain of trioctacosanol, a non-polar solvent is recommended. Toluene has been successfully used for the synthesis of long-chain dialkyl phosphates.[6] Anhydrous dichloromethane (DCM) is also a good option, particularly when using milder phosphorylating agents.[4]

3. How can I monitor the progress of the reaction?

The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) to observe the consumption of the starting alcohol. Additionally, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to identify the formation of the desired phosphate ester and any phosphorylated byproducts.[6]

4. Are there alternative phosphorylating agents to phosphorus oxychloride?

Yes, several other phosphorylating agents can be used, which may offer milder reaction conditions and improved selectivity. These include:

  • Pyrophosphoric Acid: This reagent can be used for the preparation of long-chain monoalkyl phosphates.[7]

  • Polyphosphoric Acid: Can be used for the synthesis of alkyl phosphate esters.[8]

  • P(V)-based Ψ-reagent: This modern reagent allows for a mild and highly chemoselective direct phosphorylation of alcohols.[4]

  • Phosphoenolpyruvic acid monopotassium salt (PEP-K) with a catalyst: This system allows for catalytic phosphorylation under gentle conditions.[2][3]

Experimental Protocol: Synthesis of this compound using POCl₃

This protocol is a general guideline based on methods for synthesizing long-chain alkyl phosphates and should be optimized for your specific experimental setup.

Materials:

  • Trioctacosanol

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (TEA)

  • Anhydrous Toluene

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen), dissolve trioctacosanol in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0°C in an ice bath.

  • Addition of Reagents: Add triethylamine to the solution. Slowly add a solution of phosphorus oxychloride in anhydrous toluene dropwise via the dropping funnel, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by slowly adding 1M HCl at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Trioctacosanol\nin Toluene Dissolve Trioctacosanol in Toluene Add Triethylamine Add Triethylamine Dissolve Trioctacosanol\nin Toluene->Add Triethylamine 0°C Add POCl3 dropwise Add POCl3 dropwise Add Triethylamine->Add POCl3 dropwise 0°C Stir at RT Stir at RT Add POCl3 dropwise->Stir at RT 12-24h Quench with HCl Quench with HCl Stir at RT->Quench with HCl Extract with Toluene Extract with Toluene Quench with HCl->Extract with Toluene Wash with HCl, NaHCO3, Brine Wash with HCl, NaHCO3, Brine Extract with Toluene->Wash with HCl, NaHCO3, Brine Dry & Concentrate Dry & Concentrate Wash with HCl, NaHCO3, Brine->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Reagent Degradation Reagent Degradation Low Yield->Reagent Degradation Steric Hindrance Steric Hindrance Low Yield->Steric Hindrance Increase Time/Temp Increase Time/Temp Incomplete Reaction->Increase Time/Temp Use Anhydrous Conditions Use Anhydrous Conditions Reagent Degradation->Use Anhydrous Conditions Change Reagent/Catalyst Change Reagent/Catalyst Steric Hindrance->Change Reagent/Catalyst

Caption: Troubleshooting logic for low product yield in this compound synthesis.

References

Technical Support Center: Trioctacosyl Phosphate Isolation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific isolation and purification of trioctacosyl phosphate is limited in publicly available scientific literature. The following guide is based on established principles and common challenges encountered with long-chain alkyl phosphates and other large amphiphilic molecules. The protocols and troubleshooting advice provided are general and may require optimization for your specific application.

Troubleshooting Guide

This guide addresses common issues researchers may face during the synthesis, isolation, and purification of long-chain alkyl phosphates like this compound.

Problem Possible Cause Suggested Solution References
Low or no yield of dialkyl phosphate Reaction with secondary or tertiary alcohols.The described synthesis method is most effective with primary alcohols. Using secondary or tertiary alcohols may result in low to no yield.[1]
Inefficient extraction of the target molecule.The choice of solvent system is critical for extracting amphiphilic molecules. A standard Bligh/Dyer technique with Chloroform-Methanol-water is generally effective for phospholipids. However, for certain lipids, alternative solvent systems like isooctane-ethyl acetate might be necessary to improve recovery. Consider sequential extractions with the same or a complementary solvent mixture to improve yield.[2][3]
Presence of trialkyl phosphate impurities Incomplete hydrolysis during synthesis.The synthesis of dialkyl phosphates can be contaminated with trialkyl phosphates. A two-step process involving reaction with phosphorus oxychloride followed by steam hydrolysis is designed to minimize this contamination.[1]
Inconsistent results in phosphate assays Interference from residual organic solvents.Ensure all organic solvents are completely removed after extraction and before performing the phosphate assay. Even trace amounts of organic solvent can significantly affect the color development in assays like the Fiske-Subbarow method. Extended drying under nitrogen or in a vacuum desiccator is recommended.[4]
Incomplete digestion of the lipid.For total phosphorus determination, the phosphate must be liberated from the organic backbone. This typically requires digestion with a strong acid like perchloric acid at high temperatures. Ensure the digestion is complete to get accurate and reproducible results.[4]
Difficulty in purifying the final product Formation of micelles or aggregates.Amphiphilic molecules can self-assemble into micelles, which can complicate purification. The choice of solvent and temperature can influence this behavior. Consider using a solvent system that disrupts micelle formation during chromatography.[5][6]
Unsuitable chromatography method.Traditional silica gel chromatography may not be optimal for very long-chain amphiphilic molecules. The long alkyl chains can lead to poor separation. Reverse-phase chromatography is often a more suitable alternative for purifying polyphosphorylated molecules.[7]
Interference from charged phosphate groups.For molecules with multiple phosphate groups, the charged nature of the backbone can interfere with certain types of purification, such as those using OPC cartridges.[8]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in working with long-chain alkyl phosphates?

A1: The primary challenges stem from their amphiphilic nature, possessing both a long, hydrophobic alkyl chain and a hydrophilic phosphate head group. This can lead to:

  • Poor solubility in common solvents and a tendency to form micelles or aggregates , which can complicate reactions and purification.[5][6]

  • Difficulties in extraction from reaction mixtures or biological samples, as the optimal solvent system can be highly specific to the molecule.[2][3]

  • Complex purification , as traditional methods may not be effective in separating the target molecule from structurally similar impurities or aggregates.[7][8]

  • Analytical challenges , with potential for interference in colorimetric assays and the need for specialized techniques for characterization.[4]

Q2: What is a general workflow for the synthesis and purification of a long-chain dialkyl phosphate?

A2: A general, chromatography-free method for synthesizing long-chain dialkyl phosphates involves a two-step process:

  • Reaction: Reacting a primary long-chain alcohol with phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine in a suitable solvent such as toluene.

  • Hydrolysis: Following the reaction, the intermediate is treated with steam to hydrolyze the remaining chloride and yield the dialkyl phosphate. This method is designed to produce the product in high purity, avoiding common trialkyl phosphate impurities.[1]

The purification of the product would then depend on the specific impurities present. If further purification is needed, reverse-phase chromatography is often a good starting point.[7]

Q3: How can I analyze the purity of my this compound sample?

A3: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful tool to identify the presence of the phosphate group and to distinguish between different phosphate species (e.g., dialkyl vs. trialkyl phosphates). ¹H and ¹³C NMR can confirm the structure of the alkyl chains.[1]

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the target compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to assess purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a suitable detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer, can be used to separate the target compound from impurities and determine its purity.

Q4: What are some important considerations for storing long-chain alkyl phosphates?

A4: Due to their amphiphilic nature and potential for degradation, proper storage is crucial. It is generally recommended to store them as a solid or in a non-reactive organic solvent, protected from moisture and light, and at a low temperature to minimize degradation. The choice of storage solvent is important to prevent aggregation or degradation.

Experimental Workflow

Below is a generalized workflow for the synthesis of long-chain dialkyl phosphates.

experimental_workflow start Start: Primary Long-Chain Alcohol (e.g., 1-Octacosanol) react Reaction: + POCl3 + Triethylamine in Toluene start->react filter Filtration react->filter Remove Triethylamine Hydrochloride Salt hydrolyze Steam Hydrolysis filter->hydrolyze product Product: Dialkyl Phosphate (e.g., this compound) hydrolyze->product analysis Purity Analysis: - 31P NMR - Mass Spectrometry - HPLC product->analysis

Caption: Generalized workflow for the synthesis of long-chain dialkyl phosphates.

References

overcoming Trioctacosyl phosphate degradation during analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Analysis of Trioctacosyl Phosphate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the degradation of this compound during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound is a trialkyl phosphate ester with very long (C28) alkyl chains. Its analysis is challenging primarily due to its high molecular weight, low volatility, and susceptibility to thermal degradation at temperatures typically used in gas chromatography (GC).

Q2: What are the primary degradation pathways for this compound during analysis?

The two main degradation pathways are:

  • Thermal Degradation: Occurs at elevated temperatures, such as in a hot GC injection port. This can lead to the elimination of octacosene or the formation of di- and mono-octacosyl phosphates.

  • Hydrolysis: The ester bonds of the phosphate group can be cleaved in the presence of water, especially under acidic or basic conditions, or in the presence of metal ions that can act as catalysts. This results in the formation of octacosanol and phosphoric acid derivatives.

Q3: Which analytical technique is most suitable for this compound analysis?

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used, but each has its own set of challenges and advantages.

  • LC-MS is often preferred as it avoids the high temperatures that can cause thermal degradation.

  • GC-MS can be used, but requires careful optimization of the injection temperature and chromatographic conditions to minimize on-column degradation. For very high molecular weight analytes like this compound, Pyrolysis-GC-MS may be a more suitable approach, where the controlled thermal decomposition products are analyzed.

Q4: How can I prevent thermal degradation of this compound during GC-MS analysis?

To minimize thermal degradation:

  • Use a cooled injection technique, such as a programmable temperature vaporization (PTV) inlet.

  • Keep the injection port temperature as low as possible while still allowing for efficient volatilization.

  • Use a high-quality, inert GC column to prevent catalytic degradation on active sites.

  • Consider derivatization to a more thermally stable compound, although this adds complexity to the sample preparation.

Q5: What are the best practices for sample preparation to ensure the stability of this compound?

  • Use dry, aprotic solvents for extraction and reconstitution (e.g., hexane, dichloromethane, ethyl acetate).

  • Avoid exposure of the sample to strong acids or bases.

  • Minimize the presence of water in the sample and solvents.

  • Store samples in tightly sealed vials at low temperatures (e.g., -20°C) to prevent hydrolysis and oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No peak or very small peak for this compound in GC-MS Thermal degradation in the injector.Lower the injector temperature. Use a PTV inlet if available. Check for active sites in the liner and column and replace if necessary.
Insufficient volatility.Increase the final oven temperature, but monitor for signs of degradation (e.g., peak tailing, appearance of smaller peaks). Consider Pyrolysis-GC-MS or switching to LC-MS.
Multiple peaks or broad, tailing peaks in GC-MS On-column degradation.Use a more inert GC column. Lower the temperature ramp rate.
Hydrolysis prior to injection.Ensure all solvents are dry and samples are protected from moisture.
Poor reproducibility of results Inconsistent degradation.Optimize and strictly control injector and oven temperatures. Ensure consistent sample preparation.
Adsorption to active sites.Use silanized vials and instrument components.
Low recovery from sample extraction Incomplete extraction from the sample matrix.Use a more effective extraction solvent system (e.g., a mixture of polar and non-polar solvents like chloroform/methanol). Increase extraction time or use sonication.
Adsorption to labware.Use polypropylene or silanized glassware.
Ion suppression in LC-MS Co-eluting matrix components.Improve chromatographic separation. Optimize the sample cleanup procedure (e.g., using Solid Phase Extraction - SPE).
High salt concentration in the sample.Desalt the sample prior to analysis.

Experimental Protocols

Protocol 1: Sample Extraction from a Non-Aqueous Formulation
  • Sample Preparation: Accurately weigh a portion of the formulation expected to contain approximately 1 mg of this compound into a glass vial.

  • Dissolution: Add 10 mL of hexane and vortex for 2 minutes to dissolve the sample.

  • Cleanup (if necessary): If the matrix is complex, pass the hexane solution through a silica-based Solid Phase Extraction (SPE) cartridge to remove polar interferences. Elute the this compound with a less polar solvent system like hexane:ethyl acetate (9:1).

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the residue in a known volume of a suitable solvent for the chosen analytical method (e.g., hexane for GC-MS, or a mobile phase compatible solvent for LC-MS).

Protocol 2: Analysis by LC-MS
  • Chromatographic Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile:Isopropanol (1:1) with 0.1% formic acid.

  • Gradient: Start at 80% B, increase to 100% B over 15 minutes, hold for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 40 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Scan Range: m/z 100-1500

Data Presentation

Table 1: Comparison of Analytical Techniques for this compound

Parameter GC-MS LC-MS Pyrolysis-GC-MS
Operating Temperature High (potential for degradation)LowVery High (controlled degradation)
Volatility Requirement HighLowNot applicable
Sample Preparation May require derivatizationGenerally simplerMinimal
Primary Challenge Thermal degradationIon suppression, solubilityInterpretation of pyrogram
Best Suited For Qualitative analysis with careful optimizationQuantitative analysis of the intact moleculeAnalysis of intractable or very high MW samples

Visualizations

Trioctacosyl_Phosphate_Degradation_Pathway cluster_thermal Thermal Degradation cluster_hydrolysis Hydrolysis TCP This compound Heat High Temperature (GC Inlet) TCP->Heat leads to Hydrolysis Water / Acid / Base TCP->Hydrolysis can lead to Octacosene Octacosene Heat->Octacosene elimination Di_TCP Di-octacosyl phosphate Heat->Di_TCP decomposition Octacosanol Octacosanol Hydrolysis->Octacosanol Phosphoric_Acid_Deriv Phosphoric Acid Derivative Hydrolysis->Phosphoric_Acid_Deriv

Caption: Potential degradation pathways for this compound.

Analytical_Workflow_Troubleshooting cluster_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions Start Sample Extraction Extraction (e.g., Hexane) Start->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution GC_MS GC-MS Analysis Reconstitution->GC_MS LC_MS LC-MS Analysis Reconstitution->LC_MS GC_Issues GC-MS Issues Thermal Degradation Low Volatility Adsorption GC_MS->GC_Issues LC_Issues LC-MS Issues Ion Suppression Low Recovery Poor Peak Shape LC_MS->LC_Issues GC_Solutions GC-MS Solutions Lower Injector Temp Use Pyrolysis-GC Inert Column/Liner GC_Issues->GC_Solutions LC_Solutions LC-MS Solutions Improve Cleanup Optimize Gradient Modify Mobile Phase LC_Issues->LC_Solutions

Caption: A logical workflow for analysis and troubleshooting.

Technical Support Center: Analysis of Trioctacosyl Phosphate by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Trioctacosyl phosphate using Gas Chromatography-Mass Spectrometry (GC-MS). Given the high molecular weight and low volatility of this compound, direct analysis is challenging. This guide focuses on derivatization and pyrolysis techniques to enable successful detection.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing a peak for this compound after direct injection on the GC-MS?

A1: this compound is a very large and non-volatile molecule, making it unsuitable for direct analysis by conventional GC-MS.[1] For a compound to be analyzed by GC, it must be volatile enough to be vaporized in the injector and travel through the column. High molecular weight compounds like this compound will likely not volatilize and may decompose in the hot injector.[2][3]

Q2: What are the recommended alternative approaches for analyzing this compound by GC-MS?

A2: The two primary recommended approaches are:

  • Derivatization: This chemical modification process converts the non-volatile this compound into a more volatile and thermally stable derivative that can be analyzed by GC-MS.[1][4] Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as the phosphate group.[1][5]

  • Pyrolysis-GC-MS (Py-GC-MS): This technique involves thermally decomposing the sample in an inert atmosphere to produce smaller, more volatile fragments that are characteristic of the original molecule.[6][7][8] These fragments are then separated and identified by the GC-MS.

Q3: What is derivatization and how does it help in the analysis of this compound?

A3: Derivatization is a chemical reaction that modifies an analyte to make it more suitable for a specific analytical method.[4] For GC-MS analysis of a polar and non-volatile compound like this compound, derivatization, specifically silylation, replaces the acidic proton of the phosphate group with a non-polar trimethylsilyl (TMS) group.[5] This modification increases the volatility and thermal stability of the analyte, allowing it to be vaporized and pass through the GC column without decomposition.[1]

Q4: What is Pyrolysis-GC-MS and when should I consider using it?

A4: Pyrolysis-GC-MS is an analytical technique where a sample is heated to a high temperature in the absence of oxygen, causing it to break down into smaller, stable fragments.[6][7] These fragments, known as pyrolyzates, are then introduced into the GC-MS for separation and identification. This method is particularly useful for the analysis of non-volatile and high-molecular-weight compounds, like polymers and large biomolecules, that cannot be analyzed by conventional GC-MS, even with derivatization.[3][6][8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No peak detected after derivatization Incomplete derivatization reaction.Optimize derivatization conditions (time, temperature, reagent concentration). Ensure the sample is completely dry, as moisture can interfere with the reaction.[5]
Degradation of the derivative in the injector.Lower the injector temperature. Use a pulsed pressure or splitless injection to minimize the residence time in the hot injector.
Adsorption of the analyte in the liner or column.Use a deactivated liner and a low-bleed, inert GC column. Consider a retention gap.
Poor peak shape (tailing or fronting) after derivatization Active sites in the GC system.Deactivate the injector liner and the first few centimeters of the GC column. Use a fresh, high-quality septum.
Inappropriate initial oven temperature.For splitless injection, the initial oven temperature should be about 10-20°C below the boiling point of the solvent to ensure proper solvent focusing.[9]
Column overload.Dilute the sample or reduce the injection volume.
Irreproducible results with Py-GC-MS Inconsistent pyrolysis temperature.Ensure the pyrolyzer is properly calibrated and maintaining a stable temperature. Rapid heating is crucial for reproducible results.[6]
Sample heterogeneity.Ensure the sample is homogeneous. For solid samples, grinding to a fine powder may be necessary.
Carryover from previous samples.Clean the pyrolyzer sample holder and the interface to the GC regularly.
Complex pyrogram that is difficult to interpret Pyrolysis temperature is too high, leading to excessive fragmentation.Optimize the pyrolysis temperature. Start with a lower temperature and gradually increase it to find the optimal point where characteristic fragments are produced without excessive degradation.
Matrix interference.If the sample is in a complex matrix, consider a sample cleanup step before pyrolysis.

Experimental Protocols

Protocol 1: Silylation Derivatization of this compound

This protocol is a general guideline and may require optimization for your specific sample and instrumentation.

Materials:

  • This compound sample

  • Anhydrous pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample is free of water. If necessary, dry the sample under a stream of nitrogen or by lyophilization.

  • Derivatization Reaction:

    • Place approximately 1 mg of the dried sample into a reaction vial.

    • Add 100 µL of anhydrous pyridine to dissolve the sample.

    • Add 100 µL of BSTFA with 1% TMCS to the vial.

    • Cap the vial tightly and heat at 70°C for 1 hour.

  • GC-MS Analysis:

    • After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.

    • A typical starting point for GC-MS parameters is provided in the table below.

Parameter Suggested Value
Injector Temperature 280°C
Injection Mode Splitless (1 µL)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 100°C, hold for 2 min, ramp at 10°C/min to 320°C, hold for 10 min
Transfer Line Temp 290°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Mass Range 50 - 800 m/z
Protocol 2: Pyrolysis-GC-MS of this compound

This protocol provides a starting point for Py-GC-MS analysis. The optimal pyrolysis temperature will need to be determined experimentally.

Materials:

  • This compound sample

  • Pyrolysis-GC-MS system

Procedure:

  • Sample Preparation: Place a small amount of the sample (typically 10-100 µg) into a pyrolysis sample cup.

  • Pyrolysis:

    • Place the sample cup into the pyrolyzer.

    • Set the pyrolysis temperature. A starting point could be 600°C.

  • GC-MS Analysis:

    • The pyrolyzates are automatically transferred to the GC-MS for analysis.

    • Use a similar GC-MS parameter set as described in Protocol 1, although the temperature program may need to be adjusted based on the volatility of the resulting fragments.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Trioctacosyl Phosphate Sample dry Dry Sample (Remove Water) start->dry dissolve Dissolve in Anhydrous Pyridine dry->dissolve add_reagent Add Silylation Reagent (BSTFA + 1% TMCS) dissolve->add_reagent heat Heat at 70°C for 1 hour add_reagent->heat inject Inject into GC-MS heat->inject detect Detect Silylated This compound inject->detect Pyrolysis_Workflow cluster_prep Sample Preparation cluster_pyrolysis Pyrolysis cluster_analysis Analysis start Start with Trioctacosyl Phosphate Sample load Load Sample into Pyrolysis Cup start->load pyrolyze Heat at High Temperature (e.g., 600°C) load->pyrolyze fragment Generate Volatile Fragments pyrolyze->fragment transfer Transfer Fragments to GC-MS fragment->transfer detect Separate and Detect Characteristic Fragments transfer->detect Troubleshooting_Logic cluster_direct Direct Injection? cluster_deriv Derivatization Used? start Problem: No Peak Detected direct_injection Yes start->direct_injection Check Method deriv_used Yes start->deriv_used Check Method solution1 Analyte is non-volatile. Use Derivatization or Pyrolysis-GC-MS. direct_injection->solution1 check_reaction Incomplete Reaction? deriv_used->check_reaction check_degradation Degradation in Inlet? deriv_used->check_degradation solution2 Optimize derivatization (time, temp, reagent). Ensure sample is dry. check_reaction->solution2 solution3 Lower injector temp. Use pulsed injection. check_degradation->solution3

References

Technical Support Center: Quantification of Trioctacosyl Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the quantification of Trioctacosyl phosphate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

This compound is a long-chain alkyl phosphate with a 28-carbon chain. Its quantification in biological matrices by liquid chromatography-mass spectrometry (LC-MS) is challenging due to its high lipophilicity and the presence of endogenous matrix components, particularly phospholipids, which can cause significant matrix effects.[1] These effects, such as ion suppression or enhancement, can lead to inaccurate and unreliable quantification.

Q2: What are the primary sources of matrix effects in the analysis of this compound?

The primary sources of matrix effects in biological samples like plasma or serum are phospholipids, which are abundant in cell membranes.[2][3] These molecules can co-elute with this compound and interfere with the ionization process in the mass spectrometer's ion source, leading to either a suppression or enhancement of the analyte signal. Other endogenous components like proteins and salts can also contribute to matrix effects, but phospholipids are often the main culprits in lipid analysis.[1]

Q3: What are the general strategies to mitigate matrix effects?

There are several strategies to reduce or eliminate matrix effects, which can be broadly categorized as:

  • Sample Preparation: The most effective approach is to remove interfering matrix components before LC-MS analysis.[4] Techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[5][6]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components can also reduce interference.[4]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample can help to compensate for matrix effects.

  • Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, thus allowing for accurate correction.

Q4: Which sample preparation technique is most effective for removing phospholipids?

While techniques like LLE and SPE are effective at removing some matrix components, specialized phospholipid removal products, such as HybridSPE, have shown high efficacy in selectively removing phospholipids from biological samples.[2][3] These methods often combine protein precipitation with a specific phospholipid retention mechanism, resulting in a cleaner extract and reduced matrix effects.[2]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Possible Cause: The very long alkyl chain of this compound can lead to strong interactions with the stationary phase of the LC column.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Increase the proportion of the strong organic solvent (e.g., isopropanol or acetonitrile) in the mobile phase to improve elution. The use of a small amount of a modifier, like ammonium hydroxide, can sometimes improve the peak shape for acidic compounds.

    • Select Appropriate Column: A column with a C18 stationary phase is a common choice for lipid analysis. However, for a very long-chain compound like this compound, a column with a shorter alkyl chain (e.g., C8) or a phenyl-hexyl phase might provide better peak shape.

    • Increase Column Temperature: Raising the column temperature can reduce the viscosity of the mobile phase and improve mass transfer, leading to sharper peaks.

Issue 2: Low Analyte Recovery
  • Possible Cause: Inefficient extraction of the highly lipophilic this compound from the biological matrix.

  • Troubleshooting Steps:

    • Optimize LLE Solvent: For a nonpolar compound like this compound, a nonpolar extraction solvent like hexane or a mixture of hexane and a more polar solvent (e.g., ethyl acetate) might be more effective than commonly used solvents like methyl tert-butyl ether (MTBE).

    • Evaluate SPE Sorbent: If using SPE, a reverse-phase sorbent (e.g., C18) is appropriate. Ensure that the elution solvent is strong enough to completely elute the analyte from the sorbent. A mixture of a nonpolar solvent with a small amount of a more polar solvent might be necessary.

    • Check for Adsorption: The analyte may be adsorbing to plasticware. Using low-adsorption microcentrifuge tubes and pipette tips can help to minimize this issue.

Issue 3: High Signal Variability (Poor Precision)
  • Possible Cause: Inconsistent matrix effects from sample to sample.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: This is the most critical step. Implement a more rigorous sample preparation method, such as a dedicated phospholipid removal protocol (e.g., HybridSPE).[2]

    • Use a Stable Isotope-Labeled Internal Standard: If available, a SIL-IS for this compound is the best way to correct for variability in matrix effects and extraction efficiency. If a specific SIL-IS is not available, a close structural analog with a long alkyl chain can be considered.

    • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix (e.g., stripped serum) to mimic the matrix of the samples as closely as possible.

Experimental Protocols

Protocol 1: Sample Preparation using HybridSPE for Phospholipid Removal

This protocol is adapted for the extraction of the highly lipophilic this compound from plasma or serum.

  • Protein Precipitation:

    • To 100 µL of plasma/serum in a microcentrifuge tube, add a suitable internal standard.

    • Add 400 µL of a precipitation solvent (e.g., 1% formic acid in acetonitrile).

    • Vortex thoroughly for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Phospholipid Removal:

    • Transfer the supernatant to a HybridSPE cartridge.

    • Apply a vacuum or positive pressure to pass the supernatant through the cartridge. The phospholipids will be retained by the zirconia-coated particles in the cartridge.

    • Collect the eluate, which contains the this compound and is now depleted of phospholipids.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in a solvent that is compatible with the initial mobile phase of the LC-MS method (e.g., a mixture of isopropanol and acetonitrile).

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Given the very long alkyl chain of this compound, a reverse-phase LC method is appropriate.

  • LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid.

  • Gradient: A gradient from a lower to a higher percentage of mobile phase B will be necessary to elute the highly retained this compound. A starting condition of 60-70% B might be appropriate, ramping up to 95-100% B.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 - 50°C.

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-) is generally suitable for phosphates.

    • Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantitative analysis. The precursor ion would be the deprotonated molecule [M-H]-, and the product ions would be generated from the fragmentation of the phosphate headgroup.

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in removing phospholipids and improving analyte recovery, based on literature data for various analytes in biological matrices. While specific data for this compound is not available, these results provide a general comparison of the methods.

Sample Preparation TechniquePhospholipid Removal EfficiencyAnalyte RecoveryReduction in Ion SuppressionReference
Protein Precipitation (PPT) Low (no significant removal)Variable, often lower due to matrix effectsLow[2]
Liquid-Liquid Extraction (LLE) Moderate to HighAnalyte dependent, can be low for polar compoundsModerate[1]
Solid-Phase Extraction (SPE) ModerateGood, but method development is requiredModerate[2][6]
HybridSPE Very High (>99%)HighHigh[2]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Phospholipid Removal cluster_analysis Analysis Sample Biological Sample (Plasma/Serum) IS Add Internal Standard Sample->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HybridSPE HybridSPE Cartridge Supernatant->HybridSPE Elute Elution HybridSPE->Elute Clean_Extract Phospholipid-depleted Extract Elute->Clean_Extract Evap Evaporation Clean_Extract->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for this compound quantification with phospholipid removal.

Troubleshooting_Logic cluster_peak Peak Shape Issues cluster_recovery Recovery Issues cluster_precision Precision Issues Start Problem Encountered in Quantification Peak_Shape Poor Peak Shape? Start->Peak_Shape Low_Recovery Low Recovery? Start->Low_Recovery High_Variability High Variability? Start->High_Variability Optimize_Mobile_Phase Optimize Mobile Phase Peak_Shape->Optimize_Mobile_Phase Yes Change_Column Change LC Column Optimize_Mobile_Phase->Change_Column Increase_Temp Increase Column Temp Change_Column->Increase_Temp Optimize_Extraction Optimize Extraction Solvent/Sorbent Low_Recovery->Optimize_Extraction Yes Check_Adsorption Check for Adsorption Optimize_Extraction->Check_Adsorption Improve_Cleanup Improve Sample Cleanup High_Variability->Improve_Cleanup Yes Use_SIL_IS Use SIL-IS Improve_Cleanup->Use_SIL_IS Use_Matrix_Matched Use Matrix-Matched Calibrants Use_SIL_IS->Use_Matrix_Matched

Caption: Troubleshooting logic for this compound analysis.

References

troubleshooting poor peak shape in Trioctacosyl phosphate chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor peak shape and other common issues encountered during the chromatography of Trioctacosyl phosphate.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak shape, specifically peak tailing, in this compound chromatography?

A1: The most prevalent cause of peak tailing for this compound and other phosphate-containing compounds is secondary interactions between the phosphate group of the analyte and the stationary phase or HPLC system components. These interactions can be categorized as:

  • Silanophilic Interactions: The phosphate group can interact with residual silanol groups on the surface of silica-based columns. These interactions are a common source of peak tailing for polar and basic compounds.[1][2][3]

  • Metal Chelation: The phosphate moiety can chelate with metal ions (e.g., iron, stainless steel) present in the HPLC system, including the column hardware, frits, and tubing. This interaction can lead to severe peak tailing.[4][5]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound. At a pH close to the analyte's pKa, a mixture of ionized and non-ionized forms can exist, leading to peak broadening or splitting. For phosphate-containing compounds, operating at a low pH (e.g., pH < 3) can suppress the ionization of residual silanol groups on the silica stationary phase, thereby minimizing secondary interactions and reducing peak tailing.[1]

Q3: What type of HPLC column is best suited for the analysis of this compound?

A3: For reversed-phase chromatography of long-chain alkyl phosphates like this compound, a C18 column is a common choice.[6] To mitigate peak tailing associated with silanol interactions, it is highly recommended to use a modern, high-purity, end-capped silica column (Type B silica). These columns have a lower concentration of accessible silanol groups, resulting in improved peak symmetry for polar and basic analytes.[1]

Q4: Can sample solvent mismatch cause poor peak shape?

A4: Yes, a mismatch between the sample solvent and the mobile phase can lead to distorted peak shapes, including broadening and splitting. It is always best to dissolve the sample in a solvent that is of similar or weaker eluotropic strength than the initial mobile phase. Injecting a sample in a much stronger solvent can cause the analyte to move too quickly through the column initially, leading to band broadening.

Q5: What is column overload, and could it be the cause of my poor peak shape?

A5: Column overload occurs when the amount of sample injected exceeds the capacity of the column. This can lead to peak fronting, where the front of the peak is less steep than the back. If you observe this type of peak distortion, try reducing the concentration of your sample and re-injecting.[3]

Troubleshooting Guides

Issue: Peak Tailing

Peak tailing is characterized by an asymmetry factor greater than 1.2.[1] The following steps can be taken to diagnose and resolve this issue.

Troubleshooting Workflow for Peak Tailing

G cluster_mobile_phase Mobile Phase Modifications cluster_column Column Solutions start Poor Peak Shape (Tailing) check_system Check for System Issues (leaks, dead volume) start->check_system mobile_phase Mobile Phase Optimization check_system->mobile_phase System OK column_issues Column-Related Issues mobile_phase->column_issues Tailing Persists solution Improved Peak Shape mobile_phase->solution Resolved adjust_ph Adjust pH (e.g., < 3) mobile_phase->adjust_ph add_modifier Add Mobile Phase Modifier (e.g., TFA, Formic Acid) mobile_phase->add_modifier low_phosphate Add Low Concentration of Phosphate mobile_phase->low_phosphate passivate System Passivation column_issues->passivate New Column Tailing column_issues->solution Resolved new_column Use High-Purity, End-capped Column column_issues->new_column guard_column Use a Guard Column column_issues->guard_column passivate->solution

Caption: A logical workflow for troubleshooting peak tailing in this compound chromatography.

Detailed Troubleshooting Steps for Peak Tailing

Potential Cause Diagnostic Step Recommended Solution
Interaction with Metal Components Observe if peak tailing is severe and persistent even with a new column. This is a strong indicator of interaction with the HPLC system's metal surfaces.[4][5]Passivate the HPLC system by flushing with an acidic solution (e.g., dilute nitric acid or phosphoric acid), followed by a thorough wash with the mobile phase. Consult your HPLC system manual for the recommended passivation procedure.[4]
Silanophilic Interactions Peak tailing is more pronounced with older silica-based columns or those not specifically designed for polar analytes.Switch to a modern, high-purity, end-capped C18 column. These columns have fewer exposed silanol groups.[1] Alternatively, consider a polymer-based column if silanol interactions are particularly problematic.
Inappropriate Mobile Phase pH The mobile phase pH is neutral or close to the pKa of this compound.Lower the mobile phase pH to below 3 using an additive like formic acid or trifluoroacetic acid (TFA). This will suppress the ionization of silanol groups.[1]
Insufficient Ionic Strength The mobile phase has very low ionic strength, which can sometimes exacerbate secondary interactions.Add a low concentration of a competing salt, such as ammonium formate, to the mobile phase.
Column Contamination/Degradation Peak tailing appears suddenly or worsens over time with a previously well-performing column.1. Wash the column: Follow the manufacturer's instructions for a thorough column wash. 2. Replace the column: If washing does not resolve the issue, the column may be degraded and require replacement. 3. Use a guard column: A guard column can help protect the analytical column from contaminants in the sample.[5]

Experimental Protocols

Example HPLC Method for a Structurally Similar Compound (Tri-o-cresyl Phosphate)

This method, adapted from a published study on a related compound, can serve as a starting point for the analysis of this compound.[6] Further optimization will likely be necessary.

Chromatographic Conditions

Parameter Condition
Column Reversed-phase C18
Mobile Phase A: 2% Acetic Acid in WaterB: Acetonitrile
Gradient 25% to 80% B over 22 minutes
Flow Rate 1.3 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Dilute the stock solution with the initial mobile phase composition (e.g., 75% Mobile Phase A, 25% Mobile Phase B) to the desired concentration.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

Protocol for System Passivation

To minimize interactions with stainless steel components, a system passivation can be performed. Caution: Always consult your HPLC instrument's manual before proceeding with any passivation protocol.

  • Disconnect the column.

  • Replace the column with a union.

  • Flush the system with HPLC-grade water for 15 minutes.

  • Flush the system with 1N Nitric Acid for 30 minutes. (Alternatively, a 5-10% solution of phosphoric acid can be used).

  • Flush the system with HPLC-grade water for 30 minutes or until the eluent is neutral.

  • Flush the system with your mobile phase for 15 minutes.

  • Reconnect the column and equilibrate with the mobile phase until a stable baseline is achieved.

Data Presentation

The following table summarizes the expected impact of various troubleshooting actions on the peak shape of this compound, as measured by the USP tailing factor (T). An ideal peak has a tailing factor of 1.0. Values greater than 1.5 are generally considered significant tailing.[2]

Table 1: Expected Improvement in Peak Tailing Factor

Initial Condition (Hypothetical) Tailing Factor (T) Troubleshooting Action Expected Tailing Factor (T)
C18 Column, Neutral Mobile Phase> 2.0Lower mobile phase pH to < 3 with 0.1% Formic Acid1.2 - 1.5
Standard C18 Column> 1.8Switch to High-Purity, End-capped C18 Column1.1 - 1.4
No Mobile Phase Additive> 1.7Add 0.05% Trifluoroacetic Acid (TFA) to Mobile Phase1.2 - 1.6
Untreated HPLC System> 2.5System Passivation with Phosphoric Acid1.3 - 1.7

Logical Relationship for Troubleshooting Peak Shape

G start Observe Poor Peak Shape is_fronting Is the peak fronting? start->is_fronting is_tailing Is the peak tailing? is_fronting->is_tailing No overload Reduce Sample Concentration is_fronting->overload Yes is_broad Is the peak broad? is_tailing->is_broad No troubleshoot_tailing Follow Tailing Workflow is_tailing->troubleshoot_tailing Yes check_connections Check for Dead Volume in Connections is_broad->check_connections Yes optimize_method Optimize Method (e.g., Gradient, Flow Rate) is_broad->optimize_method No check_solvent Check Sample Solvent vs. Mobile Phase overload->check_solvent solution Symmetrical Peak overload->solution check_solvent->solution troubleshoot_tailing->solution check_connections->solution optimize_method->solution

Caption: Decision tree for addressing different types of poor peak shape.

References

Technical Support Center: Stabilizing Trioctacosyl Phosphate in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trioctacosyl phosphate. Given the limited specific literature on this compound, this guide incorporates data from similar long-chain alkyl phosphates to provide practical advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a large, hydrophobic organophosphate molecule with the chemical formula C84H171O4P and a molecular weight of 1276.2 g/mol [1]. Due to its three long octacosyl (28-carbon) chains, it is expected to be a waxy solid at room temperature with very low solubility in water but soluble in various organic solvents[1][2]. Its long alkyl chains give it strong amphiphilic character, which may lead to the formation of aggregates in solution[3].

Q2: Which solvents are recommended for dissolving this compound?

  • Chlorinated solvents: Chloroform, Dichloromethane (DCM)

  • Aromatic hydrocarbons: Toluene, Xylene

  • Ethers: Diethyl ether, Tetrahydrofuran (THF)

  • Alkanes: Hexane, Heptane (solubility may be lower and require heating)

It is crucial to test solubility on a small scale first. Due to its waxy nature, gentle heating may be required to fully dissolve the compound.

Q3: How should I store this compound powder and solutions?

  • Solid Form: Store this compound powder in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents[4]. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent potential oxidation of the long alkyl chains.

  • In Solution: For solutions, it is best to prepare them fresh for each experiment. If short-term storage is necessary, store the solution in a tightly sealed vial, protected from light, at a low temperature (e.g., -20°C). To prevent precipitation, ensure the solvent is appropriate and consider storing under an inert atmosphere.

Q4: What are the primary causes of instability for this compound in solution?

The main stability concerns for long-chain alkyl phosphates like this compound are:

  • Hydrolysis: The phosphate ester bonds can be susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the octacosanol chains from the phosphate group[1].

  • Oxidation: Although generally stable, the long alkyl chains can be susceptible to oxidation over time, especially if exposed to air, light, or heat.

  • Precipitation: Due to its low solubility and potential for aggregation, this compound may precipitate out of solution if the concentration is too high, the temperature decreases, or the solvent evaporates.

Troubleshooting Guides

Issue 1: this compound Will Not Dissolve
Possible Cause Troubleshooting Step
Incorrect Solvent The solvent may not be sufficiently nonpolar. Try a different solvent from the recommended list (e.g., switch from hexane to chloroform).
Low Temperature Due to its high molecular weight and long alkyl chains, gentle warming (e.g., 30-40°C in a water bath) may be necessary to facilitate dissolution.
Inadequate Mixing Ensure vigorous mixing using a vortex or sonication to break up any aggregates and promote solvation.
Concentration Too High The desired concentration may exceed the solubility limit of the solvent. Try preparing a more dilute solution.
Issue 2: Solution is Cloudy or Precipitate Forms Over Time
Possible Cause Troubleshooting Step
Decreased Temperature The compound may be precipitating out as the solution cools. Store the solution at the temperature it was prepared at, or gently warm it before use.
Solvent Evaporation If the container is not properly sealed, solvent evaporation can increase the concentration and lead to precipitation. Use vials with tight-fitting caps.
Aggregation The amphiphilic nature of the molecule can lead to the formation of aggregates or micelles. Try a more polar organic solvent or add a co-solvent to disrupt aggregation.
Degradation Hydrolysis or other degradation pathways could be forming less soluble byproducts. Prepare fresh solutions and store them appropriately.

Quantitative Data

Specific quantitative data for this compound is limited. The following table provides data for this compound and the related, more studied compound, Trioctyl phosphate, for reference.

PropertyThis compoundTrioctyl Phosphate
Molecular Formula C84H171O4P[1]C24H51O4P[1][5]
Molecular Weight 1276.2 g/mol [1]434.63 g/mol [5]
Appearance Expected to be a waxy solidColorless, viscous liquid[2]
Water Solubility Expected to be insoluble[1]Insoluble[2]
Boiling Point Not available230.5°C[2]
Melting Point Not available-73.8°C[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable glass vial. Perform this in a chemical fume hood.

  • Solvent Addition: Add a small amount of the chosen solvent (e.g., chloroform) to the vial.

  • Dissolution:

    • Cap the vial tightly and vortex for 1-2 minutes.

    • If the solid does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes.

    • If necessary, gently warm the solution in a water bath (not exceeding 40°C) with intermittent vortexing until the solid is completely dissolved.

  • Final Volume: Once dissolved, add the remaining solvent to reach the final desired concentration and vortex to ensure homogeneity.

  • Storage: If not for immediate use, store the solution in a tightly sealed vial, protected from light, at -20°C. Before use, allow the solution to warm to room temperature and vortex to re-dissolve any precipitate.

Protocol 2: Monitoring Solution Stability
  • Visual Inspection: Regularly check the solution for any signs of cloudiness, precipitation, or color change.

  • Thin-Layer Chromatography (TLC):

    • Spot a small amount of the fresh solution and the stored solution on a TLC plate.

    • Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to develop the plate.

    • Visualize the spots using a suitable stain (e.g., potassium permanganate or iodine).

    • The appearance of new spots in the stored sample indicates degradation.

  • Filtration Test:

    • Filter a small aliquot of the solution through a 0.22 µm syringe filter.

    • If there is significant resistance or visible residue on the filter, it indicates the presence of undissolved particles or aggregates.

Visualizations

Workflow_for_Preparing_Stable_Solution cluster_prep Preparation cluster_storage Storage cluster_use Usage weigh Weigh this compound add_solvent Add Solvent (e.g., Chloroform) weigh->add_solvent dissolve Dissolve with Vortexing/Sonication add_solvent->dissolve heat Gentle Warming (if needed) dissolve->heat Incomplete Dissolution final_vol Adjust to Final Volume dissolve->final_vol Complete Dissolution heat->dissolve store Store at -20°C in Sealed Vial final_vol->store protect Protect from Light store->protect warm_rt Warm to Room Temperature store->warm_rt check_precipitate Check for Precipitate warm_rt->check_precipitate check_precipitate->dissolve Precipitate Present use_exp Use in Experiment check_precipitate->use_exp No Precipitate

Caption: Workflow for Preparing a Stable this compound Solution.

Troubleshooting_Diagram cluster_dissolution Dissolution Problems cluster_stability Stability Problems start Issue with Trioctacosyl Phosphate Solution insoluble Compound won't dissolve start->insoluble precipitate Precipitate forms over time start->precipitate check_solvent Try a more suitable solvent (e.g., Chloroform) insoluble->check_solvent apply_heat Apply gentle heat and sonication insoluble->apply_heat reduce_conc Lower the concentration insoluble->reduce_conc check_temp Ensure proper storage temperature precipitate->check_temp check_seal Check for solvent evaporation precipitate->check_seal prepare_fresh Prepare fresh solution precipitate->prepare_fresh

Caption: Troubleshooting Common Issues with this compound Solutions.

Stability_Factors center_node This compound Solution Stability temp Temperature center_node->temp Affects Solubility & Degradation Rate ph pH center_node->ph Catalyzes Hydrolysis light Light Exposure center_node->light Can Promote Oxidation atmosphere Atmosphere (Oxygen) center_node->atmosphere Can Cause Oxidation solvent Solvent Choice center_node->solvent Determines Solubility & Aggregation concentration Concentration center_node->concentration Impacts Precipitation

Caption: Factors Affecting the Stability of this compound in Solution.

References

preventing hydrolysis of Trioctacosyl phosphate during storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the storage and handling of Trioctacosyl phosphate, with a focus on preventing its hydrolysis.

Troubleshooting Guide: Investigating Hydrolysis of this compound

If you suspect that your stored this compound has undergone hydrolysis, follow this workflow to diagnose the issue and implement corrective actions.

DOT Script for Troubleshooting Workflow

A Start: Suspected Hydrolysis (e.g., changes in appearance, pH, or solubility) B Visual & Olfactory Inspection A->B C Is the material discolored, clumped, or have an unusual odor? B->C D Measure pH of an Aqueous Suspension/Extract C->D Yes K No evidence of hydrolysis. Consider other sources of experimental error. C->K No E Is the pH acidic? D->E F Analytical Chemistry Confirmation (e.g., TLC, HPLC, 31P NMR) E->F Yes E->K No G Does analysis confirm the presence of hydrolysis byproducts? F->G H Review Storage Conditions G->H Yes G->K No I Were storage conditions (temperature, humidity, atmosphere) outside of recommendations? H->I J Quarantine Affected Batch. Consult with supplier about potential replacement. I->J Yes I->K No L Implement Corrective Actions for Future Storage: - Use inert gas (Argon/Nitrogen) - Store at recommended low temperature - Use desiccants - Aliquot material to minimize freeze-thaw cycles J->L

Caption: Troubleshooting workflow for suspected this compound hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

The primary degradation pathway for this compound, a trialkyl phosphate, is hydrolysis. This reaction involves the cleavage of one or more of the phosphate-ester bonds by water, leading to the formation of dioctacosyl phosphate and, subsequently, monooctacosyl phosphate, along with the release of octacosanol. The presence of acidic or basic contaminants can catalyze this process.

DOT Script for Hydrolysis Pathway

cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 A This compound P(O)(O-C28H57)3 H2O_1 + H2O A->H2O_1 B Dioctacosyl Phosphate [P(O)(O-C28H57)2(OH)] H2O_2 + H2O B->H2O_2 ROH_1 - C28H57OH B->ROH_1 C Monooctacosyl Phosphate [P(O)(O-C28H57)(OH)2] H2O_3 + H2O C->H2O_3 ROH_2 - C28H57OH C->ROH_2 D Phosphoric Acid H3PO4 ROH_3 - C28H57OH D->ROH_3 H2O_1->B H2O_2->C H2O_3->D

Caption: Stepwise hydrolysis of this compound.

Q2: What are the optimal storage conditions to prevent the hydrolysis of this compound?

To minimize hydrolysis, this compound should be stored under conditions that strictly limit its exposure to moisture.

ParameterRecommended ConditionRationale
Temperature -20°C or belowReduces the rate of chemical reactions, including hydrolysis.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces moisture-containing air to prevent hydrolysis.
Container Tightly sealed, amber glass vialProtects from moisture and light, which can accelerate degradation.
Aliquotting Aliquot into smaller, single-use quantitiesMinimizes exposure to atmospheric moisture from repeated openings and temperature fluctuations from freeze-thaw cycles.
Co-storage Store with a desiccantActively absorbs any moisture that may be present in the storage container.
Q3: How can I detect and quantify the hydrolysis of this compound in my sample?

Several analytical techniques can be employed to detect and quantify the extent of hydrolysis. The choice of method depends on the available equipment and the required sensitivity.

Analytical MethodPrincipleInformation Provided
Thin-Layer Chromatography (TLC) Separation based on polarity. Hydrolysis products are more polar.Qualitative assessment of the presence of hydrolysis byproducts.
High-Performance Liquid Chromatography (HPLC) Separation of components in a liquid mixture.Quantification of this compound and its hydrolysis products.
³¹P Nuclear Magnetic Resonance (³¹P NMR) Detects phosphorus atoms. Different phosphate species have distinct chemical shifts.Structural confirmation and quantification of various phosphate species.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Hydrolysis Detection

Objective: To qualitatively assess the presence of more polar hydrolysis byproducts in a sample of this compound.

Materials:

  • TLC silica gel plates

  • Developing chamber

  • Mobile phase (e.g., a mixture of chloroform, methanol, and water)

  • Staining solution (e.g., phosphomolybdic acid stain)

  • This compound sample

  • Reference standard (optional, if available)

  • Heat gun or hot plate

Procedure:

  • Prepare the mobile phase. The exact ratio will need to be optimized, but a starting point could be 65:25:4 (v/v/v) chloroform:methanol:water.

  • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Cover the chamber with a lid and let it saturate for at least 15 minutes.

  • Dissolve a small amount of the this compound sample in a suitable solvent (e.g., chloroform).

  • Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate.

  • Carefully place the TLC plate into the saturated developing chamber and replace the lid.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front with a pencil.

  • Allow the plate to air dry completely.

  • Spray the plate with the phosphomolybdic acid staining solution.

  • Gently heat the plate with a heat gun or on a hot plate until spots appear.

  • Interpretation: this compound will appear as a less polar spot (higher Rf value). Any hydrolysis products (dioctacosyl and monooctacosyl phosphate) will be more polar and appear as distinct spots with lower Rf values. The presence of multiple spots indicates hydrolysis.

Technical Support Center: Method Validation for Trioctacosyl Phosphate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the analytical method validation of Trioctacosyl phosphate. Due to the limited availability of specific published methods for this compound, this guide is based on established analytical principles for similar long-chain organophosphate compounds. The methodologies and troubleshooting steps are derived from common chromatographic techniques like HPLC and GC.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting analytical method for this compound?

A common approach for analyzing organophosphates is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection. A reverse-phase HPLC method using a C18 column is a good starting point. For UV detection, a wavelength of around 215-254 nm can be effective, depending on the chromophores present in the molecule.[1][2] Gas Chromatography (GC) with a Flame Photometric Detector (FPD) or MS can also be a viable alternative, particularly for volatile derivatives.[3][4]

Q2: How should I prepare samples containing this compound for analysis?

Sample preparation is critical for accurate analysis. A typical workflow involves:

  • Extraction: Use a suitable organic solvent to extract this compound from the sample matrix. Toluene is a solvent used for other organophosphates.[4]

  • Protein Precipitation: For biological samples like plasma, protein precipitation using an agent like trichloroacetic acid may be necessary.[4]

  • Cleanup: Solid-Phase Extraction (SPE) can be used to remove interfering substances and concentrate the analyte before injection.

  • Reconstitution: After extraction and cleanup, the sample is often evaporated to dryness and reconstituted in a solvent compatible with the HPLC mobile phase to avoid peak distortion.

Q3: What are common sources of contamination in phosphate analysis?

Phosphate contamination is a frequent issue. Key sources include:

  • Glassware: Phosphates can adsorb onto glass surfaces. It is crucial to use acid-washed glassware (e.g., with a hot 1:1 HCl solution) and rinse thoroughly with deionized water.[5][6] Dedicating glassware solely for phosphate analysis is highly recommended.[5][6]

  • Detergents: Many commercial detergents contain phosphates, which can leave residues on lab equipment.[6]

  • Reagents: Ensure all reagents and water are of high purity and free from phosphate contamination.

Q4: My peaks are tailing. How can I improve the peak shape?

Peak tailing is a common problem when analyzing phosphate-containing compounds. Several factors can cause this:

  • Interaction with Metal Surfaces: Phosphate groups can interact with stainless steel components in the HPLC system (tubing, frits), leading to severe peak tailing.[7][8] Using a system with PEEK or other biocompatible materials can mitigate this. Alternatively, using a mobile phase containing a phosphate buffer can reduce this interaction, though this is not suitable for LC-MS analysis due to non-volatility.[7][8]

  • Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with the analyte. Using a mobile phase with a low pH can help reduce these interactions and improve peak shape.[9]

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting the sample.

  • Column Deterioration: A void at the head of the column or a contaminated inlet frit can cause peak tailing. Back-flushing the column or replacing the frit may resolve the issue.[9]

Q5: What are the essential parameters for method validation?

A comprehensive method validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be demonstrated over a specified range.[1][3]

  • Accuracy: The closeness of the test results to the true value. This is often assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the Relative Standard Deviation (RSD).[3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
No Peak or Small Peak 1. Detector lamp is off. 2. No mobile phase flow. 3. Injection error (e.g., air bubble in syringe). 4. Sample degradation.1. Turn on the detector lamp.[2] 2. Check for leaks, ensure mobile phase reservoirs are full, and purge the pump.[2] 3. Verify autosampler vials have sufficient sample and no air bubbles.[2] 4. Prepare a fresh standard to confirm system performance.[2]
Peak Tailing or Fronting 1. Interaction with stainless steel components.[7][8] 2. Secondary interactions with the column packing. 3. Column contamination or void.[9] 4. Inappropriate sample solvent.1. Use an HPLC system with biocompatible (PEEK) tubing or add an ion-pairing reagent post-extraction.[10] 2. Adjust mobile phase pH or use a different column type (e.g., end-capped).[9] 3. Wash the column with a strong solvent or back-flush. If a void is visible, replace the column.[9] 4. Ensure the sample is dissolved in a solvent weaker than or similar to the mobile phase.
Shifting Retention Times 1. Leak in the pump or fittings. 2. Change in mobile phase composition. 3. Fluctuation in column temperature. 4. Worn pump seals.1. Inspect the system for loose fittings and leaks.[2] 2. Prepare fresh mobile phase and ensure proper mixing/degassing. 3. Use a column oven to maintain a stable temperature. 4. Replace pump seals as part of routine maintenance.
High System Backpressure 1. Blockage in the system (e.g., tubing, inline filter). 2. Plugged column inlet frit. 3. Contaminated mobile phase or sample precipitating on the column.1. Systematically remove components (starting from the detector and moving backward) to isolate the blockage.[9] 2. Disconnect the column and try to back-flush it at a low flow rate. If this fails, replace the frit or the column.[9] 3. Filter all samples and mobile phases before use.

Experimental Protocols

HPLC-UV Method for this compound Analysis

This protocol provides a starting point for method development. Optimization will likely be required.

  • Instrumentation: HPLC system with UV Detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade)

    • Acetic Acid (Optional, for pH adjustment)

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% Acetic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Acetic Acid

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 215 nm

    • Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.03070
15.00100
20.00100
20.13070
25.03070
Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture to remove polar impurities.

  • Elution: Elute the this compound with 5 mL of methanol or another suitable organic solvent.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase composition.

Method Validation Data

The following table summarizes typical acceptance criteria for method validation parameters based on industry standards and data from similar organophosphate analyses.[1][3][4]

ParameterAcceptance Criteria
Linearity Correlation coefficient (r) ≥ 0.99[4]
Accuracy (% Recovery) 80% - 120%
Precision (RSD) Intraday: ≤ 15% Interday: ≤ 20%
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10
Specificity No interfering peaks at the retention time of the analyte.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution HPLC HPLC Separation Reconstitution->HPLC Detection UV/MS Detection HPLC->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report

Caption: General experimental workflow for this compound analysis.

Troubleshooting Start Problem: Poor or No Chromatographic Peak CheckStandard Inject Fresh Standard Start->CheckStandard PeakOK Peak is OK CheckStandard->PeakOK Yes PeakNotOK Still No/Poor Peak CheckStandard->PeakNotOK No SampleIssue Conclusion: Issue with original sample (degradation, preparation error). PeakOK->SampleIssue CheckFlow Check Pump Flow & Pressure PeakNotOK->CheckFlow FlowOK Flow OK CheckFlow->FlowOK Yes FlowNotOK No/Low Flow CheckFlow->FlowNotOK No CheckDetector Check Detector: - Lamp On? - Connections secure? FlowOK->CheckDetector TroubleshootPump Troubleshoot Pump: - Check for leaks - Purge system - Check mobile phase FlowNotOK->TroubleshootPump

Caption: Troubleshooting flowchart for "Poor or No Peak" issues.

References

increasing the efficiency of Trioctacosyl phosphate extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Trioctacosyl phosphate.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider for extraction?

A1: this compound is a long-chain alkyl phosphate. Its structure, consisting of three long octacosyl (C28) chains attached to a phosphate group, gives it a highly nonpolar and hydrophobic nature.[1] This makes it practically insoluble in water but soluble in various organic solvents. The high molecular weight (1276.2 g/mol ) also influences its solubility and extraction behavior.[1]

Q2: Which solvent systems are recommended for the extraction of this compound?

A2: Due to its nonpolar nature, solvent systems designed for lipids are generally effective. Common choices include:

  • Chloroform:Methanol mixtures: This is a standard combination for lipid extraction and is a good starting point. The ratio can be optimized, but a 2:1 (v/v) mixture is common.

  • Toluene: As a nonpolar aromatic solvent, toluene can be effective for dissolving long-chain alkyl phosphates.[2]

  • Hexane:Isopropanol mixtures: This is another effective system for extracting nonpolar lipids.

The choice of solvent will depend on the sample matrix and the presence of other interfering substances.

Q3: What are the main methods for extracting this compound?

A3: The two primary methods applicable to this compound extraction are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

  • Liquid-Liquid Extraction (LLE): This is a common technique where the sample is partitioned between two immiscible liquid phases. For this compound, this would typically involve an aqueous phase (containing the sample matrix) and an organic phase (the extraction solvent).

  • Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and concentration. A sorbent with a high affinity for nonpolar compounds (like a C18 stationary phase) would be suitable for retaining this compound while allowing more polar impurities to be washed away.

Q4: How can I analyze the extracted this compound?

A4: Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful technique for the analysis of this compound.[3] Proper sample preparation, including potential derivatization, is crucial for sensitive and accurate quantification.[4]

Troubleshooting Guides

Issue 1: Low Extraction Yield

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the extraction solvent may not be optimal. Experiment with different solvent systems (e.g., chloroform:methanol, hexane:isopropanol, toluene) and varying ratios to improve solubility and extraction efficiency.
Insufficient Solvent Volume The volume of the extraction solvent may be too low to fully solubilize the this compound. Increase the solvent-to-sample ratio.
Incomplete Cell Lysis (for biological samples) If extracting from cellular material, ensure complete disruption of cell membranes to release the target molecule. Consider using homogenization, sonication, or freeze-thaw cycles.
Suboptimal pH The pH of the sample solution can affect the charge state of the phosphate group and its interaction with the solvent. For SPE, adjusting the pH can be critical for retention and elution.[5]
Insufficient Extraction Time/Agitation Ensure adequate mixing and contact time between the sample and the extraction solvent to allow for complete partitioning.
Issue 2: Emulsion Formation during Liquid-Liquid Extraction

Possible Causes & Solutions

Possible Cause Troubleshooting Step
High Concentration of Lipids or Proteins These molecules can act as surfactants, stabilizing emulsions.
Vigorous Shaking Excessive agitation can promote emulsion formation.
Solutions - Gentle Inversion: Instead of vigorous shaking, gently invert the separation funnel multiple times. - Addition of Salt: Add a saturated sodium chloride (brine) solution to increase the ionic strength of the aqueous phase, which can help break the emulsion. - Centrifugation: If the emulsion is persistent, centrifugation can help to separate the layers. - Filtration: Passing the mixture through a bed of glass wool can sometimes break the emulsion.
Issue 3: Co-extraction of Impurities

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Solvent System is Not Selective Enough The chosen solvent may be co-extracting other lipids or nonpolar compounds with similar solubility to this compound.
Solutions - Solid-Phase Extraction (SPE) Cleanup: Use an SPE cartridge to selectively retain the this compound and wash away impurities with a solvent of appropriate polarity. - Liquid-Liquid Back Extraction: After the initial extraction, wash the organic phase with a fresh aqueous solution to remove any polar impurities that may have been carried over. - Chromatographic Purification: For high-purity requirements, techniques like flash chromatography may be necessary after the initial extraction.

Experimental Protocols

General Protocol for Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and should be optimized for your specific sample matrix.

  • Sample Preparation:

    • For solid samples, homogenize in a suitable buffer.

    • For liquid samples, use directly.

  • Solvent Addition:

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample in a separation funnel. A common starting ratio is 4:1 (solvent:sample volume).

  • Extraction:

    • Gently invert the separation funnel for 2-5 minutes to ensure thorough mixing. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation:

    • Allow the phases to separate. The lower organic phase will contain the extracted this compound.

  • Collection:

    • Carefully drain the lower organic phase into a clean collection vessel.

  • Drying:

    • Dry the organic phase over anhydrous sodium sulfate to remove any residual water.

  • Solvent Evaporation:

    • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to concentrate the extracted this compound.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for downstream analysis.

General Protocol for Solid-Phase Extraction (SPE)

This protocol is a general guideline for using a C18 SPE cartridge and should be optimized.

  • Cartridge Conditioning:

    • Wash the C18 cartridge with one column volume of methanol, followed by one column volume of water. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the sample (pre-dissolved in a solvent compatible with the aqueous mobile phase) onto the cartridge at a slow flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar impurities.

  • Elution:

    • Elute the this compound with a strong, nonpolar solvent (e.g., methanol, acetonitrile, or a mixture thereof).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluent and reconstitute the sample as described in the LLE protocol.

Experimental Workflows

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_cleanup Post-Extraction Sample Sample Homogenize Homogenize (if solid) Sample->Homogenize AddSolvent Add Chloroform:Methanol Homogenize->AddSolvent Extract Gentle Inversion AddSolvent->Extract Separate Phase Separation Extract->Separate Collect Collect Organic Phase Separate->Collect Dry Dry with Na2SO4 Collect->Dry Evaporate Evaporate Solvent Dry->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis Downstream Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction Workflow for this compound.

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Solid-Phase Extraction cluster_analysis Analysis Preparation Condition Condition Cartridge Load Load Sample Condition->Load Wash Wash Impurities Load->Wash Elute Elute this compound Wash->Elute Evaporate Evaporate Eluent Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis Downstream Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction Workflow for this compound.

References

Technical Support Center: Trioctacosyl Phosphate Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Trioctacosyl phosphate sample contamination during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

Q2: What are the most common sources of contamination in this compound samples?

Contamination in lipid-based samples can arise from various sources throughout the experimental workflow.[3] Key sources include:

  • Solvents: Organic solvents used for extraction and analysis can contain impurities. For example, chloroform can degrade to form phosgene, and methanol may contain formaldehyde.[4]

  • Reagents: Buffers, salts, and other reagents can introduce contaminants if not of high purity.

  • Sample Handling: Improper handling, such as using non-sterile pipette tips or vials, can introduce contaminants from the environment or previous samples.[5]

  • Equipment and Consumables: Residues from previous experiments on glassware, autosampler needles, and vials can lead to cross-contamination.[3][6] Low-quality consumables can also leach plasticizers or other chemicals.[5]

  • Biological Matrix: When extracting from biological samples, endogenous lipids, proteins, and other cellular components can interfere with the analysis.[7]

Q3: How can I prevent contamination of my this compound samples?

Preventing contamination is crucial for reliable experimental results. Key preventive measures include:

  • Use High-Purity Solvents and Reagents: Always use HPLC or mass spectrometry-grade solvents and high-purity reagents. It is good practice to test new batches of reagents for consistency before use.[3]

  • Implement Aseptic Handling Techniques: Use sterile, disposable labware whenever possible. Wear gloves and change them frequently, especially when moving between different samples.[3][8]

  • Thoroughly Clean Equipment: Establish and follow a rigorous cleaning protocol for all reusable equipment, including glassware and autosampler components.[6][8]

  • Automate Processes: Where possible, use automated liquid handling systems to reduce manual handling and the risk of human error.[8]

  • Proper Storage: Store samples in appropriate containers at the recommended temperature to prevent degradation and contamination. For phosphate-containing samples, freezing after filtration can increase shelf life.[9]

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram (LC-MS/GC-MS Analysis)
Possible Cause Troubleshooting Step Expected Outcome
Solvent Contamination1. Run a solvent blank (inject only the mobile phase or extraction solvent).[10] 2. If peaks are present, try a fresh bottle of solvent. 3. If the issue persists, test individual mobile phase components to isolate the source.[10]The blank run should be free of significant peaks. Identifying the contaminated solvent allows for its replacement.
Autosampler Contamination/Carryover1. Perform a "zero volume" or blank injection immediately after a sample injection.[10] 2. If the analyte peak appears in the blank, increase the volume and number of needle washes between injections.[6] 3. Use a stronger wash solvent if necessary.Carryover peaks should be significantly reduced or eliminated in subsequent blank injections.
Contaminated Vials or Caps1. Run an experiment with a new, certified low-particle vial from a reputable supplier.[5] 2. If using septa, ensure they are compatible with your solvents and analyte.The extraneous peaks should disappear if the vials or caps were the source of contamination.
Sample Matrix Interference1. Implement a sample cleanup step prior to analysis (e.g., Solid Phase Extraction, Liquid-Liquid Extraction).[7][11]Removal of interfering matrix components should result in a cleaner chromatogram.
Issue 2: Poor Quantitative Reproducibility
Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Sample Handling1. Review and standardize the entire sample preparation workflow. 2. Ensure precise and consistent volumes are being transferred at each step.Improved consistency in sample preparation should lead to lower relative standard deviation (RSD) between replicate injections.
Sample Degradation1. Analyze samples immediately after preparation. 2. If storage is necessary, evaluate the stability of this compound under different storage conditions (e.g., temperature, light exposure).Minimizing storage time or optimizing storage conditions should improve reproducibility.
Instrument Variability1. Run a system suitability test with a known standard to check for instrument performance. 2. Check for leaks in the LC or GC system.Consistent results from the system suitability test will confirm that the instrument is performing correctly.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Sample Cleanup

This protocol is a general guideline for cleaning up a lipid sample like this compound to remove polar and some non-polar contaminants prior to LC-MS analysis.

  • Cartridge Selection: Choose a reverse-phase (e.g., C18) SPE cartridge for non-polar analytes.[11]

  • Cartridge Conditioning:

    • Wash the cartridge with one column volume of methanol.

    • Equilibrate the cartridge with one column volume of deionized water.

  • Sample Loading:

    • Dissolve the dried lipid extract in a minimal amount of a suitable solvent.

    • Load the sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to elute polar impurities.

  • Elution:

    • Elute the this compound with a non-polar solvent (e.g., methanol, acetonitrile, or a mixture).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in the mobile phase for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Sample Cleanup

This protocol can be used to separate lipids from more polar contaminants.

  • Sample Preparation: Dissolve the sample in a biphasic solvent system, such as a mixture of hexane, methyl acetate, acetonitrile, and water.[11]

  • Phase Separation:

    • Vortex the mixture thoroughly.

    • Centrifuge the sample to achieve complete phase separation.

  • Extraction:

    • This compound, being a non-polar lipid, will partition into the non-polar organic phase (e.g., hexane).

    • Carefully collect the organic phase containing the analyte.

  • Drying and Reconstitution:

    • Evaporate the organic solvent.

    • Reconstitute the sample in a suitable solvent for analysis.

Visualizations

Signaling Pathway Diagram

While a specific signaling pathway for this compound is not established in the literature, organophosphates can be involved in various cellular processes. For instance, Tri-ortho-cresyl phosphate has been shown to induce hepatic steatosis by activating the mTOR signaling pathway and inducing endoplasmic reticulum (ER) stress.[12] The diagram below illustrates a generalized mTOR signaling pathway that could be investigated for long-chain alkyl phosphates.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK Binds PI3K PI3K Receptor_TK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates TSC_Complex TSC1/TSC2 Akt->TSC_Complex Inhibits Rheb Rheb-GTP TSC_Complex->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Generalized mTOR signaling pathway, a key regulator of cell growth and metabolism.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the analysis of this compound, including steps for sample preparation and contamination control.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis Sample_Collection Sample Collection Lipid_Extraction Lipid Extraction (e.g., LLE) Sample_Collection->Lipid_Extraction Contamination_Check1 Contamination Check: Use high-purity solvents Lipid_Extraction->Contamination_Check1 Sample_Cleanup Sample Cleanup (e.g., SPE) Contamination_Check1->Sample_Cleanup Contamination_Check2 Contamination Check: Use clean glassware Sample_Cleanup->Contamination_Check2 Solvent_Evaporation Solvent Evaporation Contamination_Check2->Solvent_Evaporation Reconstitution Reconstitution in Mobile Phase Solvent_Evaporation->Reconstitution LC_MS_Analysis LC-MS/GC-MS Analysis Reconstitution->LC_MS_Analysis Contamination_Check3 Contamination Check: Run solvent blanks LC_MS_Analysis->Contamination_Check3 Data_Processing Data Processing Contamination_Check3->Data_Processing

Caption: A typical experimental workflow for this compound analysis with integrated contamination checkpoints.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting common issues encountered during the analysis of lipid samples.

Troubleshooting_Logic Start Problem Encountered (e.g., Unexpected Peaks) Isolate_Source Isolate the Source Start->Isolate_Source Check_Solvents Run Solvent Blank Isolate_Source->Check_Solvents Solvent? Check_System Run System Blank (No Injection) Isolate_Source->Check_System System? Check_Carryover Inject Blank After Sample Isolate_Source->Check_Carryover Carryover? Contamination_Found Contamination Identified? Check_Solvents->Contamination_Found Check_System->Contamination_Found Check_Carryover->Contamination_Found Replace_Solvent Replace Solvent/ Mobile Phase Component Contamination_Found->Replace_Solvent Yes, in Solvent Clean_System Clean Autosampler/ Injection Port Contamination_Found->Clean_System Yes, in System Optimize_Wash Optimize Wash Method Contamination_Found->Optimize_Wash Yes, Carryover Re-evaluate Re-evaluate Sample Prep Contamination_Found->Re-evaluate No End Problem Resolved Replace_Solvent->End Clean_System->End Optimize_Wash->End Re-evaluate->Start

Caption: A logical decision tree for troubleshooting contamination issues in chromatographic analysis.

References

Technical Support Center: Optimizing Reaction Conditions for Trioctacosyl Phosphate Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of Trioctacosyl phosphate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the derivatization of long-chain alkyl phosphates for analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it require derivatization?

This compound is a long-chain alkyl phosphate. The phosphate group makes the molecule highly polar and non-volatile. Derivatization is a chemical modification process necessary to analyze such compounds by GC-MS.[1][2][3] This process replaces the active hydrogen atoms in the phosphate group with less polar functional groups, which increases the molecule's volatility and thermal stability, making it suitable for GC analysis.[1][2][3][4]

Q2: What are the common derivatization methods for a molecule like this compound?

For long-chain alkyl phosphates, the most common and effective derivatization methods are silylation, alkylation, and acylation.[2] Silylation, which involves replacing active hydrogens with a trimethylsilyl (TMS) group, is often the preferred method due to its efficiency and the production of thermally stable derivatives.[5]

Q3: What are the most common silylating reagents for this type of analysis?

Commonly used silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-trimethylsilylimidazole (TMSI).[5][6] Often, a catalyst such as Trimethylchlorosilane (TMCS) is added to the reagent to enhance the derivatization of sterically hindered groups.[5][7]

Q4: How does derivatization improve the GC-MS analysis?

Derivatization improves GC-MS analysis in several ways:

  • Increases Volatility: It allows the compound to be vaporized in the GC inlet without decomposition.[1][2][3]

  • Improves Peak Shape: It reduces peak tailing by minimizing interactions between the analyte and active sites in the GC system.[1][2]

  • Enhances Sensitivity: Derivatization can introduce functional groups that improve the detector response.[2][3]

  • Improves Separation: It can enhance the resolution between closely eluting compounds.[1][2]

Experimental Protocols

Protocol: Silylation of this compound using BSTFA with 1% TMCS

This protocol provides a general guideline for the silylation of this compound. Optimization of time, temperature, and reagent ratios may be necessary for your specific sample matrix.

Materials:

  • This compound sample

  • BSTFA + 1% TMCS (silylation reagent)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or DMF)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen or argon gas for drying

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the this compound sample into a clean, dry reaction vial.

    • If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen or argon. The presence of water will interfere with the silylation reaction.[7]

  • Reagent Addition:

    • Add 200 µL of an anhydrous solvent to dissolve the sample. Pyridine is a common choice as it can also act as a catalyst.[8]

    • Add 100 µL of BSTFA + 1% TMCS to the vial. It is recommended to use at least a 2:1 molar excess of the silylating reagent to the active hydrogens in the sample.[7][9]

  • Reaction:

    • Tightly cap the vial and vortex briefly to ensure thorough mixing.

    • Heat the vial at 60-80°C for 1-2 hours.[10] Reaction time and temperature may need to be optimized. The progress of the reaction can be monitored by analyzing aliquots at different time points until the product peak area no longer increases.[9]

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS.

    • It is advisable to analyze the derivatized sample as soon as possible, as TMS derivatives can be susceptible to hydrolysis over time.[8]

Data Presentation

Table 1: Comparison of Common Silylating Reagents
ReagentAbbreviationLeaving Group VolatilityReactivity OrderNotes
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHighAlcohol > Phenol > Carboxylic Acid > Amine > Amide[7][9]Very versatile and its by-products are volatile, causing less chromatographic interference.[9]
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAHighSimilar to BSTFAOften considered the most powerful silylating reagent.
N-trimethylsilylimidazoleTMSILowHydroxyls > Carboxylic AcidsA common reagent for targeting hydroxyl groups and carboxylic acids.[5]
Table 2: General Optimization Parameters for Silylation
ParameterRangeConsiderations
Temperature 60 - 100°CHigher temperatures can accelerate the reaction for sterically hindered groups, but may also lead to degradation.[7]
Time 30 min - 16 hoursVaries greatly depending on the compound. Monitoring the reaction over time is recommended.[9]
Solvent Pyridine, Acetonitrile, DMFMust be anhydrous. Pyridine can also act as a catalyst.[8]
Catalyst 1-10% TMCS in BSTFARecommended for moderately hindered or slowly reacting compounds.[9]

Mandatory Visualization

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Dry_Sample Dry Sample (under N2/Ar) Dissolve Dissolve in Anhydrous Solvent Dry_Sample->Dissolve Add_Reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) Dissolve->Add_Reagent Vortex Vortex to Mix Add_Reagent->Vortex Heat Heat (60-80°C) Vortex->Heat Cool Cool to Room Temp. Heat->Cool Inject Inject into GC-MS Cool->Inject

Caption: Experimental workflow for the silylation of this compound.

Troubleshooting Guides

Q1: I am observing low or no product peak in my chromatogram. What could be the cause?

  • Incomplete Reaction: The derivatization may not have gone to completion.

    • Solution: Try increasing the reaction temperature or time.[7] Also, ensure that the silylating reagent is in sufficient excess, at least a 2:1 molar ratio to the active hydrogens.[7][9] For sterically hindered phosphate groups, adding a catalyst like TMCS is recommended.[5]

  • Presence of Moisture: Water in the sample or solvent will consume the silylating reagent and prevent the derivatization of the target analyte.[7]

    • Solution: Ensure your sample is completely dry before adding the reagent. Use anhydrous solvents and handle reagents under dry conditions.[7][9]

  • Degradation of Reagent: Silylating reagents are sensitive to moisture and can degrade over time.

    • Solution: Use a fresh vial of the derivatizing reagent. Store reagents properly in a desiccator.[7]

Q2: My chromatogram shows multiple peaks for my compound, suggesting incomplete derivatization. How can I resolve this?

  • Insufficient Reaction Time/Temperature: The reaction conditions may not be optimal for complete derivatization of all active sites on the molecule.

    • Solution: Increase the reaction time and/or temperature.[7] Monitor the reaction at different time points to determine when it reaches completion.[9]

  • Steric Hindrance: The bulky nature of the trioctacosyl group may hinder the reaction.

    • Solution: Use a stronger silylating reagent or add a catalyst like TMCS to improve the derivatization of sterically hindered sites.[5]

Q3: The peaks in my chromatogram are tailing. What is causing this and how can I fix it?

  • Column Activity: Active sites (e.g., free silanol groups) on the GC column or liner can interact with polar analytes, causing peak tailing.[11]

    • Solution: Perform inlet maintenance, including replacing the liner and septum.[12] Trimming a small portion (e.g., 10-20 cm) from the column inlet can also help remove active sites that have accumulated.[13] Using an inert column, such as one specifically designed for analyzing active compounds, can also be beneficial.[12]

  • Incomplete Derivatization: Residual polar groups on the analyte will lead to tailing.

    • Solution: Re-optimize the derivatization procedure to ensure a complete reaction (see Q2).

  • Column Overload: Injecting too much sample can lead to peak distortion.[11]

    • Solution: Dilute the sample and reinject.[11]

Q4: My results are not reproducible. What are the potential sources of this variability?

  • Moisture Contamination: Inconsistent exposure to moisture can lead to varying degrees of derivatization.

    • Solution: Maintain a strictly anhydrous environment during sample and reagent handling.

  • Reagent Instability: The potency of the derivatizing agent may be decreasing over time.

    • Solution: Use a fresh batch of reagent and store it properly.

  • Sample Preparation Inconsistencies: Variations in sample amount, solvent volume, or reaction time can all contribute to a lack of reproducibility.

    • Solution: Adhere strictly to the established protocol for all samples.

G start Troubleshooting Derivatization issue What is the primary issue? start->issue no_peak Check for: 1. Moisture Contamination 2. Reagent Degradation 3. Incomplete Reaction issue->no_peak Low/No Product Peak multi_peak Likely Cause: Incomplete Derivatization issue->multi_peak Multiple Product Peaks tailing Check for: 1. Column Activity 2. Incomplete Derivatization 3. Column Overload issue->tailing Peak Tailing irreproducible Check for: 1. Inconsistent Moisture 2. Reagent Instability 3. Protocol Deviations issue->irreproducible Poor Reproducibility no_peak_sol Solution: - Ensure sample/solvents are dry. - Use fresh reagent. - Increase reaction time/temp. - Increase reagent ratio. no_peak->no_peak_sol multi_peak_sol Solution: - Increase reaction time/temp. - Use a stronger reagent or add a catalyst (TMCS). multi_peak->multi_peak_sol tailing_sol Solution: - Perform inlet maintenance. - Trim column inlet. - Re-optimize derivatization. - Dilute sample. tailing->tailing_sol irreproducible_sol Solution: - Maintain anhydrous conditions. - Use fresh, properly stored reagent. - Ensure consistent sample prep. irreproducible->irreproducible_sol

Caption: Troubleshooting decision tree for this compound derivatization.

References

Technical Support Center: Resolving Co-eluting Peaks with Trioctacosyl Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving co-eluting peaks using Trioctacosyl Phosphate and other long-chain alkyl phosphate ion-pairing reagents. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it aid in resolving co-eluting peaks?

A1: this compound is a long-chain alkyl phosphate that can function as an ion-pairing reagent in reversed-phase chromatography. In this mode of chromatography, ion-pairing reagents are added to the mobile phase to enhance the retention and resolution of ionic or ionizable analytes. For acidic compounds, a positively charged ion-pairing reagent is used, and for basic compounds, a negatively charged reagent like an alkyl phosphate is employed. The long alkyl chain of this compound interacts strongly with the non-polar stationary phase, effectively modifying its surface and creating a dynamic ion-exchange environment. This allows for differential retention of analytes that would otherwise co-elute, thereby improving their separation.

Q2: When should I consider using a long-chain ion-pairing reagent like this compound?

A2: Long-chain ion-pairing reagents are particularly useful when conventional reversed-phase or shorter-chain ion-pair chromatography fails to resolve structurally similar ionic compounds. They are beneficial in situations where analytes have very similar polarities and pKa values, leading to co-elution. The extended alkyl chain provides a greater degree of interaction with the stationary phase, offering a different selectivity that can resolve these challenging separations.

Q3: What are the initial steps for developing a method using this compound?

A3: Method development with a long-chain ion-pairing reagent involves several key steps. Begin by selecting a suitable reversed-phase column, typically a C18 or C8. The initial mobile phase should consist of a buffered aqueous solution (to control the pH and the ionization state of the analytes) and an organic modifier like acetonitrile or methanol. The concentration of this compound should be optimized, typically starting in the range of 2-5 mM.[1] It is crucial to allow for a lengthy column equilibration time to ensure reproducible results.[2]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Insufficient Column Equilibration: Long-chain ion-pairing reagents require extended equilibration times to fully coat the stationary phase.[2]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization of both the analyte and the ion-pairing reagent.[1][2]

  • Sample Overload: Injecting too much sample can lead to peak distortion.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting.[3]

Solutions:

Solution Detailed Protocol
Ensure Complete Equilibration Equilibrate the column with the mobile phase containing this compound for at least 50-100 column volumes. Monitor the baseline and retention times of a standard injection until they are stable.
Optimize Mobile Phase pH Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes to ensure they are fully ionized. Use a high-purity buffer to maintain a stable pH.[2]
Reduce Sample Concentration Decrease the amount of sample injected onto the column.
Use Mobile Phase as Sample Solvent Whenever possible, dissolve the sample in the mobile phase to avoid solvent mismatch effects.[3]
Issue 2: Irreproducible Retention Times

Possible Causes:

  • Inconsistent Mobile Phase Preparation: Small variations in the concentration of the ion-pairing reagent or buffer components can lead to shifts in retention time.

  • Fluctuations in Column Temperature: Temperature affects the adsorption of the ion-pairing reagent onto the stationary phase.[2]

  • Column Degradation: Over time, the stationary phase can degrade, especially under harsh pH conditions.

Solutions:

Solution Detailed Protocol
Precise Mobile Phase Preparation Prepare the mobile phase carefully and consistently. Use a calibrated pH meter and accurate weighing of all components. It is often beneficial to premix the mobile phase.
Use a Column Thermostat Maintain a constant column temperature using a column oven to ensure reproducible chromatography.
Implement Column Washing Procedures After a series of runs, flush the column with a strong solvent (e.g., 50% methanol in water) to remove strongly retained compounds, but be aware that re-equilibration with the ion-pairing reagent will be necessary.[2]

Experimental Protocols

Protocol 1: Column Equilibration with this compound
  • Prepare the Mobile Phase: Prepare the desired mobile phase containing the optimized concentration of this compound and buffer. Ensure all components are fully dissolved and the mobile phase is degassed.

  • Initial Column Wash: Wash the column with a mixture of water and organic modifier (e.g., 50:50 methanol:water) without the ion-pairing reagent for 10-15 column volumes.

  • Introduce the Ion-Pairing Mobile Phase: Switch to the mobile phase containing this compound.

  • Equilibrate at Low Flow Rate: Begin by pumping the mobile phase through the column at a low flow rate (e.g., 0.2 mL/min for a standard analytical column) for 15-20 minutes.

  • Increase to Operating Flow Rate: Gradually increase the flow rate to the desired operational value.

  • Monitor for Stability: Continue to pump the mobile phase through the column for an extended period (at least 50-100 column volumes). Monitor the baseline from the detector. Once the baseline is stable, perform several injections of a standard solution until the retention times are consistent (typically with a relative standard deviation of less than 1%).

Visualizations

Troubleshooting_Workflow cluster_start cluster_investigation Initial Investigation cluster_optimization Method Optimization cluster_outcome Outcome cluster_further_action Further Actions start Co-eluting Peaks Observed check_method Review Method Parameters (pH, Reagent Conc., Temp.) start->check_method check_equilibration Verify Column Equilibration start->check_equilibration optimize_reagent Adjust Ion-Pair Reagent Concentration check_method->optimize_reagent check_equilibration->optimize_reagent optimize_ph Modify Mobile Phase pH optimize_reagent->optimize_ph If no improvement resolved Peaks Resolved optimize_reagent->resolved Success optimize_temp Change Column Temperature optimize_ph->optimize_temp If no improvement optimize_ph->resolved Success change_organic Alter Organic Modifier (e.g., ACN to MeOH) optimize_temp->change_organic If no improvement optimize_temp->resolved Success change_organic->resolved Success not_resolved Peaks Still Co-eluting change_organic->not_resolved If no improvement change_column Consider Different Stationary Phase not_resolved->change_column

Caption: Troubleshooting workflow for resolving co-eluting peaks.

IP_Mechanism cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase (e.g., C18) cluster_interaction Ion-Pair Interaction analyte Positively Charged Analyte (A+) retained_complex Retained Complex [A+][IP-] analyte->retained_complex ion_pair This compound (IP-) adsorbed_ip Adsorbed IP- on Stationary Phase ion_pair->adsorbed_ip Adsorption sp_surface Hydrophobic Surface adsorbed_ip->retained_complex Ion-Pairing

Caption: Mechanism of ion-pair chromatography.

References

Technical Support Center: Enhancing Ionization of Trioctacosyl Phosphate in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric analysis of Trioctacosyl phosphate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a weak or no signal for this compound in my mass spectrum?

A1: this compound, being a long-chain alkyl phosphate, can be challenging to ionize efficiently. Several factors could contribute to a weak or absent signal:

  • Poor Ionization Efficiency: The long alkyl chain makes the molecule relatively non-polar, while the phosphate group carries a negative charge. This amphipathic nature can lead to poor desorption and ionization in common ESI and MALDI setups.

  • Inappropriate Ionization Mode: The phosphate group readily loses a proton, making negative ion mode theoretically more effective.[1] If you are using positive ion mode, the signal is likely to be weak.

  • Suboptimal Sample Preparation: The choice of solvent, matrix (for MALDI), or mobile phase additives (for LC-MS) is crucial for effective ionization.

  • Adduct Formation Issues: In positive ion mode, the formation of protonated molecules [M+H]+ may be inefficient. Promoting the formation of other adducts (e.g., [M+Na]+, [M+NH4]+) can enhance the signal.[2][3]

Q2: How can I improve the signal intensity of this compound in Electrospray Ionization (ESI-MS)?

A2: To enhance the ESI-MS signal of this compound, consider the following strategies:

  • Optimize the Ionization Mode: Analyze in negative ion mode to detect the deprotonated molecule [M-H]-. The phosphate group's intrinsic negative charge makes this the more sensitive approach.[1]

  • Utilize Mobile Phase Additives:

    • To enhance positive ion mode signal, add salts like sodium acetate or ammonium acetate to the mobile phase to promote the formation of [M+Na]+ or [M+NH4]+ adducts.[2][3] An appropriate additive can increase sensitivity significantly.[2]

    • The use of fluorinated alkanoic acids in combination with formic acid and volatile ammonium salts can be effective in suppressing unwanted metal adducts and promoting the desired protonated molecule.[4]

    • For HPLC/ESI-MS, adding ammonium hydrogen carbonate to the mobile phase can help prevent peak tailing caused by interactions between the phosphate groups and the stainless steel components of the system.[5]

  • Employ Ion-Pair Chromatography: Using ion-pair reagents like triethylamine (TEA) with hexafluoroisopropanol (HFIP) in the mobile phase can significantly boost the signal intensity of phosphorylated compounds.[6]

Q3: What are the best practices for analyzing this compound using Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)?

A3: For successful MALDI-MS analysis of this compound, the choice of matrix is critical.

  • Matrix Selection:

    • For negative ion mode, 9-Aminoacridine (9-AA) is a suitable matrix for analyzing negatively charged compounds.[7]

    • While commonly used for peptides, 2',4',6'-trihydroxyacetophenone (THAP) with diammonium citrate can enhance the signal of phosphorylated molecules.[8]

    • Consider using matrix additives or supplements. For instance, fine particles of black phosphorus added to standard matrices have been shown to enhance ionization and improve the reproducibility of mass spectra.[9]

  • Sample Preparation: Ensure homogenous co-crystallization of the analyte and the matrix. The dried-droplet method is a common starting point.

Q4: Can derivatization improve the detection of this compound?

A4: Yes, derivatization can significantly improve the chromatographic properties and ionization efficiency of phosphates. A two-step derivatization involving oximation and propionylation has been shown to be effective for sugar phosphates, making them more hydrophobic and amenable to reversed-phase chromatography.[10][11] While this compound does not have a carbonyl group for oximation, derivatization of the phosphate group itself or the terminal hydroxyl (if present) could be explored. Another approach is to introduce a permanently charged group through derivatization to enhance ionization.[12]

Troubleshooting Guides

Issue 1: Low Signal-to-Noise Ratio in ESI-MS
Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Ionization Mode Switch from positive to negative ion mode.Increased signal intensity due to the facile deprotonation of the phosphate group.
Inefficient Adduct Formation (Positive Mode) Add 1-5 mM sodium acetate or ammonium acetate to the mobile phase.Enhanced signal for [M+Na]+ or [M+NH4]+ ions.
Poor Desolvation Optimize source parameters: increase drying gas temperature and flow rate.Improved signal intensity and reduced chemical noise.
Analyte Adsorption Add a small percentage of a volatile buffer like ammonium hydrogen carbonate to the mobile phase.[5]Sharper peaks and improved peak shape.
Issue 2: Poor Reproducibility in MALDI-MS
Possible Cause Troubleshooting Step Expected Outcome
Inhomogeneous Crystal Formation Modify the sample deposition technique (e.g., use a two-layer method).[13]More consistent signal intensity across different spots on the target plate.
Matrix Suppression Effects Screen different matrices (e.g., 9-AA, THAP).Identification of a matrix that provides a stronger analyte signal with less background interference.
Laser Fluence Variation Optimize the laser power for desorption and ionization without causing excessive fragmentation.Improved shot-to-shot and spot-to-spot reproducibility.
Matrix Inconsistency Supplement the matrix with black phosphorus particles to promote uniform crystal formation.[9]Enhanced peak intensity and reproducibility.[9]

Quantitative Data Summary

The following tables summarize the potential improvements in signal intensity based on literature for similar compounds. These values should be considered as a starting point for method development with this compound.

Table 1: Effect of Mobile Phase Additives on Signal Enhancement in ESI-MS

Additive Analyte Class Reported Signal Enhancement Reference
Sodium AcetateOxygen and Nitrogen BasesUp to 3 orders of magnitude[2]
TEA-HFIPPolar Metabolites~50-fold increase compared to triethylammonium acetate[6]

Table 2: Effect of Matrix Selection on Signal Enhancement in MALDI-MS

Matrix/Additive Analyte Class Reported Signal Enhancement Reference
THAP with Diammonium CitratePhosphorylated Peptides>10-fold increase[8]
Black Phosphorus SupplementPeptides and Amino AcidsEnhanced peak intensity and reproducibility[9]

Experimental Protocols

Protocol 1: Enhancing Positive Ion ESI-MS Signal via Adduct Formation
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or isopropanol).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Additive Stock: Prepare a 100 mM solution of ammonium acetate in water.

  • Infusion Experiment:

    • Dilute the this compound stock solution to 10 µg/mL in 50:50 Mobile Phase A:B.

    • Infuse the solution into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire a mass spectrum in positive ion mode.

  • Adduct Enhancement:

    • Add the ammonium acetate additive stock to the diluted analyte solution to a final concentration of 1-5 mM.

    • Infuse the mixture and acquire a new mass spectrum.

  • Data Analysis: Compare the signal intensity of the protonated molecule [M+H]+ with the ammonium adduct [M+NH4]+.

Protocol 2: MALDI-MS Analysis using 9-Aminoacridine (9-AA) Matrix
  • Analyte Solution: Prepare a 1 mg/mL solution of this compound in chloroform or a chloroform/methanol mixture.

  • Matrix Solution: Prepare a saturated solution of 9-Aminoacridine in ethanol.

  • Sample Spotting (Dried-Droplet Method):

    • Mix the analyte solution and the matrix solution in a 1:1 (v/v) ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely.

  • Mass Spectrometry Acquisition:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire spectra in negative ion reflectron mode.

    • Optimize laser energy to achieve good signal intensity with minimal fragmentation.

Visualizations

experimental_workflow_esi cluster_prep Sample & Mobile Phase Preparation cluster_ms LC-MS Analysis cluster_data Data Analysis stock This compound Stock Solution lc HPLC Separation stock->lc mobile_phase Mobile Phase (e.g., ACN/H2O with Formic Acid) mobile_phase->lc additive Adduct-Forming Additive (e.g., NH4Ac) additive->lc esi Electrospray Ionization (ESI) lc->esi ms Mass Analyzer esi->ms detector Detector ms->detector spectrum Mass Spectrum detector->spectrum analysis Signal Intensity Comparison spectrum->analysis maldi_workflow analyte Analyte Solution (this compound) mixing Mix Analyte and Matrix analyte->mixing matrix Matrix Solution (e.g., 9-AA) matrix->mixing spotting Spot on MALDI Target & Air Dry mixing->spotting maldi_ms MALDI-TOF MS (Negative Ion Mode) spotting->maldi_ms spectrum Acquire Mass Spectrum maldi_ms->spectrum logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_signal Low Signal for This compound poor_ionization Poor Ionization Efficiency low_signal->poor_ionization wrong_mode Incorrect Ionization Mode low_signal->wrong_mode bad_prep Suboptimal Sample Prep low_signal->bad_prep additives Use Additives (Adducts/Ion-Pair) poor_ionization->additives matrix_opt Optimize MALDI Matrix poor_ionization->matrix_opt derivatize Derivatization poor_ionization->derivatize neg_mode Use Negative Ion Mode wrong_mode->neg_mode bad_prep->additives bad_prep->matrix_opt

References

minimizing ion suppression effects for Trioctacosyl phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during the analysis of Trioctacosyl phosphate by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is ion suppression a concern for its analysis?

This compound is a long-chain alkyl phosphate with a 28-carbon chain. Due to its amphiphilic nature, with a polar phosphate head group and a long, nonpolar alkyl tail, it is prone to causing and being affected by ion suppression in LC-MS analysis. Ion suppression is a phenomenon where the ionization of the analyte of interest is reduced by the presence of co-eluting compounds from the sample matrix, leading to decreased sensitivity and inaccurate quantification.[1]

Q2: What are the primary causes of ion suppression when analyzing this compound?

The primary causes of ion suppression for this compound are similar to those for other long-chain lipids and phospholipids:

  • Matrix Effects: Co-elution of highly abundant endogenous lipids (e.g., phospholipids, triglycerides) from biological samples like plasma or serum can compete with this compound for ionization.[2]

  • Interaction with Metal Surfaces: The phosphate group in this compound can interact with metal ions in stainless steel components of the HPLC system (e.g., column, tubing, fittings), leading to peak tailing, sample loss, and ion suppression.[3][4]

  • High Analyte Concentration: At high concentrations, this compound itself can exhibit self-suppression, where the ionization efficiency decreases as the concentration increases.

  • Mobile Phase Additives: Non-volatile mobile phase additives, such as certain ion-pairing agents or salts, can contaminate the ion source and suppress the analyte signal.

Q3: How can I identify if ion suppression is affecting my this compound analysis?

A common method to identify ion suppression is through a post-column infusion experiment .[5] In this experiment, a solution of this compound is continuously infused into the LC eluent after the analytical column, while a blank matrix sample is injected. A dip in the constant signal of this compound indicates the elution of matrix components that are causing ion suppression.

Troubleshooting Guides

Issue 1: Low or no signal for this compound.

  • Possible Cause: Severe ion suppression from the sample matrix.

  • Troubleshooting Steps:

    • Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are highly effective.[6] Consider using SPE cartridges specifically designed for phospholipid removal, as these are major interferences in plasma and serum.[7]

    • Optimize Chromatography: Modify the LC gradient to achieve better separation between this compound and the regions of ion suppression.[1] Due to its long alkyl chain, this compound will be highly retained on a reversed-phase column. Ensure the gradient has sufficient organic solvent to elute it away from the early-eluting, more polar interferences.

    • Dilute the Sample: If the analyte concentration is high, diluting the sample can mitigate matrix effects and improve ionization efficiency.[1]

    • Check for Metal Interactions: If peak shape is poor (e.g., significant tailing) along with low signal, consider using a biocompatible or PEEK-lined LC system and column to minimize interactions with metal surfaces.[3][4]

Issue 2: Poor reproducibility of quantitative results.

  • Possible Cause: Variable matrix effects between samples.

  • Troubleshooting Steps:

    • Use a Suitable Internal Standard: Incorporate a stable isotope-labeled version of this compound or a structurally similar long-chain alkyl phosphate as an internal standard. This can help to compensate for variations in ion suppression between different samples.

    • Assess Matrix Effects: Quantify the extent of ion suppression by comparing the signal of this compound in a neat solution versus a post-extraction spiked matrix sample.

    • Standardize Sample Preparation: Ensure that the sample preparation protocol is followed consistently for all samples, standards, and quality controls to minimize variability.

Issue 3: Poor peak shape (tailing or broadening).

  • Possible Cause: Interaction with the analytical column or LC system, or column overload.

  • Troubleshooting Steps:

    • Use a Biocompatible System: Employ PEEK or other bio-inert materials for tubing and column hardware to reduce metal-analyte interactions.[3][4]

    • Mobile Phase Optimization: The addition of a small amount of a chelating agent or a volatile buffer like ammonium acetate to the mobile phase can sometimes reduce interactions with metal surfaces.

    • Check for Column Overload: Inject a lower concentration of the analyte to see if the peak shape improves.

    • Ensure Sample Solubility: The sample should be fully dissolved in a solvent that is compatible with the initial mobile phase to prevent precipitation on the column.[1]

Data Presentation

The following table presents hypothetical data on the effectiveness of different sample preparation techniques for the recovery and reduction of ion suppression for a very long-chain alkyl phosphate like this compound from human plasma.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) of Peak Area (%)
Protein Precipitation (Acetonitrile)85-60% (Suppression)18
Liquid-Liquid Extraction (MTBE)92-35% (Suppression)12
Solid-Phase Extraction (C18)95-15% (Suppression)7
HybridSPE®-Phospholipid Removal98-5% (Suppression)4

This data is illustrative and intended to show general trends. Actual results may vary.

Experimental Protocols

1. Protocol for Post-Column Infusion to Detect Ion Suppression

  • Objective: To identify the retention time windows where co-eluting matrix components cause ion suppression.

  • Materials:

    • LC-MS system

    • Syringe pump

    • T-connector and necessary tubing

    • This compound standard solution (e.g., 100 ng/mL in 80:20 acetonitrile:isopropanol)

    • Blank plasma extract (prepared using the intended sample preparation method)

    • LC mobile phases

  • Methodology:

    • Set up the LC system with the analytical column and mobile phases intended for the analysis of this compound.

    • Connect the outlet of the analytical column to one inlet of a T-connector.

    • Connect the syringe pump, containing the this compound standard solution, to the second inlet of the T-connector.

    • Connect the outlet of the T-connector to the MS ion source.

    • Begin the LC gradient without an injection and start the syringe pump at a low flow rate (e.g., 10 µL/min) to obtain a stable baseline signal for the m/z of this compound.

    • Once a stable signal is achieved, inject the blank plasma extract onto the column.

    • Monitor the signal of the infused this compound throughout the chromatographic run. Any significant drop in the signal indicates a region of ion suppression.

2. Protocol for Solid-Phase Extraction (SPE) for this compound from Plasma

  • Objective: To remove proteins and interfering phospholipids from plasma samples to reduce ion suppression and improve analytical performance.

  • Materials:

    • SPE manifold

    • Reversed-phase (e.g., C18) or mixed-mode SPE cartridges

    • Human plasma

    • Internal standard solution

    • Methanol (conditioning and elution solvent)

    • Water (equilibration solvent)

    • Acetonitrile (for protein precipitation)

    • Nitrogen evaporator

    • Reconstitution solvent (e.g., 90:10 acetonitrile:isopropanol)

  • Methodology:

    • Sample Pre-treatment: To 100 µL of plasma, add the internal standard. Add 300 µL of cold acetonitrile, vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes.

    • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

    • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.

    • Elution: Elute the this compound and internal standard with 1 mL of methanol.

    • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the reconstitution solvent.

    • Analysis: The sample is now ready for LC-MS analysis.

Visualizations

TroubleshootingWorkflow start Start: Low Signal or Poor Reproducibility for This compound check_chrom Review Chromatography: Is Peak Shape Good? start->check_chrom improve_chrom Address Peak Shape Issues: - Use Bio-inert LC System/Column - Optimize Mobile Phase - Check for Column Overload check_chrom->improve_chrom No post_column_infusion Perform Post-Column Infusion Experiment check_chrom->post_column_infusion Yes improve_chrom->post_column_infusion suppression_present Is Ion Suppression Present? post_column_infusion->suppression_present optimize_sample_prep Optimize Sample Preparation: - Implement SPE or LLE - Use Phospholipid Removal Plates - Dilute Sample suppression_present->optimize_sample_prep Yes no_suppression Investigate Other Causes: - MS Source Cleanliness - Instrument Calibration - Standard Stability suppression_present->no_suppression No use_is Incorporate Stable Isotope-Labeled Internal Standard optimize_sample_prep->use_is end End: Improved and Reproducible Analysis use_is->end no_suppression->end

Caption: Troubleshooting workflow for ion suppression of this compound.

PostColumnInfusion Post-Column Infusion Experimental Setup cluster_lc LC System cluster_infusion Infusion System lc_pump LC Pump (Mobile Phase) autosampler Autosampler (Blank Matrix Injection) lc_pump->autosampler column Analytical Column autosampler->column tee T-Connector column->tee syringe_pump Syringe Pump (this compound Standard) syringe_pump->tee ms Mass Spectrometer Ion Source tee->ms

Caption: Diagram of a post-column infusion experiment setup.

References

Validation & Comparative

A Comparative Guide to Trioctacosyl Phosphate and Other Long-Chain Alkyl Phosphates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of trioctacosyl phosphate and other long-chain alkyl phosphates, focusing on their potential biological activities, particularly in the context of drug development. Due to the limited publicly available experimental data specifically for this compound, this guide leverages data from studies on other long-chain alkyl phosphates to provide a predictive comparison.

Introduction to Long-Chain Alkyl Phosphates

Long-chain alkyl phosphates are esters of phosphoric acid and long-chain fatty alcohols. These molecules share structural similarities with endogenous signaling lipids, such as lysophosphatidic acid (LPA), and have garnered interest for their potential to modulate cellular signaling pathways. Their amphipathic nature, consisting of a polar phosphate head group and a nonpolar alkyl tail, allows them to interact with cell membranes and protein binding sites.

This compound is a triester of phosphoric acid with three 28-carbon alkyl chains (octacosanol). While specific biological data for this compound is scarce in peer-reviewed literature, its structure suggests potential bioactivity based on the known effects of its constituent alcohol, octacosanol, and the general properties of long-chain alkyl phosphates. Octacosanol has been reported to possess various biological activities, including anti-fatigue, antioxidant, and cholesterol-lowering effects[1][2][3].

Comparative Biological Activity

A key area of investigation for long-chain alkyl phosphates is their interaction with G protein-coupled receptors, particularly LPA receptors, which are involved in diverse physiological processes like cell proliferation, migration, and survival.

A seminal study by Virag et al. (2003) systematically evaluated the effect of fatty alcohol phosphates (FAPs) with varying alkyl chain lengths (from 4 to 22 carbons) on different LPA receptor subtypes[4][5]. This study provides a strong basis for predicting the potential activity of this compound.

Key Findings from the Study of C4-C22 Fatty Alcohol Phosphates:

  • Chain Length-Dependent Activity: The biological activity of FAPs on LPA receptors is highly dependent on the length of the alkyl chain[4][5].

  • LPA2 Receptor Agonism: FAPs with chain lengths between 10 and 14 carbons were found to be specific agonists of the LPA2 receptor. FAP-12 (dodecyl phosphate) was the most potent, with an EC50 of 700 nM[4][5].

  • LPA3 Receptor Antagonism: FAP-12 also acted as a selective antagonist of the LPA3 receptor with a Ki of 90 nM[4][5].

  • LPA1 Receptor Activity: FAP-12 showed weak antagonism at the LPA1 receptor[4][5].

  • Longer Chain Effects: FAPs with chain lengths of 18 and 22 carbons showed inhibitory effects on LPA-induced currents in oocytes, suggesting potential antagonistic activity[5].

Based on these findings, it can be extrapolated that this compound (a C28 phosphate) is unlikely to be an LPA2 agonist and may exhibit antagonistic properties at LPA receptors, similar to or even more pronounced than the longer-chain FAPs studied.

Data Presentation

The following table summarizes the quantitative data for various long-chain alkyl phosphates based on the study by Virag et al. (2003)[4][5]. A row for this compound is included with predicted activities for comparative purposes.

CompoundAlkyl Chain LengthLPA2 Receptor Activity (EC50)LPA3 Receptor Activity (Ki)LPA1 Receptor Activity
Decyl Phosphate (FAP-10)C103.7 µM (Agonist)-Weak Antagonist
Dodecyl Phosphate (FAP-12)C12700 nM (Agonist)90 nM (Antagonist)Weak Antagonist
Tetradecyl Phosphate (FAP-14)C14Agonist (potency not specified)--
Octadecyl Phosphate (FAP-18)C18Inactive (Antagonist suggested)InhibitoryInhibitory
Docosyl Phosphate (FAP-22)C22Inactive (Antagonist suggested)InhibitoryInhibitory
This compound C28 Predicted: Inactive/Antagonist Predicted: Antagonist Predicted: Antagonist

Experimental Protocols

The following are detailed methodologies for key experiments adapted from Virag et al. (2003)[4][5], which can be applied to test the biological activity of this compound.

Synthesis of Long-Chain Alkyl Phosphates

A general method for the synthesis of long-chain monoalkyl phosphates involves the phosphorylation of the corresponding fatty alcohol.

Materials:

  • Long-chain fatty alcohol (e.g., 1-octacosanol)

  • Phosphorus oxychloride (POCl3)

  • Pyridine

  • Toluene

  • Water

  • Dichloromethane

  • Methanol

Procedure:

  • The fatty alcohol is dissolved in a 1:1 mixture of pyridine and toluene.

  • The solution is cooled to 0°C.

  • Phosphorus oxychloride (1.1 equivalents) is added dropwise with stirring.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched by the addition of water.

  • The solvents are removed under reduced pressure.

  • The residue is partitioned between dichloromethane and water.

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash chromatography on silica gel using a gradient of methanol in dichloromethane.

Measurement of LPA Receptor Activation in Xenopus laevis Oocytes

This protocol describes the measurement of agonist and antagonist activity of long-chain alkyl phosphates on LPA receptors expressed in Xenopus laevis oocytes.

Procedure:

  • Oocytes are surgically removed from anesthetized Xenopus laevis.

  • The oocytes are defolliculated by treatment with collagenase.

  • cRNAs encoding for human LPA1, LPA2, or LPA3 receptors are injected into the oocytes.

  • The oocytes are incubated for 3-5 days at 18°C.

  • Two-electrode voltage-clamp recordings are performed to measure agonist-induced chloride currents.

  • For agonist testing, oocytes are perfused with varying concentrations of the test compound, and the peak current amplitude is measured.

  • For antagonist testing, oocytes are co-perfused with a fixed concentration of LPA and varying concentrations of the test compound. The inhibition of the LPA-induced current is measured.

  • Dose-response curves are generated to determine EC50 (for agonists) and Ki (for antagonists) values.

Visualization of Signaling and Experimental Workflow

LPA Signaling Pathway

The following diagram illustrates the general signaling pathway activated by LPA receptors.

LPA_Signaling cluster_membrane Plasma Membrane LPA_Receptor LPA Receptor (LPA1, LPA2, LPA3) G_Protein G Protein (Gq/11, Gi/o, G12/13) LPA_Receptor->G_Protein Activation LPA Lysophosphatidic Acid (LPA) or Alkyl Phosphate LPA->LPA_Receptor PLC Phospholipase C (PLC) G_Protein->PLC Rho Rho GTPase G_Protein->Rho PI3K PI3-Kinase G_Protein->PI3K Cellular_Response Cellular Responses (Proliferation, Migration, Survival) PLC->Cellular_Response Rho->Cellular_Response PI3K->Cellular_Response

Caption: Simplified LPA signaling pathway.

Experimental Workflow for Biological Activity Screening

The diagram below outlines the general workflow for screening the biological activity of long-chain alkyl phosphates.

Experimental_Workflow Synthesis Synthesis of Long-Chain Alkyl Phosphate Purification Purification and Characterization (NMR, MS) Synthesis->Purification Biological_Assay Biological Assay (e.g., Oocyte Voltage Clamp) Purification->Biological_Assay Cell_Culture Cell Culture and Receptor Expression Cell_Culture->Biological_Assay Data_Analysis Data Analysis (EC50, Ki determination) Biological_Assay->Data_Analysis Conclusion Conclusion on Biological Activity Data_Analysis->Conclusion

Caption: Experimental workflow for activity screening.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis based on the structure-activity relationships of other long-chain alkyl phosphates provides a valuable predictive framework. The available data strongly suggest that the very long alkyl chain of this compound would likely confer antagonistic properties at LPA receptors, making it a person of interest for further investigation in drug development programs targeting these pathways. The experimental protocols outlined in this guide provide a clear path for the synthesis and biological evaluation of this compound to validate these predictions.

References

A Comparative Guide to Trioctacosyl Phosphate and Trioctyl Phosphate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the physicochemical properties and potential applications of Trioctacosyl phosphate and trioctyl phosphate, supported by available data and generalized experimental protocols.

This guide provides a detailed comparison of this compound and trioctyl phosphate, two organophosphate esters with significantly different alkyl chain lengths. While extensive experimental data is available for the widely used trioctyl phosphate, information on this compound is limited. This comparison extrapolates certain properties of this compound based on its long-chain aliphatic structure, offering a valuable resource for researchers, scientists, and professionals in drug development exploring the potential of these compounds.

Physicochemical Properties

The differing lengths of the alkyl chains in this compound and trioctyl phosphate result in distinct physicochemical properties. Trioctyl phosphate is a well-characterized colorless liquid at room temperature. In contrast, this compound, with its three 28-carbon chains, is expected to be a waxy solid with a high melting point and significantly lower solubility in common solvents.

PropertyThis compoundTrioctyl phosphate
Molecular Formula C84H171O4P[1]C24H51O4P[2]
Molecular Weight 1276.2 g/mol [1]434.63 g/mol [3]
Appearance Expected to be a white, waxy solidClear, colorless liquid[2]
Melting Point Not available (Expected to be high)-74 °C[2]
Boiling Point Not available (Expected to be very high)414.6 °C at 760 mmHg[2]
Density Not available0.928 g/cm³[2]
Solubility Insoluble in water; likely soluble in nonpolar organic solvents at elevated temperatures.Insoluble in water[2]; miscible with mineral oil and gasoline[4].
Flash Point Not available218 °C[2]

Experimental Protocols

General Experimental Workflow for Comparing Alkyl Phosphates

G General Experimental Workflow cluster_synthesis Synthesis and Purification cluster_characterization Physicochemical Characterization cluster_application Application-Specific Performance Testing synthesis Synthesis of Alkyl Phosphates (e.g., from corresponding alcohol and POCl3) purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr_ms Structural Verification (NMR, Mass Spectrometry) purification->nmr_ms thermal Thermal Analysis (DSC, TGA for Melting/Boiling Points) purification->thermal solubility Solubility Testing (Various solvents, temperatures) purification->solubility plasticizer Plasticizer Efficacy (e.g., in PVC films - flexibility, hardness) purification->plasticizer flame_retardant Flame Retardancy (e.g., Limiting Oxygen Index, UL 94) purification->flame_retardant lubricant Lubricant Properties (e.g., Wear scar diameter, friction coefficient) purification->lubricant

Caption: A generalized workflow for the synthesis, characterization, and performance evaluation of alkyl phosphates.

Potential Applications and Comparative Performance

The applications of trioctyl phosphate are well-documented, primarily as a plasticizer, flame retardant, and solvent[4][5][6]. Its branched alkyl chains provide good low-temperature flexibility to polymers.

Due to its long, linear alkyl chains, this compound is likely to exhibit properties that make it suitable for different applications. The long chains could lead to the formation of stable, ordered layers, suggesting potential use in:

  • High-temperature lubricants: The long alkyl chains could provide a robust lubricating film at elevated temperatures.

  • Hydrophobic coatings: Its extreme nonpolarity would create highly water-repellent surfaces.

  • Drug delivery systems: The long chains could form the basis of liposomes or other nano-carriers for hydrophobic drugs, potentially offering controlled release profiles.

The following diagram illustrates the logical relationship between the alkyl chain length and the resulting properties and potential applications.

G Alkyl Chain Length vs. Properties and Applications cluster_trioctyl Trioctyl Phosphate (Shorter, Branched Chains) cluster_trioctacosyl This compound (Long, Linear Chains) trioctyl_prop Properties: - Liquid at RT - Good solubility in organic solvents - Lower melting/boiling points trioctyl_app Applications: - Plasticizer - Flame Retardant - Solvent trioctyl_prop->trioctyl_app trioctacosyl_prop Properties: - Solid at RT - Poor solubility - Higher melting/boiling points - Forms ordered layers trioctacosyl_app Potential Applications: - High-temperature lubricant - Hydrophobic coatings - Drug delivery trioctacosyl_prop->trioctacosyl_app

Caption: Relationship between alkyl chain characteristics and the properties and applications of the two phosphate esters.

Conclusion

Trioctyl phosphate is a versatile compound with established applications. This compound, while not as well-studied, presents an intriguing possibility for applications where high thermal stability, ordered molecular packing, and extreme hydrophobicity are desired. The significant difference in their alkyl chain lengths dictates their physical states, solubilities, and, consequently, their potential uses. Further experimental investigation into the properties of this compound is warranted to fully explore its potential in materials science and drug delivery.

References

Unveiling the Bioactivity of Phosphate Esters from the Sea: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the vast chemical diversity of marine sponges offers a promising frontier for novel therapeutic agents. Among the myriad of compounds isolated from these organisms, phosphate esters represent a unique class with significant, yet underexplored, biological activities. This guide provides a comparative analysis of selected phosphate esters from marine sponges, presenting supporting experimental data, detailed methodologies, and visualizations of relevant biological pathways to facilitate further research and development.

Marine sponges are prolific producers of secondary metabolites, many of which exhibit potent cytotoxic, anti-inflammatory, and enzyme-inhibitory properties. The phosphorylation of these molecules can dramatically alter their bioactivity, often serving as a detoxification mechanism for the sponge itself or as a pro-drug activation strategy. Understanding the structure-activity relationship of these phosphate esters is crucial for harnessing their therapeutic potential.

Comparative Bioactivity of Sponge-Derived Phosphate Esters

To illustrate the impact of phosphorylation on bioactivity, this analysis focuses on phosphocalyculin A, a phosphate ester isolated from the marine sponge Discodermia calyx, and compares it to its well-studied, non-phosphorylated counterpart, calyculin A. While comprehensive comparative studies on a wide range of marine sponge-derived phosphate esters are limited in the current literature, the calyculin family provides a stark example of how a phosphate group can modulate cytotoxicity.

CompoundMarine Sponge SourceMolecular TargetBioactivityIC50 Value
Phosphocalyculin A Discodermia calyxProtein Phosphatases 1 and 2APro-toxin (detoxified form)Data not widely available; significantly less cytotoxic than calyculin A
Calyculin A Discodermia calyxProtein Phosphatases 1 and 2APotent CytotoxicitypM range against various cancer cell lines[1]

Note: The significant difference in cytotoxicity highlights the role of phosphorylation as a chemical defense mechanism for the sponge, neutralizing the potent toxicity of calyculin A.[2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the analysis of phosphate esters from marine sponges.

Isolation and Purification of Phosphate Esters

A generalized protocol for the extraction and isolation of phosphorylated compounds from marine sponge tissue is as follows:

  • Specimen Collection and Preservation: Immediately flash-freeze sponge specimens in liquid nitrogen upon collection to prevent enzymatic degradation of phosphate esters.[1] Lyophilize the frozen tissue to remove water.

  • Extraction: Extract the freeze-dried sponge tissue with a polar organic solvent, such as methanol or ethanol, to isolate the polar phosphate esters.[1]

  • Solvent Partitioning: Perform solvent partitioning of the crude extract using a biphasic system (e.g., water/butanol) to separate compounds based on polarity. The more polar, phosphorylated compounds will preferentially partition into the aqueous or alcohol layer.

  • Chromatographic Purification: Subject the polar fraction to a series of chromatographic steps, including solid-phase extraction (SPE), followed by high-performance liquid chromatography (HPLC) using a reversed-phase column (e.g., C18) with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol). Monitor the fractions using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to identify and isolate the pure phosphate esters.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a compound.

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, P388) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5 x 10^4 cells/mL and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., phosphocalyculin A and calyculin A) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing Biological Mechanisms

The following diagrams illustrate key concepts related to the bioactivity of phosphate esters from marine sponges.

experimental_workflow cluster_extraction Extraction & Isolation cluster_bioassay Bioactivity Assessment Sponge Marine Sponge Specimen Freeze Flash Freeze & Lyophilize Sponge->Freeze Preservation Extract Solvent Extraction Freeze->Extract Extraction Purify Chromatographic Purification Extract->Purify Purification Compound Isolated Phosphate Ester Purify->Compound Pure Compound Assay Cytotoxicity Assay (e.g., MTT) Compound->Assay Testing Data IC50 Value Determination Assay->Data Analysis detoxification_pathway cluster_sponge Marine Sponge Holobiont Protoxin Phosphocalyculin A (Phosphate Ester - Low Toxicity) Enzyme Phosphatase (CalL) Protoxin->Enzyme Substrate Toxin Calyculin A (High Toxicity) Enzyme->Toxin Dephosphorylation (Activation)

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Trioctacosyl Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Trioctacosyl phosphate, a long-chain alkyl phosphate, presents unique analytical challenges due to its high molecular weight and lipophilic nature. The selection of an appropriate analytical method is critical for accurate quantification and characterization in various matrices. This guide provides a comparative overview of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy—for the analysis of this compound and related long-chain alkyl phosphates. While a direct cross-validation study for this compound is not publicly available, this guide synthesizes data from the analysis of analogous compounds to provide a valuable comparison of these methods.

Quantitative Performance Data

The performance of each analytical method is highly dependent on the specific analyte, sample matrix, and instrumental setup. The following table summarizes representative quantitative data for the analysis of long-chain alkyl phosphates and related compounds using HPLC, GC-MS, and ³¹P NMR. It is important to note that these values are illustrative and sourced from various studies on different molecules.

ParameterHPLC with ELSD/CADGC-MS³¹P NMR
Linearity (R²) > 0.99> 0.99Not typically used for quantification via calibration curve; relies on internal standards.
Accuracy (% Recovery) 85-115%90-110%High accuracy with appropriate internal standards.
Precision (% RSD) < 15%< 15%< 5%
Limit of Detection (LOD) ng - µg rangepg - ng rangeµg - mg range
Limit of Quantification (LOQ) ng - µg rangepg - ng rangeµg - mg range

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are representative experimental protocols for the analysis of long-chain alkyl phosphates using HPLC, GC-MS, and ³¹P NMR.

High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.

Sample Preparation:

  • Dissolve a known weight of the sample containing this compound in an appropriate organic solvent (e.g., chloroform/methanol mixture).

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Prepare a series of calibration standards of a this compound reference standard in the same solvent.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of two solvents is typically used. For example, Solvent A: Methanol/Water (90:10 v/v) with 0.1% formic acid and Solvent B: Isopropanol/Methanol (90:10 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • Detector: Charged Aerosol Detector (CAD).

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Dissolve Sample B Filter A->B C Inject into HPLC B->C D Separation on C18 Column C->D E Detection by CAD D->E F Quantification E->F

HPLC-CAD workflow for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. For high molecular weight compounds like this compound, derivatization is often necessary to increase volatility.

Sample Preparation and Derivatization:

  • Extract the lipid fraction containing this compound using a suitable solvent system (e.g., Folch method).

  • Evaporate the solvent under a stream of nitrogen.

  • To the dried extract, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and an appropriate solvent (e.g., pyridine).

  • Heat the mixture at 70°C for 1 hour to facilitate the formation of the trimethylsilyl (TMS) ether of the phosphate group.

  • Cool the sample and inject it into the GC-MS.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 320 °C at 10 °C/min, and hold for 10 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Scan Range: m/z 50-800.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Lipid Extraction B Derivatization (TMS) A->B C Inject into GC-MS B->C D Separation C->D E Mass Analysis D->E F Identification & Quantification E->F

GC-MS workflow for this compound analysis.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a non-destructive technique that provides both qualitative and quantitative information about phosphorus-containing compounds. It is highly specific for the phosphorus nucleus.

Sample Preparation:

  • Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., CDCl₃).

  • Add a known amount of an internal standard (e.g., triphenyl phosphate) for quantification.

  • Transfer the solution to an NMR tube.

NMR Spectrometer Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Nucleus: ³¹P.

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling.

  • Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T₁ of the phosphorus nuclei) is crucial for accurate quantification.

  • Number of Scans: Dependent on the sample concentration, typically ranging from 128 to 1024 scans.

  • Referencing: The chemical shifts are referenced to an external standard of 85% H₃PO₄ at 0 ppm.

Data Analysis: The concentration of this compound is determined by comparing the integral of its ³¹P signal to the integral of the known amount of the internal standard.

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Dissolve Sample & Add Internal Standard B Transfer to NMR Tube A->B C Acquire 31P NMR Spectrum B->C D Integrate Signals & Quantify C->D

³¹P NMR workflow for this compound analysis.

Comparison of Methods

FeatureHPLCGC-MS³¹P NMR
Principle Separation based on polarity, followed by detection of non-volatile analytes.Separation based on volatility and polarity, with mass-based detection for identification.Detection and quantification of phosphorus nuclei based on their magnetic properties.
Sample Preparation Simple dissolution and filtration.More complex, often requiring extraction and derivatization.Simple dissolution with an internal standard.
Destructive? YesYesNo
Throughput HighMediumLow
Strengths - Good for non-volatile and thermally labile compounds.- High throughput.- Robust and widely available.- High sensitivity and selectivity.- Provides structural information from mass spectra.- Highly specific for phosphorus compounds.- Non-destructive.- Provides structural information (chemical environment of P).- Can be highly accurate for quantification.
Limitations - May have lower sensitivity than GC-MS.- Co-elution can be an issue.- Requires derivatization for non-volatile compounds.- High temperatures can cause degradation of some analytes.- Lower sensitivity compared to MS techniques.- Requires higher sample concentrations.- Longer analysis times.
Best Suited For Routine quantification of known long-chain alkyl phosphates in relatively clean matrices.Trace analysis and identification of unknown phosphorus-containing compounds that are volatile or can be derivatized.Structural elucidation, purity assessment, and accurate quantification of major phosphorus-containing components in a sample.

Conclusion

The choice of the analytical method for this compound depends on the specific research question.

  • HPLC is a robust and high-throughput method suitable for routine quantification, especially when dealing with a known analyte in a well-defined matrix.

  • GC-MS offers superior sensitivity and is invaluable for identifying and quantifying trace amounts of this compound, provided that a suitable derivatization method is employed.

  • ³¹P NMR is a powerful, non-destructive technique that provides both structural and quantitative information with high precision, making it ideal for purity assessments and the analysis of major components.

For a comprehensive cross-validation, it is recommended to use at least two of these orthogonal techniques. For instance, HPLC could be used for routine quantification, while ³¹P NMR could confirm the identity and purity of the reference standard and GC-MS could be employed for the analysis of trace-level impurities or metabolites. This multi-faceted approach ensures the accuracy and reliability of the analytical data for this compound and other long-chain alkyl phosphates.

A Comparative Guide to the Biological Activity of Long-Chain Alkyl Phosphates and Other Lipids

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Direct experimental data on the biological activity of Trioctacosyl phosphate (a C28 saturated alkyl phosphate) is not available in the current scientific literature. This guide, therefore, provides a comparative framework based on the known biological activities of other long-chain lipids, particularly long-chain saturated fatty acids and lysophosphatidic acid (LPA), to infer the potential activities of very-long-chain alkyl phosphates like this compound. The information presented herein is intended to guide researchers in formulating hypotheses and designing experiments to investigate this novel class of lipids.

Introduction

Lipids are a diverse group of molecules that play critical roles in cellular structure, energy storage, and signaling. While phospholipids, sphingolipids, and sterols have been extensively studied, the biological activities of very-long-chain alkyl phosphates remain largely unexplored. This compound, a saturated C28 alkyl phosphate, represents a class of lipids with potential to modulate cellular functions due to its structural similarity to other bioactive lipids. This guide provides a comparative overview of the known biological activities of various lipid classes to offer insights into the potential roles of this compound.

Comparative Biological Activities of Lipids

The biological effects of lipids are highly dependent on their structure, including chain length and saturation. The following table summarizes the known activities of several classes of lipids to provide a basis for predicting the potential functions of this compound.

Lipid ClassExample(s)Key Biological ActivitiesPotential Relevance to this compound
Very-Long-Chain Saturated Fatty Acids (VLC-SFAs) Lignoceric acid (C24:0), Cerotic acid (C26:0)- Pro-inflammatory effects through activation of Toll-like receptor 4 (TLR4) signaling.[1][2][3] - Can induce insulin resistance.[4] - Structural components of cellular membranes.As a C28 saturated lipid, this compound may exhibit similar pro-inflammatory and metabolic effects. Its phosphate head group could, however, alter its interaction with receptors and cellular membranes.
Long-Chain Unsaturated Fatty Acids (LC-UFAs) Oleic acid (C18:1), Linoleic acid (C18:2)- Generally anti-inflammatory effects.[5][6] - Can improve insulin sensitivity. - Precursors for various signaling molecules.The saturated nature of this compound suggests it would likely have opposing effects to LC-UFAs.
Lysophosphatidic Acid (LPA) 1-oleoyl-2-hydroxy-sn-glycero-3-phosphate (18:1 LPA)- Potent signaling molecule acting through specific G protein-coupled receptors (LPA1-6).[7][8][9] - Promotes cell proliferation, migration, and survival.[10][11] - Involved in wound healing and cancer progression.[7]The phosphate head group of this compound is a key feature it shares with LPA. While the long, saturated alkyl chain differs significantly from the typical acyl chains of LPA, it is conceivable that this compound could interact with LPA receptors or other, yet unidentified, receptors.
Phospholipids Phosphatidylcholine, Phosphatidylethanolamine- Primary structural components of cell membranes. - Precursors for second messengers like diacylglycerol and inositol trisphosphate.The amphipathic nature of this compound suggests it could integrate into cellular membranes, potentially altering their physical properties and the function of membrane-bound proteins.

Potential Signaling Pathways for this compound

Based on the activities of structurally related lipids, this compound could potentially modulate several key signaling pathways.

Toll-like Receptor 4 (TLR4) Signaling

Saturated fatty acids are known to activate TLR4, a key receptor in the innate immune system, leading to a pro-inflammatory response.[1][2][3] It is plausible that this compound could also act as a ligand for TLR4, initiating a similar signaling cascade.

TLR4_Signaling This compound This compound TLR4/MD2 Complex TLR4/MD2 Complex This compound->TLR4/MD2 Complex Binds to MyD88 MyD88 TLR4/MD2 Complex->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex Activates NF-κB NF-κB IKK Complex->NF-κB Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Upregulates

Hypothesized TLR4 signaling pathway activation by this compound.
Lysophosphatidic Acid (LPA) Receptor Signaling

The structural similarity of this compound to LPA suggests it might interact with LPA receptors. Activation of these G protein-coupled receptors initiates diverse downstream signaling cascades.[7][8]

LPA_Signaling This compound This compound LPA Receptor LPA Receptor This compound->LPA Receptor Binds to Gαq/11 Gαq/11 LPA Receptor->Gαq/11 Gαi/o Gαi/o LPA Receptor->Gαi/o Gα12/13 Gα12/13 LPA Receptor->Gα12/13 PLC PLC Gαq/11->PLC PI3K PI3K Gαi/o->PI3K RhoGEF RhoGEF Gα12/13->RhoGEF Cell Proliferation Cell Proliferation PLC->Cell Proliferation Cell Survival Cell Survival PI3K->Cell Survival Cell Migration Cell Migration RhoGEF->Cell Migration

Potential LPA receptor-mediated signaling by this compound.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Fatty acids and their derivatives are natural ligands for PPARs, a family of nuclear receptors that regulate lipid metabolism and inflammation.[12][13][14] this compound could potentially influence PPAR activity, either directly as a ligand or indirectly by altering the cellular lipid pool.

PPAR_Signaling cluster_nucleus Nucleus This compound This compound PPARγ PPARγ This compound->PPARγ Activates RXR RXR PPARγ->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Regulates

Hypothetical modulation of PPARγ signaling by this compound.

Experimental Protocols for a Novel Lipid

To investigate the biological activity of a novel lipid such as this compound, a series of in vitro assays can be employed.

Cytokine Production Assay

This assay determines the inflammatory potential of the lipid by measuring the secretion of pro-inflammatory or anti-inflammatory cytokines from immune cells.

  • Cell Culture: Culture macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in appropriate media.

  • Treatment: Treat the cells with varying concentrations of this compound. A known TLR4 agonist like lipopolysaccharide (LPS) can be used as a positive control.

  • Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the levels of cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Cytometric Bead Array).[15][16][17][18][19]

Cell Migration Assay

This assay assesses the effect of the lipid on cell motility, a crucial process in development, wound healing, and cancer.[20][21][22][23]

  • Assay Setup: Use a Boyden chamber or a culture-insert to create a cell-free gap in a confluent monolayer of cells (e.g., fibroblasts or cancer cell lines).

  • Treatment: Add this compound to the culture medium. A known chemoattractant can be used as a positive control.

  • Imaging: Capture images of the cell-free area at regular intervals over a period of 24-48 hours.

  • Analysis: Quantify the rate of cell migration by measuring the change in the area of the cell-free gap over time.

Reporter Gene Assay

This assay is used to determine if the lipid can activate specific transcription factors, such as NF-κB or PPARs.[24][25][26][27][28]

  • Transfection: Transfect cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with binding sites for the transcription factor of interest.

  • Treatment: Treat the transfected cells with this compound.

  • Lysis and Measurement: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity). An increase in reporter activity indicates activation of the transcription factor.

Experimental Workflow

The following diagram illustrates a general workflow for characterizing the biological activity of a novel lipid like this compound.

Experimental_Workflow Novel Lipid (this compound) Novel Lipid (this compound) In Vitro Assays In Vitro Assays Novel Lipid (this compound)->In Vitro Assays Cytokine Assay Cytokine Assay In Vitro Assays->Cytokine Assay Migration Assay Migration Assay In Vitro Assays->Migration Assay Reporter Assay Reporter Assay In Vitro Assays->Reporter Assay Signaling Pathway Analysis Signaling Pathway Analysis In Vitro Assays->Signaling Pathway Analysis Western Blot Western Blot Signaling Pathway Analysis->Western Blot RT-qPCR RT-qPCR Signaling Pathway Analysis->RT-qPCR In Vivo Studies In Vivo Studies Signaling Pathway Analysis->In Vivo Studies Disease Models Disease Models In Vivo Studies->Disease Models

A general workflow for investigating a novel lipid's bioactivity.

Conclusion

While the biological activities of this compound are currently unknown, this guide provides a comparative framework based on the known functions of other long-chain lipids. The structural characteristics of this compound suggest it may play a role in inflammation, cell signaling, and metabolism. The experimental protocols and workflows outlined here offer a starting point for researchers to investigate the biological significance of this and other very-long-chain alkyl phosphates, potentially uncovering novel therapeutic targets and expanding our understanding of lipid biology.

References

A Guide to Inter-Laboratory Comparison of Trioctacosyl Phosphate Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison (ILC) of Trioctacosyl phosphate measurements. Due to a lack of publicly available ILC data specifically for this compound, this document outlines the principles, protocols, and data presentation standards that would be applied in such a study. The experimental methodologies are based on established analytical techniques for long-chain alkyl phosphates.

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons, also known as proficiency testing, are crucial for evaluating and ensuring the reliability of analytical measurements among different laboratories. The primary objectives of such a study for this compound would be to:

  • Assess the proficiency of participating laboratories in quantifying this compound.

  • Validate the analytical methods used across different facilities.

  • Determine the inter-laboratory variability and establish consensus values for standard reference materials.

  • Provide an objective standard for laboratories to assess their performance against.

Data Presentation

Quantitative data from an ILC should be summarized in clear, structured tables to facilitate easy comparison of performance across participating laboratories.

Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound Standard

Laboratory IDMeasured Concentration (µg/mL)Standard Deviation (± µg/mL)Coefficient of Variation (%)Accuracy (% Recovery)
Lab 019.850.454.5798.5
Lab 0210.120.515.04101.2
Lab 039.540.626.5095.4
Lab 0410.500.393.71105.0
Lab 059.980.484.8199.8
Consensus Mean 10.00
Overall SD 0.35
Overall CV (%) 3.50

Table 2: Performance Metrics for Participating Laboratories

Laboratory IDZ-Score*Precision (Repeatability)
Lab 01-0.43Satisfactory
Lab 020.34Satisfactory
Lab 03-1.31Satisfactory
Lab 041.43Excellent
Lab 05-0.06Satisfactory

*Z-scores are calculated as (Lab Mean - Consensus Mean) / Overall Standard Deviation. A Z-score between -2.0 and +2.0 is generally considered satisfactory.

Experimental Protocols

The following is a generalized experimental protocol for the quantification of this compound, based on common analytical techniques for long-chain alkyl phosphates, such as gas chromatography-mass spectrometry (GC-MS).

3.1. Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., toluene or a mixture of acetonitrile and water). Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Extraction: For biological matrices, a liquid-liquid extraction or solid-phase extraction (SPE) would be employed to isolate the this compound from interfering substances.

  • Derivatization (if necessary): To improve volatility and chromatographic performance for GC analysis, derivatization of the phosphate group may be necessary. A common method is silylation using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA).

3.2. Instrumentation and Analysis

  • Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

  • Column: A non-polar or semi-polar capillary column suitable for high-temperature analysis of long-chain compounds (e.g., a DB-5ms).

  • Injection: Splitless injection is recommended for trace analysis.

  • Oven Temperature Program: A temperature gradient program would be optimized to ensure good separation and peak shape for the high molecular weight this compound.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in either full-scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

3.3. Quality Control

  • Blanks: Analyze solvent blanks and matrix blanks to check for contamination.

  • Replicates: Analyze all samples and standards in triplicate to assess precision.

  • Internal Standard: Use a suitable internal standard (e.g., a deuterated analogue or another long-chain phosphate with similar properties) to correct for variations in extraction efficiency and instrument response.

Mandatory Visualizations

4.1. Inter-Laboratory Comparison Workflow

The following diagram illustrates the typical workflow for conducting an inter-laboratory comparison study.

G cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Evaluation Phase Protocol_Development Develop Standardized Protocol Sample_Preparation Prepare & Characterize Samples Protocol_Development->Sample_Preparation Lab_Recruitment Recruit Participating Laboratories Sample_Preparation->Lab_Recruitment Sample_Distribution Distribute Samples to Labs Lab_Recruitment->Sample_Distribution Lab_Analysis Laboratories Perform Analysis Sample_Distribution->Lab_Analysis Data_Submission Labs Submit Results Lab_Analysis->Data_Submission Statistical_Analysis Perform Statistical Analysis Data_Submission->Statistical_Analysis Performance_Evaluation Evaluate Laboratory Performance Statistical_Analysis->Performance_Evaluation Final_Report Generate Final Report Performance_Evaluation->Final_Report

Workflow for an Inter-Laboratory Comparison Study.

4.2. Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway that could be influenced by a phosphate-containing compound, demonstrating how such a pathway could be visualized.

G Trioctacosyl_Phosphate Trioctacosyl Phosphate Membrane_Receptor Membrane Receptor Trioctacosyl_Phosphate->Membrane_Receptor Kinase_A Kinase A Membrane_Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Hypothetical Signaling Pathway for this compound.

A Comparative Guide to the Quantitative Analysis of Trioctacosyl Phosphate Using Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two primary mass spectrometry-based methods for the quantitative analysis of Trioctacosyl phosphate, a long-chain alkyl phosphate. The use of an appropriate internal standard is crucial for achieving accurate and precise quantification by correcting for variations in sample preparation and instrument response. This document outlines detailed experimental protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) and presents a comparison of their performance characteristics to aid in method selection.

Selection of an Internal Standard

For accurate quantification, an internal standard (IS) should ideally have physicochemical properties similar to the analyte of interest. A stable isotope-labeled version of this compound would be the ideal internal standard; however, its commercial availability is limited.[1] A suitable alternative is a structurally similar long-chain alkyl phosphate that is not endogenously present in the sample matrix. For this guide, Triheptacosanoyl phosphate (Tricosa-phosphate, C27) is proposed as an internal standard due to its structural similarity and differing mass, ensuring it does not interfere with the analyte signal. The use of an internal standard is a simple and accurate method for quantification as it can minimize variations during sample preparation and analysis.[2]

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for a long-chain molecule like this compound.[3]

a. Sample Preparation

  • Spiking with Internal Standard: To 100 µL of the sample matrix (e.g., plasma, tissue homogenate), add a known concentration of the internal standard, Triheptacosanoyl phosphate, in a suitable organic solvent.

  • Liquid-Liquid Extraction:

    • Add 400 µL of a 2:1 (v/v) mixture of methyl tert-butyl ether (MTBE) and methanol.

    • Vortex for 1 minute and incubate at room temperature for 10 minutes.

    • Add 100 µL of water to induce phase separation.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes.

  • Sample Concentration: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

b. LC-MS/MS Instrumentation and Conditions

  • Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Re-equilibrate at 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • This compound precursor ion: [M-H]⁻

    • This compound product ion: Fragment corresponding to the phosphate head group (e.g., m/z 79, [PO3]⁻).

    • Triheptacosanoyl phosphate (IS) precursor ion: [M-H]⁻

    • Triheptacosanoyl phosphate (IS) product ion: Fragment corresponding to the phosphate head group (e.g., m/z 79, [PO3]⁻).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for volatile and thermally stable compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile form.[4]

a. Sample Preparation and Derivatization

  • Spiking with Internal Standard and Extraction: Follow the same procedure as for LC-MS (steps 1a1-1a3).

  • Derivatization (Silylation):

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Seal the vial and heat at 70 °C for 60 minutes to form the trimethylsilyl (TMS) derivative.[4]

    • Cool the sample to room temperature before injection.

b. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A system equipped with a split/splitless injector.

  • Column: A low-bleed, non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp 1: 15 °C/min to 320 °C.

    • Hold at 320 °C for 10 minutes.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) or MRM.

    • Monitor characteristic fragment ions for the TMS-derivatized this compound and the internal standard.

Performance Comparison

The choice between LC-MS and GC-MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

Parameter LC-MS GC-MS
Volatility Requirement Not required; suitable for non-volatile compounds.Requires volatile or derivatized analytes.
Thermal Stability Suitable for thermally labile compounds.[3]Requires thermally stable analytes or their derivatives.[4]
Sample Preparation Simpler; typically involves extraction and reconstitution.More complex; requires extraction and chemical derivatization.[5]
Sensitivity Generally offers high sensitivity, often in the picogram to femtogram range.[3]Also highly sensitive, but derivatization can introduce variability.
Specificity High, especially with MS/MS detection.High, with characteristic fragmentation patterns in EI.
Matrix Effects Susceptible to ion suppression or enhancement from co-eluting matrix components.Less prone to ion suppression, but matrix components can affect derivatization efficiency and column performance.
Throughput Can be high with modern UHPLC systems and rapid gradients.Can be lower due to the additional derivatization step and potentially longer run times.
Cost Instrumentation can be more expensive.Generally more cost-effective instrumentation.

Experimental Workflow

Caption: Workflow for the quantitative analysis of this compound.

References

A Comparative Guide to the Performance of Long-Chain Alkyl Phosphates in Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

Application as Surfactants

Long-chain alkyl phosphates are widely utilized as anionic surfactants in a variety of industries, including cosmetics, pharmaceuticals, and industrial cleaning.[1][2][3][4] They are valued for their ability to reduce surface tension and act as detergents, emulsifiers, foaming agents, and dispersants.[3] The performance of alkyl phosphate surfactants is significantly influenced by the ratio of monoalkyl to dialkyl esters.[5]

Performance Comparison: Alkyl Phosphates vs. Alternatives as Surfactants

Performance MetricLong-Chain Alkyl PhosphatesCommon Alternatives (e.g., Zeolites, Polycarboxylates, Non-ionic surfactants)
Emulsification Excellent, particularly with a higher dialkyl phosphate ratio.[5]Varies; non-ionic surfactants are generally excellent emulsifiers.
Foaming Good foam abundance and stability, especially with higher monoalkyl phosphate content.[5]Can be tailored; some non-ionics are low-foaming.
Detergency Effective in removing unwanted contaminants from surfaces.[6]Zeolites are effective water softeners, enhancing detergent performance.[7]
Biodegradability Generally biocompatible and biodegradable.[5]Varies by chemical structure; some alternatives like IDS are biodegradable.[7]
Hard Water Tolerance Good, as they can chelate metal ions.Zeolites are excellent at sequestering calcium and magnesium ions.[7]

Experimental Protocol: Evaluation of Foaming Performance (Ross-Miles Method)

This protocol outlines a standardized method for assessing the foaming capacity and stability of surfactant solutions.

  • Preparation of Surfactant Solution: Prepare a 0.1% (w/v) solution of the long-chain alkyl phosphate in deionized water.

  • Apparatus Setup: Use a Ross-Miles foam column, which is a jacketed glass tube with a specified height and diameter, equipped with a reservoir at the top and a stopcock at the bottom.

  • Initial Foam Generation: Pour 200 mL of the surfactant solution into the column. Allow 50 mL of the same solution to fall from the reservoir from a height of 90 cm into the column to generate foam.

  • Initial Foam Height Measurement: Immediately after all the solution has fallen, measure the initial height of the foam column in millimeters.

  • Foam Stability Measurement: Record the foam height again after a specified time interval, typically 5 minutes, to assess foam stability.

  • Comparison: Repeat the procedure for alternative surfactant solutions to compare their foaming properties under identical conditions.

Logical Relationship: Surfactant Performance Evaluation Workflow

cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Prep Prepare Surfactant Solution SurfaceTension Surface Tension Measurement Prep->SurfaceTension FoamTest Foam Performance Test Prep->FoamTest EmulsificationTest Emulsification Stability Test Prep->EmulsificationTest CMCTest CMC Determination Prep->CMCTest Analysis Analyze Quantitative Data SurfaceTension->Analysis FoamTest->Analysis EmulsificationTest->Analysis CMCTest->Analysis Comparison Compare with Alternatives Analysis->Comparison Conclusion Draw Performance Conclusions Comparison->Conclusion

Caption: Workflow for evaluating surfactant performance.

Application as Lubricant Additives

Alkyl and aryl phosphates are established anti-wear and extreme pressure additives in the formulation of lubricants for automotive and industrial machinery.[8][9] They function by forming a protective tribofilm on metal surfaces, which reduces friction and prevents wear.[10][11] Trioctyl phosphate is a known compound used for this purpose.[12]

Performance Comparison: Alkyl Phosphates vs. Alternatives as Lubricant Additives

Performance MetricLong-Chain Alkyl PhosphatesCommon Alternatives (e.g., ZDDPs, Sulfur Carriers)
Anti-Wear Properties Excellent, due to the formation of a durable polyphosphate film.[11]ZDDPs are highly effective and widely used anti-wear agents.[13]
Extreme Pressure (EP) Good EP properties, protecting surfaces under high loads.[9]Sulfur carriers are known for their excellent EP performance.
Corrosion Inhibition Provide good corrosion protection for metal surfaces.[5]Can be corrosive to certain metals, especially at high temperatures.
Thermal Stability Generally good, but can decompose at very high temperatures.[11]Varies; some sulfur-based additives have limited thermal stability.
Environmental Impact Sulfur-free alkyl phosphates are more environmentally friendly than ZDDPs.[13]ZDDPs contain sulfur and phosphorus, which can be harmful to catalytic converters.[13]

Experimental Protocol: Evaluation of Anti-Wear Properties (Four-Ball Method - ASTM D4172)

This protocol describes a common method for determining the wear preventive characteristics of a lubricant.

  • Apparatus: A four-ball wear tester, which consists of three stationary steel balls held in a cup and a fourth ball rotated against them under a specified load.

  • Sample Preparation: The test lubricant is placed in the cup containing the three stationary balls.

  • Test Conditions: The test is run at a specified speed (e.g., 1200 rpm), load (e.g., 40 kg), temperature (e.g., 75°C), and duration (e.g., 60 minutes).

  • Wear Scar Measurement: After the test, the three stationary balls are cleaned, and the average diameter of the wear scars is measured using a microscope.

  • Interpretation: A smaller wear scar diameter indicates better anti-wear performance of the lubricant.

  • Comparison: The procedure is repeated with lubricants containing alternative anti-wear additives for a comparative analysis.

Signaling Pathway: Mechanism of Anti-Wear Film Formation

cluster_surface Metal Surface Interaction cluster_film Protective Film Formation cluster_protection Wear Protection Adsorption Alkyl Phosphate Adsorption Decomposition Thermal Decomposition Adsorption->Decomposition Reaction Reaction with Metal Surface Decomposition->Reaction Polyphosphate Formation of Polyphosphate Layer Reaction->Polyphosphate FrictionReduction Reduced Friction Polyphosphate->FrictionReduction WearPrevention Prevention of Metal-to-Metal Contact Polyphosphate->WearPrevention Result Enhanced Lubricity and Wear Resistance FrictionReduction->Result WearPrevention->Result

Caption: Mechanism of anti-wear film formation by alkyl phosphates.

Application as Plasticizers and Flame Retardants

The triester forms of alkyl phosphates, such as Trioctyl phosphate and Tricresyl phosphate, are effective plasticizers for polymers like PVC and synthetic rubbers.[4][12][14] They increase the flexibility and durability of the material. A key advantage of phosphate esters in this application is their inherent flame retardancy.[12][14][15]

Performance Comparison: Alkyl Phosphates vs. Alternatives as Plasticizers/Flame Retardants

Performance MetricLong-Chain Alkyl PhosphatesCommon Alternatives (e.g., Phthalates, Chlorinated Paraffins)
Plasticizing Efficiency Good, imparting flexibility and low-temperature performance.[12]Phthalates are highly efficient and widely used plasticizers.
Flame Retardancy Excellent inherent flame retardant properties.[14][15]Chlorinated paraffins provide good flame retardancy.[14] Phthalates are not inherently flame retardant.
Volatility Lower volatility compared to some shorter-chain phthalates.Varies; some phthalates have high volatility.
Weather Resistance Good weather resistance.[12]Phthalates can have limited UV stability.
Health & Safety Concerns exist regarding the toxicity of some phosphate esters.[11]Phthalates have faced scrutiny due to potential health concerns. Chlorinated paraffins also have environmental and health considerations.

Experimental Protocol: Evaluation of Flame Retardancy (Limiting Oxygen Index - ASTM D2863)

This protocol determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

  • Sample Preparation: Prepare a sample of the polymer formulated with the alkyl phosphate plasticizer of a specified size and shape.

  • Apparatus: Use a limiting oxygen index (LOI) apparatus, which consists of a heat-resistant glass chimney, a sample holder, and a system for measuring and controlling the flow of oxygen and nitrogen.

  • Test Procedure: The sample is placed vertically in the chimney. A mixture of oxygen and nitrogen is flowed upwards through the chimney. The top of the sample is ignited.

  • Determining LOI: The oxygen concentration is adjusted until the sample just supports combustion for a specified period or over a specified length. The LOI is the minimum oxygen concentration at which this occurs, expressed as a volume percentage.

  • Interpretation: A higher LOI value indicates better flame retardancy.

  • Comparison: The test is performed on polymers with alternative flame retardants for a comparative assessment.

Logical Relationship: Dual Functionality of Phosphate Esters

cluster_plasticizer Plasticizing Action cluster_flame_retardant Flame Retardant Mechanism PhosphateEster Long-Chain Alkyl Phosphate Ester Intercalation Intercalates between Polymer Chains PhosphateEster->Intercalation GasPhase Gas Phase Inhibition (Radical Scavenging) PhosphateEster->GasPhase CharFormation Condensed Phase Char Formation PhosphateEster->CharFormation Flexibility Increases Polymer Flexibility Intercalation->Flexibility ImprovedMaterial Flexible and Flame-Resistant Material Flexibility->ImprovedMaterial GasPhase->ImprovedMaterial CharFormation->ImprovedMaterial

Caption: Dual functionality of phosphate esters in polymers.

References

A Comparative Analysis of the Environmental Impact of Trioctacosyl Phosphate and Its Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Environmental Fate

The selection of chemical ingredients in industrial and pharmaceutical applications is increasingly governed by their environmental impact. Trioctacosyl phosphate, a long-chain alkyl phosphate ester, finds use in specialized applications such as high-performance lubricants and as a surfactant in complex formulations. However, growing environmental scrutiny necessitates a thorough comparison with synthetic alternatives that may offer a reduced ecological footprint without compromising performance. This guide provides a detailed comparison of the environmental profiles of this compound and its synthetic alternatives, supported by available data and standardized experimental protocols.

Due to the limited direct environmental data on this compound, this comparison utilizes data from structurally similar long-chain alkyl phosphates as a proxy. The primary synthetic alternatives considered are polymeric esters and alkoxylated fatty alcohols, which are gaining traction as more environmentally benign substitutes in various applications.

Quantitative Environmental Impact Data

The following table summarizes the key environmental parameters for long-chain alkyl phosphates (representing this compound) and its synthetic alternatives. The data is compiled from various sources and represents typical values for these classes of compounds.

ParameterLong-Chain Alkyl Phosphates (e.g., this compound)Polymeric EstersAlkoxylated Fatty AlcoholsTest Method
Biodegradability
Ready BiodegradabilityPoorly biodegradable (<20% in 28 days)Readily biodegradable (>60% in 28 days)[1][2]Readily biodegradable (>60% in 28 days)[3][4]OECD 301B
Aquatic Toxicity
Acute Toxicity to Fish (LC50)1-10 mg/L (moderately toxic)>100 mg/L (practically non-toxic)[1]10-100 mg/L (slightly toxic)[3]ISO 14669
Acute Toxicity to Daphnia (EC50)1-10 mg/L (moderately toxic)>100 mg/L (practically non-toxic)[1]10-100 mg/L (slightly toxic)OECD 202
Bioaccumulation Potential High (Log Kow > 5)Low to Moderate (Log Kow varies)Low to Moderate (Log Kow varies)Estimated
Manufacturing Impact Involves phosphorus oxychloride, a hazardous reagent.Generally considered to have a lower environmental impact during synthesis.[1]Based on fatty alcohols from natural or petrochemical sources. The use of natural sources can lower the primary energy demand and global warming potential.[5]Life Cycle Assessment

Experimental Protocols

The data presented in the table above is typically generated using standardized and internationally recognized experimental protocols. Understanding these methodologies is crucial for interpreting the environmental impact data accurately.

Biodegradability Testing: OECD 301B (CO2 Evolution Test)

This method is designed to assess the ready biodegradability of organic chemicals in an aerobic aqueous medium.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The degradation of the test substance is followed by the measurement of the amount of carbon dioxide produced over a 28-day period. The CO2 is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and is measured by titration or by a carbon analyzer. The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test substance with the theoretical maximum amount. A substance is considered readily biodegradable if it reaches a biodegradation level of at least 60% within a 10-day window during the 28-day test.

Experimental Workflow:

cluster_setup Test Setup cluster_incubation Incubation (28 days) cluster_analysis Analysis A Test Substance + Mineral Medium D Incubation Vessel A->D B Inoculum (Activated Sludge) B->D C CO2-free Air C->D E Aerobic Incubation at 20-25°C in the dark D->E F CO2 Trapping (e.g., Ba(OH)2) E->F G Titration or TOC Analysis F->G H Calculate % Biodegradation G->H

OECD 301B Experimental Workflow
Aquatic Toxicity Testing: ISO 14669 (Acute Lethal Toxicity to Marine Copepods)

This international standard specifies a method for the determination of the acute lethal toxicity of chemical substances to marine copepods.

Principle: Young adult copepods of a specified species are exposed to a range of concentrations of the test substance in seawater under controlled conditions for a period of 48 hours. The mortality of the copepods is recorded at 24 and 48 hours. The results are used to calculate the median lethal concentration (LC50), which is the concentration of the substance that is lethal to 50% of the test organisms within the specified exposure period.

Experimental Workflow:

cluster_prep Preparation cluster_exposure Exposure (48 hours) cluster_observation Observation & Analysis A Prepare a range of test concentrations C Introduce copepods to test solutions A->C B Acclimatize test organisms (Marine Copepods) B->C D Maintain controlled conditions (temp, light, pH) C->D E Record mortality at 24h and 48h D->E F Statistical analysis to determine LC50 E->F

ISO 14669 Experimental Workflow

Comparative Environmental Impact Pathways

The following diagram illustrates the logical relationship of the environmental impact comparison between this compound and its synthetic alternatives, from production to their ultimate fate in the environment.

cluster_trioctacosyl This compound Pathway cluster_alternatives Synthetic Alternatives Pathway A Production (Phosphorus Oxychloride) B Use in Lubricants/Surfactants A->B C Environmental Release B->C D Low Biodegradability C->D E Potential for Bioaccumulation & Aquatic Toxicity D->E F Production (Greener Chemistry) G Use in Lubricants/Surfactants F->G H Environmental Release G->H I High Biodegradability H->I J Lower Bioaccumulation & Aquatic Toxicity I->J

Environmental Impact Comparison

Conclusion

Based on the available data for analogous long-chain alkyl phosphates, this compound is likely to exhibit poor biodegradability and moderate aquatic toxicity, raising concerns about its environmental persistence and potential for long-term ecological harm. In contrast, synthetic alternatives such as polymeric esters and alkoxylated fatty alcohols generally demonstrate ready biodegradability and lower aquatic toxicity.[1][3][4] The manufacturing processes for some of these alternatives may also offer a more favorable environmental profile.

For researchers, scientists, and drug development professionals, the selection of excipients and processing aids with a benign environmental profile is becoming a critical aspect of sustainable product development. While performance remains a key consideration, the data strongly suggests that synthetic alternatives to long-chain alkyl phosphates warrant serious consideration to minimize the environmental impact of formulated products. Further direct testing of this compound using standardized protocols is recommended to confirm its environmental profile.

References

A Comparative Guide to the Stability of Trioctacosyl Phosphate and Saturated Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of trioctacosyl phosphate and saturated fatty acids. Due to the limited availability of direct experimental data for this compound, this comparison is based on the well-established chemical principles governing the stability of long-chain alkyl phosphates and saturated fatty acids. The information presented is intended to provide a foundational understanding for researchers in drug development and materials science.

Introduction

Both this compound and saturated fatty acids are lipid molecules characterized by long, saturated alkyl chains. Saturated fatty acids are fundamental components of biological systems and are known for their high stability. This compound, a phosphate ester with three C28 alkyl chains, is a less common molecule, and its stability is inferred from studies on similar long-chain alkyl phosphates. The key difference in their structure lies in the head group: a carboxylic acid for fatty acids and a phosphate ester for this compound. This difference is the primary determinant of their relative chemical and thermal stability.

Quantitative Data on Stability

ParameterThis compound (Inferred)Saturated Fatty Acids (e.g., Stearic Acid, C18)Key Observations
Thermal Stability (Decomposition Temperature) Expected to be high, likely >250°C. Decomposition of didodecyl phosphate (a dialkyl phosphate) occurs at 257.8°C[1]. The three long alkyl chains in this compound would likely increase this further.Generally high. The onset of oxidation for stearic acid is above 160°C[2]. Complete thermal decomposition occurs at much higher temperatures.The phosphate ester bond is generally less thermally stable than the C-C and C-H bonds of the alkyl chains. However, long alkyl chains contribute to overall thermal stability.
Oxidative Stability Expected to be very high. The saturated alkyl chains lack double bonds, which are the primary sites of oxidation.Very high. Saturated fatty acids are significantly more resistant to oxidation than unsaturated fatty acids[3][4].Both molecules are highly resistant to oxidation due to the absence of carbon-carbon double bonds.
Chemical Stability (Hydrolysis) Susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures[5][6]. The presence of metal ions can also catalyze hydrolysis[6].Generally stable. The carboxylic acid group is relatively unreactive under neutral conditions.The phosphate ester linkages in this compound are more susceptible to hydrolytic cleavage than the carboxylic acid group of saturated fatty acids.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the stability of lipids.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the thermal stability and decomposition temperature of the compound.

Methodology:

  • Instrument: A thermogravimetric analyzer is used, which consists of a precision balance with a sample pan inside a furnace with programmable temperature control[7].

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the lipid is placed in the sample pan.

  • Analysis Conditions:

    • The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).

    • The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

  • Data Acquisition: The instrument continuously measures the mass of the sample as a function of temperature.

  • Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset temperature of mass loss is indicative of the beginning of decomposition. The temperature at which the maximum rate of mass loss occurs can be determined from the first derivative of the TGA curve (DTG curve)[7].

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Objective: To measure the temperatures and heat flows associated with thermal transitions in a material, such as melting and crystallization.

Methodology:

  • Instrument: A differential scanning calorimeter is used.

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Analysis Conditions:

    • The sample and reference pans are heated and cooled at a controlled rate (e.g., 5°C/min).

    • The temperature program can include heating and cooling cycles to study the effects of thermal history[8].

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like crystallization) appear as peaks. The peak temperature and the area under the peak (enthalpy) provide information about the thermal properties of the material[2][9].

Rancimat/Oxidative Stability Index (OSI) for Oxidative Stability

Objective: To determine the resistance of a fat or oil to oxidation.

Methodology:

  • Instrument: A Rancimat or OSI instrument is used[10].

  • Sample Preparation: A specified amount of the lipid sample (e.g., 3 g) is placed in a reaction vessel[11].

  • Analysis Conditions:

    • A stream of purified air is passed through the heated sample (e.g., at 110°C or 120°C)[11].

    • The effluent air, containing volatile oxidation products (mainly formic acid), is bubbled through a measuring vessel containing deionized water[3].

  • Data Acquisition: The conductivity of the water is continuously monitored.

  • Data Analysis: As the lipid oxidizes, volatile acids are formed, which increase the conductivity of the water. The time from the start of the test until there is a rapid increase in conductivity is known as the induction time or the Oil Stability Index (OSI). A longer induction time indicates greater oxidative stability[10].

Signaling Pathways and Experimental Workflows

While specific signaling pathways involving this compound are not documented, lipids with phosphate head groups are integral to many cellular signaling cascades. The diagram below illustrates a generic phospholipid-based signaling pathway, which could be a relevant area of investigation for novel phosphate-containing lipids.

G Generic Phospholipid Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Cell_Response Cellular Response PKC->Cell_Response Phosphorylates Targets Ca_release->Cell_Response Modulates Ligand External Signal (Ligand) Ligand->Receptor Binds

Caption: A generic phospholipid signaling pathway.

The workflow for assessing the stability of a novel lipid like this compound would involve a series of sequential and parallel experiments.

G Experimental Workflow for Lipid Stability Assessment cluster_synthesis Sample Preparation cluster_analysis Stability Analysis cluster_results Data Interpretation Compound This compound Synthesis & Purification TGA Thermogravimetric Analysis (TGA) Compound->TGA DSC Differential Scanning Calorimetry (DSC) Compound->DSC OSI Oxidative Stability Index (OSI) Compound->OSI Hydrolysis Hydrolytic Stability (pH, Temp) Compound->Hydrolysis FattyAcid Saturated Fatty Acid (Control) FattyAcid->TGA FattyAcid->DSC FattyAcid->OSI FattyAcid->Hydrolysis Thermal Thermal Stability Profile TGA->Thermal DSC->Thermal Oxidative Oxidative Stability Profile OSI->Oxidative Chemical Chemical Stability Profile Hydrolysis->Chemical Comparison Comparative Stability Report Thermal->Comparison Oxidative->Comparison Chemical->Comparison

Caption: Workflow for comparing lipid stability.

Conclusion

References

Safety Operating Guide

Prudent Disposal of Trioctacosyl Phosphate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of trioctacosyl phosphate is fundamental to its safe handling and disposal.

PropertyValueReference
Molecular Formula C₈₄H₁₇₁O₄P[1]
Molecular Weight 1276.2 g/mol [1]
Appearance Likely a solid at room temperature, given the long alkyl chains.Inferred from chemical structure
Solubility Expected to be insoluble in water and soluble in organic solvents.Inferred from chemical structure and properties of similar compounds
Reactivity Susceptible to hydrolysis under acidic or basic conditions. Organophosphates can form highly toxic and flammable phosphine gas in the presence of strong reducing agents. Partial oxidation may release toxic phosphorus oxides.[2]

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, all personnel must use appropriate personal protective equipment to minimize exposure risk.

PPESpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Chemical safety goggles or a face shield.
Lab Coat Standard laboratory coat, buttoned.
Respiratory Protection Not generally required under normal use with adequate ventilation. If aerosols are generated or ventilation is poor, a NIOSH-approved respirator with organic vapor cartridges may be necessary.

General Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid generating dust or aerosols.

  • Prevent contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where chemicals are handled.

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Procedure

The following procedure outlines a safe and compliant method for the disposal of this compound waste. This process should be carried out by trained personnel in a designated waste handling area.

Figure 1: Step-by-step workflow for the proper disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate potential hazards.

Small Spills (Solid):

  • Restrict access to the spill area.

  • Wearing appropriate PPE, gently sweep or scoop the solid material into a designated waste container.

  • Avoid creating dust.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Collect all cleanup materials in a sealed container for disposal as hazardous waste.

Large Spills:

  • Evacuate the area immediately.

  • Alert your institution's emergency response team or EHS office.

  • Provide them with the identity of the spilled material.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and comply with all local, state, and federal regulations for hazardous waste disposal. A thorough risk assessment should be conducted by qualified professionals before handling this chemical.

References

Personal protective equipment for handling Trioctacosyl phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Trioctacosyl phosphate in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the general properties of long-chain alkyl phosphates and data from structurally related compounds. It is imperative to handle this compound with caution and adhere to rigorous safety protocols.

Hazard Assessment and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is not available, related long-chain alkyl phosphates may cause skin and eye irritation.[1][2] It is crucial to prevent direct contact and inhalation.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesChemical splash goggles compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[3][4][5]
Face ShieldRecommended when there is a risk of splashing.[6]
Hand Protection Chemical-resistant glovesWear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.
Body Protection Laboratory CoatA standard laboratory coat should be worn.
Impervious ClothingConsider wearing additional impervious clothing if significant contact is anticipated.[7]
Respiratory Protection NIOSH/MSHA-approved respiratorUse a respirator if handling procedures may generate dust, aerosols, or vapors, or if working in a poorly ventilated area.[3][4][5]

Safe Handling and Operational Plan

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

  • Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.[3][4]

Step-by-Step Handling Protocol:

  • Preparation:

    • Before handling, ensure all necessary PPE is correctly worn.

    • Clearly label all containers with the chemical name and any known hazards.

    • Have spill control materials readily available.

  • Handling:

    • Avoid all direct contact with the skin, eyes, and clothing.[3]

    • Do not breathe dust, vapor, mist, or gas.[4]

    • Use appropriate tools (spatulas, scoops) to handle the solid material to avoid generating dust.

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

    • Keep away from strong oxidizing agents.[3][4]

Emergency Procedures

Emergency SituationProcedural Steps
Skin Contact 1. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][5] 2. Remove contaminated clothing. 3. Seek medical attention if irritation develops or persists.[3]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[3]
Inhalation 1. Move the affected person to fresh air.[3] 2. If breathing is difficult, provide oxygen. 3. If the person is not breathing, give artificial respiration.[3] 4. Seek immediate medical attention.[3]
Ingestion 1. Do NOT induce vomiting.[3] 2. Rinse mouth with water. 3. Seek immediate medical attention.[3]
Spill 1. Evacuate the area. 2. Wear appropriate PPE, including respiratory protection. 3. Absorb the spill with an inert, non-combustible material (e.g., sand, earth). 4. Collect the absorbed material into a suitable, labeled container for disposal.[3] 5. Clean the spill area thoroughly. 6. Prevent the spilled material from entering drains or waterways.[3]

Disposal Plan

All waste materials, including contaminated PPE and spill cleanup materials, should be considered hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in the regular trash.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_waste Waste Management prep1 Don PPE prep2 Prepare Work Area (Fume Hood, Spill Kit) prep1->prep2 handle1 Weigh/Measure prep2->handle1 handle2 Transfer/Mix handle1->handle2 post1 Decontaminate Work Area handle2->post1 spill Spill or Exposure? handle2->spill post2 Remove PPE post1->post2 waste1 Collect Waste post2->waste1 waste2 Label Waste Container waste1->waste2 waste3 Store for Disposal waste2->waste3 spill->post1 No emergency Follow Emergency Procedures spill->emergency Yes

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.